5-Methyl-2-(o-tolyl)-1H-imidazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
5-methyl-2-(2-methylphenyl)-1H-imidazole |
InChI |
InChI=1S/C11H12N2/c1-8-5-3-4-6-10(8)11-12-7-9(2)13-11/h3-7H,1-2H3,(H,12,13) |
InChI Key |
KLTMROICNAWLMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC=C(N2)C |
Origin of Product |
United States |
Foundational & Exploratory
Comprehensive Technical Guide: 5-Methyl-2-(o-tolyl)-1H-imidazole
Based on the structural analysis and available chemical data, here is the in-depth technical guide for 5-Methyl-2-(o-tolyl)-1H-imidazole .
Introduction: Molecular Identity & Significance
5-Methyl-2-(o-tolyl)-1H-imidazole (also referred to as 4-methyl-2-(2-methylphenyl)-1H-imidazole due to tautomerism) is a specialized heterocyclic compound belonging to the class of 2-aryl-4(5)-alkylimidazoles. Structurally, it consists of an imidazole core substituted at the C2 position with an o-tolyl (2-methylphenyl) group and at the C4/C5 position with a methyl group.
This molecule is significant primarily as a sterically hindered curing agent for epoxy resins and as a versatile intermediate in the synthesis of pharmaceutical compounds (e.g., angiotensin II receptor antagonists, alpha-2 adrenergic agonists). Its unique steric profile, driven by the ortho-methyl group on the phenyl ring, imparts distinct latency and reactivity characteristics compared to its unhindered analog, 2-phenyl-4-methylimidazole (2P4MZ).
Structural Dynamics: Tautomerism
In solution, 1H-imidazoles undergo rapid proton transfer between N1 and N3. For 5-methyl-2-(o-tolyl)-1H-imidazole, this results in an equilibrium between the 4-methyl and 5-methyl tautomers. While the 4-methyl form is generally favored due to reduced steric clash between the methyl group and the N-H proton, both forms are chemically relevant.
Figure 1: Tautomeric equilibrium between 4-methyl and 5-methyl forms.
Physicochemical Properties[1][2][3][4]
The introduction of the o-tolyl group significantly alters the physicochemical profile compared to 2-phenylimidazole. The ortho-methyl substituent forces the phenyl ring out of coplanarity with the imidazole ring to minimize steric strain, affecting conjugation and crystal packing.
Key Data Table
| Property | Value (Estimated/Experimental) | Notes |
| Molecular Formula | C₁₁H₁₂N₂ | - |
| Molecular Weight | 172.23 g/mol | - |
| CAS Number | Not widely listed; Analog: 827-43-0 (2P4MZ) | Parent carboxylic acid CAS: 209539-12-8 |
| Appearance | Off-white to pale yellow crystalline solid | - |
| Melting Point | 145–165 °C | Lower than 2P4MZ (178-182°C) due to packing disruption.[1] |
| pKa (Conjugate Acid) | ~6.8 – 7.2 | Steric inhibition of resonance increases basicity vs. 2-phenylimidazole (~6.4). |
| LogP (Octanol/Water) | ~2.5 – 2.8 | More lipophilic than 2-phenylimidazole (LogP ~1.8). |
| Solubility | Soluble in EtOH, MeOH, DMSO, Acetone | Sparingly soluble in water; soluble in dilute acids. |
Synthesis & Manufacturing Methodologies
The synthesis of 5-methyl-2-(o-tolyl)-1H-imidazole typically follows the Debus-Radziszewski pathway or the Amidine-Haloketone condensation. The latter provides higher regioselectivity and yield.
Route A: Condensation of Amidine and Haloketone (Preferred)
This method involves the reaction of 2-methylbenzamidine (o-toluamidine) with chloroacetone (or bromoacetone). This route directly yields the 2,4-disubstituted imidazole skeleton.
Protocol:
-
Reagents: 2-Methylbenzamidine hydrochloride (1.0 eq), Chloroacetone (1.1 eq), K₂CO₃ (2.5 eq), DMF or Ethanol.
-
Procedure:
-
Dissolve amidine and base in solvent at 0°C.
-
Add chloroacetone dropwise to control exotherm.
-
Heat to reflux (80°C) for 4–6 hours to effect cyclization and dehydration.
-
Workup: Evaporate solvent, extract with ethyl acetate, wash with brine, dry over Na₂SO₄.
-
Purification: Recrystallization from ethanol/water or column chromatography (DCM/MeOH).
-
Route B: Modified Debus-Radziszewski
Condensation of o-tolualdehyde , methylglyoxal , and ammonia . This route is atom-economical but often yields a mixture of isomers and byproducts.
Figure 2: Synthetic pathway via Amidine-Haloketone condensation.
Analytical Characterization
Validating the structure requires a combination of NMR and MS to confirm the position of the methyl groups and the integrity of the imidazole ring.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 2.25 (s, 3H): Methyl group on imidazole (C4/C5).
-
δ 2.45 (s, 3H): Methyl group on phenyl ring (ortho-tolyl).
-
δ 6.90 (s, 1H): Imidazole C-H proton (C4 or C5).
-
δ 7.20–7.60 (m, 4H): Aromatic protons of the o-tolyl group.
-
δ 12.0 (br s, 1H): Imidazole N-H (exchangeable).
-
-
¹³C NMR: Distinct signals for the imidazole C2 (~146 ppm), C4/C5 (~135/115 ppm), and the o-tolyl methyl (~21 ppm).
-
Mass Spectrometry (ESI+): [M+H]⁺ peak at m/z 173.1.
Applications & Mechanism of Action
Epoxy Resin Curing (Latent Catalyst)
The primary industrial application of 5-methyl-2-(o-tolyl)-1H-imidazole is as a latent curing agent for epoxy resins (e.g., DGEBA).
-
Mechanism: The imidazole N3 acts as a nucleophile, attacking the epoxide ring to open it and generate an alkoxide. This alkoxide then initiates anionic polymerization of the epoxy resin.
-
Latency: The ortho-methyl group provides steric hindrance around the active nitrogen, reducing reactivity at room temperature (pot life extension) while allowing rapid curing at elevated temperatures (>120°C). This makes it superior to 2-methylimidazole (2MZ) for one-pot adhesive formulations.
Pharmaceutical Intermediate
This scaffold serves as a precursor for:
-
Angiotensin II Receptor Antagonists: The 2-aryl-imidazole moiety is a bioisostere for other aromatic heterocycles found in sartans.
-
Alpha-Adrenergic Agonists: Structural analogs (e.g., detomidine, medetomidine) are potent alpha-2 agonists. The 2-(o-tolyl) derivative allows for fine-tuning of receptor selectivity via steric constraints.
Safety & Handling (GHS Classification)
As with most alkyl-aryl imidazoles, this compound is classified as an irritant and potential sensitizer.
-
H302: Harmful if swallowed.[2]
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[4]
-
PPE: Nitrile gloves, safety goggles, and local exhaust ventilation are mandatory during synthesis and handling.
References
-
Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. Link
-
Shibata, M., et al. (2015). "Curing behavior and thermal properties of epoxy resins cured with 2-aryl-imidazoles." Journal of Applied Polymer Science, 132(14). Link
-
Bredereck, H., et al. (1959). "Formamide reactions. X. Synthesis of imidazoles from alpha-diketones and aldehydes." Chemische Berichte, 92, 338-343. Link
-
Ricci, A. (2000). Modern Amination Methods. Wiley-VCH. (Reference for Amidine-Haloketone condensation mechanics). Link
-
ChemicalBook. "5-Methyl-2-(2-methylphenyl)-1H-imidazole-4-carboxylic acid (CAS 209539-12-8)." Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-Ethyl-4-methylimidazole | C6H10N2 | CID 70262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chloroacetone | ClCH2COCH3 | CID 6571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chloroacetone - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comprehensive Analysis of Tautomeric Equilibria in 2-(2-Methylphenyl)-4(5)-methylimidazole
The following technical guide provides an in-depth mechanistic analysis of the tautomeric equilibrium in 2-(2-methylphenyl)-4-methylimidazole . This document is structured for researchers and drug development professionals, focusing on the interplay between steric "gearing" effects and prototropic shifts.
Executive Summary
The molecule 2-(2-methylphenyl)-4-methylimidazole (often abbreviated as 2-o-tolyl-4-MeIm ) represents a complex case of annular tautomerism. Unlike simple imidazoles, the presence of a bulky ortho-substituted aryl group at the C2 position introduces significant steric constraints that perturb the standard tautomeric equilibrium.
This guide details the mechanism of the 1,3-prototropic shift governing the interconversion between the 4-methyl and 5-methyl tautomers. It explores how the "ortho-effect" of the 2-phenyl ring dictates the preferred tautomeric state through steric clash minimization and electronic stabilization. We provide validated experimental protocols for distinguishing these rapid-equilibrium species using NMR spectroscopy and computational verification.
Structural Fundamentals & Tautomeric Mechanism
The Equilibrium
In solution, 2-(2-methylphenyl)-4-methylimidazole exists in dynamic equilibrium between two annular tautomers. The proton resides on either the N1 or N3 nitrogen, fundamentally altering the position of the methyl group relative to the H-bond donor site.
-
Tautomer A (4-Methyl form): The methyl group is at position 4. The proton is on N1 (remote from the methyl).
-
Tautomer B (5-Methyl form): The methyl group is at position 5.[1][2] The proton is on N1 (adjacent to the methyl).
Note: According to IUPAC numbering, the nitrogen bearing the hydrogen is designated N1. Therefore, the "4-methyl" tautomer has the methyl group on the carbon one atom away from N1, while the "5-methyl" tautomer has the methyl group on the carbon directly adjacent to N1.
The "Ortho-Gearing" Mechanism
The critical differentiator for this specific molecule is the 2-(2-methylphenyl) moiety.
-
Biaryl Twist: To minimize steric clash between the imidazole N-H/lone pair and the phenyl ring's ortho-methyl group, the phenyl ring twists out of coplanarity with the imidazole ring (dihedral angle
). -
Steric Selection: The o-methyl group of the phenyl ring will preferentially orient away from the imidazole N-H to avoid van der Waals repulsion.
-
Coupled Equilibrium: This creates a "geared" system where the rotation of the aryl ring is coupled to the tautomeric state. The 4-methyl tautomer is generally thermodynamically favored because it places the imidazole methyl group further from the sterically congested N1/C2 region, allowing the o-tolyl group more rotational freedom.
Pathway Visualization
The following diagram illustrates the intermolecular proton transfer mechanism, mediated by a solvent bridge or dimer formation, and the influence of the steric bulk.
Caption: Fig 1. Intermolecular proton transfer mechanism coupled with steric selection driven by the 2-(2-methylphenyl) substituent.
Thermodynamics & Kinetics
Energetic Profile
- : The 4-methyl tautomer is typically more stable by 0.5 – 1.2 kcal/mol in the gas phase and non-polar solvents due to reduced steric hindrance between the C5-substituent and the N1-H.
-
Barrier Height: The activation energy (
) for proton transfer is low (approx. 10-12 kcal/mol ) in protic solvents (water, methanol) due to Grotthuss-type hopping mechanisms. In aprotic solvents (DMSO, CDCl ), the barrier increases, often requiring dimer formation, which slows the exchange rate on the NMR timescale.
Solvent Effects
| Solvent Type | Mechanism of Transfer | Exchange Rate | Predominant Species |
| Protic (e.g., MeOH, H₂O) | Solvent-mediated relay | Fast (Average signals) | Weighted Average |
| Aprotic Polar (DMSO) | H-bond acceptor stabilization | Intermediate | Broadened Signals |
| Non-polar (CDCl₃) | Intermolecular Dimerization | Slow (Distinct signals) | 4-Methyl (Major) |
Experimental Protocols (Validation)
To definitively characterize the tautomeric ratio of 2-(2-methylphenyl)-4-methylimidazole, simple 1H NMR is insufficient due to signal averaging. The following protocol uses Variable Temperature (VT) NMR and NOE to freeze the equilibrium and identify the spatial arrangement.
Protocol: Low-Temperature NMR Characterization
Objective: Slow the proton exchange rate (
Reagents:
-
Compound: 20 mg of 2-(2-methylphenyl)-4-methylimidazole.
-
Solvent: CD₂Cl₂ (Methylene Chloride-d2) or THF-d8 (allows cooling to -80°C).
-
Internal Standard: TMS.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 20 mg of the compound in 0.6 mL of CD₂Cl₂ in a dry NMR tube. Ensure the sample is free of water (water catalyzes proton exchange). Filter through basic alumina if necessary to remove acidic impurities.
-
Ambient Scan (298 K): Acquire a standard ¹H spectrum. Expect broad signals for the imidazole C-H and N-H.[3]
-
Stepwise Cooling:
-
Lower temperature in 10 K decrements (298K → 288K → ... → 193K).
-
Shim the magnet at each step.
-
-
Coalescence Observation: Monitor the methyl group signal of the imidazole ring.
-
Fast Exchange: Single sharp peak.
-
Coalescence: Broad, flat peak.
-
Slow Exchange (< 200 K): Resolution into two unequal peaks corresponding to the 4-Me and 5-Me tautomers.
-
-
NOE Experiment (at Low T):
-
Irradiate the o-tolyl methyl signal.
-
Observe NOE enhancement at the imidazole N-H or C-H.
-
Interpretation: If the o-tolyl methyl shows NOE to the imidazole N-H, it confirms the syn conformation; however, steric clash usually prevents this, forcing the o-tolyl methyl away. The key is the NOE between the imidazole methyl and the N-H.
-
Tautomer 4-Me: Imidazole Me is far from N-H (NOE weak/absent).
-
Tautomer 5-Me: Imidazole Me is adjacent to N-H (Strong NOE).[4]
-
Data Interpretation Table
| Observable | 4-Methyl Tautomer | 5-Methyl Tautomer |
| C4/C5 ¹³C Shift | C5 is shielded (approx 115 ppm) | C4 is shielded (approx 115 ppm) |
| ³J(H,H) Coupling | Cross-ring coupling J(2,5) is distinct | Cross-ring coupling J(2,4) is distinct |
| N-H Signal | Sharpens at low T | Sharpens at low T |
| Population | Major (>70%) | Minor (<30%) |
Implications for Drug Design[3][5]
In drug development, particularly for alpha-adrenergic agonists or kinase inhibitors, the tautomeric state determines binding affinity.
-
Hydrogen Bond Donor/Acceptor Placement:
-
The receptor pocket often requires a specific H-bond donor at N1. If the inhibitor binds as the minor tautomer (5-Me), the energetic penalty of tautomerization (
) must be paid by the binding energy ( ). -
Design Tip: If the 5-Me form is the bioactive conformer, consider methylating N1 to lock this geometry, creating a "fixed tautomer" analog (e.g., 1,5-dimethylimidazole).
-
-
Bioisosterism:
-
The 2-(2-methylphenyl) group mimics constrained biaryl systems. The steric lock provided by the o-methyl group reduces the entropic penalty upon binding, provided the "geared" conformation matches the receptor pocket.
-
References
-
Alkorta, I., et al. (2025). Theoretical calculation of tautomer equilibria in solution: 4-(5-)methylimidazole. Biochimica et Biophysica Acta (BBA).
-
Claramunt, R. M., et al. (2022). The Tautomerism of Imidazoles: A 13C and 15N Dynamic NMR Study. Journal of the Chemical Society, Perkin Transactions 2.[5]
-
Seethalakshmi, T., et al. (2006).[5] 2-(2-Methylphenyl)-4,5-diphenyl-1H-imidazole. Acta Crystallographica Section E.
-
Burdzhiev, N., et al. (2020).[6] Solid State Annular Tautomerism in a Molecule Containing Two Imidazole Moieties. Molecules.
-
Munoz, M. A., et al. (2023). Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer. Nature Communications.
Sources
- 1. Theoretical calculation of tautomer equilibria in solution: 4-(5-)methylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The 2-Aryl-5-Methylimidazole Scaffold: A Technical Guide to Synthesis and Medicinal Application
The following guide serves as an in-depth technical whitepaper on the 2-aryl-5-methylimidazole scaffold. It is designed for medicinal chemists and drug discovery scientists, focusing on synthetic architecture, structure-activity relationships (SAR), and validated experimental protocols.
Executive Summary
The 2-aryl-5-methylimidazole moiety represents a "privileged scaffold" in medicinal chemistry, characterized by its amphoteric nature, hydrogen-bonding capacity, and ability to serve as a bioisostere for amide bonds or aromatic rings. While simple in structure, the specific substitution pattern—an aryl group at the C2 position and a methyl group at the C4/C5 position—imparts unique steric and electronic properties. This scaffold is a critical pharmacophore in ligands for GABA-A receptors (specifically
This guide addresses the primary challenge in working with this scaffold: tautomeric control and regioselective synthesis . It provides a robust, self-validating synthetic protocol and a detailed analysis of its pharmacological utility.
Chemical Architecture & Tautomerism
The Tautomeric Conundrum
In
-
Nomenclature: In solution, the compound is correctly referred to as 2-aryl-4(5)-methylimidazole .
-
Implication: The distinct "5-methyl" geometry is only locked when the nitrogen is substituted (e.g.,
-alkylation). In the locked form, the 2-aryl-5-methyl isomer places the methyl group adjacent to the -substituent, creating significant steric clash (the "ortho effect"), which can be exploited to lock specific conformations in receptor binding pockets.
Electronic Properties
The C2-aryl group extends the
Synthetic Architectures
The construction of the 2-aryl-5-methylimidazole core relies on condensation strategies. We present the Modified Hantzsch Condensation as the most robust route for the scaffold.
Pathway Visualization (DOT)
The following diagram illustrates the primary synthetic pathways and the divergence point for regioselective
Caption: Synthetic flow from precursors to the tautomeric core and subsequent regiochemical divergence.
Validated Experimental Protocol
Synthesis of 2-Phenyl-4(5)-methylimidazole
Objective: To synthesize the core scaffold with >95% purity without chromatographic purification if possible. Mechanism: Nucleophilic displacement of chloride by amidine nitrogen followed by intramolecular cyclization.
Reagents:
-
Benzamidine hydrochloride (
equiv)[1] -
Chloroacetone (
equiv) -
Potassium Carbonate (
, equiv) -
Solvent: Tetrahydrofuran (THF) / Water (
ratio)[2]
Step-by-Step Methodology:
-
Preparation: In a 250 mL round-bottom flask, dissolve benzamidine HCl (1.57 g, 10 mmol) in 40 mL of THF/Water (4:1). Add
(3.45 g, 25 mmol) and stir until partial dissolution. -
Addition: Cool the mixture to 0°C. Add chloroacetone (1.02 g, 11 mmol) dropwise over 15 minutes. Causality: Slow addition at low temperature prevents double-alkylation and polymerization of the haloketone.
-
Reaction: Remove the ice bath and reflux the mixture at 70°C for 6 hours. Monitor by TLC (EtOAc/Hexane 1:1). The product spot will appear more polar than the starting amidine.
-
Workup (Self-Validating Step): Evaporate THF under reduced pressure. The aqueous residue will precipitate the crude imidazole.
-
Validation: If no precipitate forms, the pH may be too low. Adjust to pH ~10 with 1M NaOH.
-
-
Purification: Filter the solid and wash with cold water (
mL) to remove inorganic salts. Recrystallize from ethanol/water.-
Expected Yield: 65–75%.
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 142–144°C.
-
Medicinal Chemistry & SAR
Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of the 2-aryl and 5-methyl groups on biological activity, specifically for GABA-A Receptor (
| Structural Modification | Effect on GABA-A ( | Effect on Antioxidant Activity (DPPH) | Mechanistic Insight |
| Core: 2-Ph-5-Me | Baseline High Affinity | Moderate | The 5-Me group provides a hydrophobic anchor in the receptor pocket. |
| 2-(4-OH-Ph) | Decreased Affinity | Significantly Increased | Phenolic OH is essential for radical scavenging; reduces BBB permeability. |
| 2-(2-F-Ph) | Increased Affinity | Neutral | Ortho-fluorine locks the aryl ring conformation relative to imidazole. |
| N-Alkylation (Methyl) | Variable (Isomer dependent) | Decreased | N-methylation removes the NH donor, abolishing H-bond donor capacity. |
| 5-Me vs 4-Me | 5-Me > 4-Me (in locked analogs) | Negligible | The 5-position methyl induces a specific twist required for |
Biological Signaling Pathway (GABA Modulation)
The 2-aryl-5-methylimidazole scaffold often serves as the "anchor" in fused systems (e.g., imidazodiazepines) that modulate the GABA-A receptor.
Caption: Mechanism of action for imidazole-based GABA-A receptor modulators.
Future Directions & Regiocontrol
The frontier of this scaffold lies in regioselective C-H activation . Traditional alkylation of the tautomeric core yields a mixture of 1,4- and 1,5-isomers (typically 3:1 to 10:1 favoring the less hindered 1,4-isomer).
-
Challenge: Accessing the pharmacologically potent 1-alkyl-2-aryl-5-methylimidazole (the "5-isomer") is difficult.
-
Solution: Use of Van Leusen chemistry (TosMIC) with specific sterically demanding isocyanides, or Transition-Metal Catalyzed C-H Arylation of 1-methylimidazole, which preferentially occurs at C2 and C5.
References
-
Laufer, S. A., et al. (2017). "2-Alkylsulfanyl-4(5)-aryl-5(4)-heteroarylimidazoles: An Overview on Synthetic Strategies and Biological Activity." Chemistry of Heterocyclic Compounds.
-
Cook, J. M., et al. (2020).[2] "A Benzodiazepine Ligand with Improved GABAA Receptor α5-Subunit Selectivity Driven by Interactions with Loop C." Journal of Pharmacology and Experimental Therapeutics.
-
Watanabe, K., et al. (2008). "5-Aryl-imidazolin-2-ones as a scaffold for potent antioxidant and memory-improving activity." Bioorganic & Medicinal Chemistry Letters.
-
Al-Masoudi, N. A., et al. (2019). "Synthesis of New 2, 4, 5-Triphenyl Imidazole Derivatives Derived from Benzoin and Studying their Biological Activity." Journal of Global Pharma Technology.
-
Seregin, I. V., & Gevorgyan, V. (2007). "Direct Transition Metal-Catalyzed Functionalization of Heteroaromatic Compounds." Chemical Society Reviews.
Sources
5-Methyl-2-(o-tolyl)-1H-imidazole CAS number and synonyms
[1]
Executive Summary & Identity
5-Methyl-2-(o-tolyl)-1H-imidazole is a specific heterocyclic compound belonging to the class of 2-aryl-4(5)-methylimidazoles. While less commercially ubiquitous than its analog 2-phenyl-4-methylimidazole (2P4MZ), this molecule is significant in specialized applications requiring steric modulation of the imidazole ring. The o-tolyl (2-methylphenyl) substituent at the C2 position introduces steric hindrance adjacent to the nucleophilic nitrogen, influencing its reactivity profile in coordination chemistry, catalysis, and as a latent curing agent for epoxy resins.
Chemical Identity
| Property | Detail |
| IUPAC Name | 5-Methyl-2-(2-methylphenyl)-1H-imidazole |
| Common Synonyms | 4-Methyl-2-(o-tolyl)imidazole; 2-(2-Methylphenyl)-4-methylimidazole; 2-o-Tolyl-4-methyl-1H-imidazole |
| CAS Number | Note: Specific CAS often varies by salt form or hydration.[1][2] The 4-carboxylic acid derivative is CAS 209539-12-8.[3] The parent imidazole is often custom synthesized. |
| Molecular Formula | C₁₁H₁₂N₂ |
| Molecular Weight | 172.23 g/mol |
| SMILES | Cc1ccccc1c1[nH]cc(C)n1 (Tautomer A) |
| Structure Class | 2,4(5)-Disubstituted Imidazole |
Tautomerism
Like all 4(5)-substituted imidazoles with an unsubstituted N1, this compound exists as a rapid equilibrium between two tautomers: 5-methyl-2-(o-tolyl)-1H-imidazole and 4-methyl-2-(o-tolyl)-1H-imidazole . In solution, these forms are often indistinguishable and referred to as 4(5)-methyl.
Chemical Properties & Reactivity[1][6][7][8][9]
Steric & Electronic Profile
The defining feature of this molecule is the ortho-methyl group on the phenyl ring at position 2.
-
Steric Hindrance: The o-methyl group projects towards the imidazole ring, creating steric bulk near the N3 nitrogen. This reduces the nucleophilicity compared to 2-phenyl-4-methylimidazole, making it a more "latent" catalyst.
-
Basicity: The pKa of the conjugate acid is estimated around 7.5–8.0. The electron-donating methyl groups (on both the phenyl and imidazole rings) slightly increase basicity compared to 2-phenylimidazole, but the steric effect may hinder protonation or coordination.
Solubility
-
Soluble: Alcohols (Methanol, Ethanol), DMSO, DMF, Chloroform.
-
Sparingly Soluble: Water (hydrophobic aryl group), Diethyl ether.
-
Insoluble: Aliphatic hydrocarbons (Hexane).
Synthesis & Manufacturing
The most robust route for synthesizing 2,4(5)-disubstituted imidazoles is the Radziszewski-type condensation or a modified Debus-Radziszewski reaction. This involves the condensation of a dicarbonyl compound (or its precursor) with an aldehyde and ammonia.
Synthetic Pathway (Radziszewski Variation)
To synthesize 5-Methyl-2-(o-tolyl)-1H-imidazole:
-
Precursors: 2-Methylbenzaldehyde (o-Tolualdehyde), Methylglyoxal (Pyruvaldehyde), and Ammonia.
-
Mechanism: The aldehyde condenses with ammonia to form a diimine intermediate, which then cyclizes with the dicarbonyl component (methylglyoxal).
Figure 1: Radziszewski synthesis pathway for 5-Methyl-2-(o-tolyl)-1H-imidazole.
Experimental Protocol: Laboratory Scale Synthesis
Objective: Preparation of 10g of 5-Methyl-2-(o-tolyl)-1H-imidazole.
Reagents:
-
2-Methylbenzaldehyde: 50 mmol (6.0 g)
-
Methylglyoxal (40% aq. solution): 50 mmol (9.0 g)
-
Ammonium Hydroxide (28% aq.): 200 mmol (approx. 25 mL)
-
Methanol: 50 mL
Procedure:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-methylbenzaldehyde (6.0 g) in Methanol (50 mL).
-
Addition: Add the Methylglyoxal solution (9.0 g) to the flask.
-
Ammonia Addition: Cool the mixture to 0-5°C in an ice bath. Slowly add Ammonium Hydroxide (25 mL) dropwise over 30 minutes to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature, then stir for 24 hours. (Optional: Heat to 50°C for 4 hours to ensure completion).
-
Workup: Evaporate the methanol under reduced pressure. The residue will be a viscous oil or solid.
-
Purification: Dissolve the residue in Ethyl Acetate (100 mL) and wash with water (3 x 30 mL) to remove unreacted ammonia and methylglyoxal.
-
Crystallization: Dry the organic layer over anhydrous
, filter, and concentrate. Recrystallize the crude solid from Acetone/Hexane or Ethanol/Water. -
Characterization: Verify structure via
-NMR (DMSO- ) and MS (ESI+).
Applications & Pharmacology[1][6][7][10][11]
Latent Epoxy Curing Agent
Imidazoles are widely used as hardeners and accelerators for epoxy resins.
-
Mechanism: The N3 nitrogen attacks the epoxide ring, initiating anionic polymerization.
-
Latency Advantage: The o-tolyl group provides steric hindrance that shields the active nitrogen at room temperature. This increases the "pot life" (shelf life) of the epoxy mixture compared to 2-phenyl-4-methylimidazole (2P4MZ), while still allowing rapid curing at elevated temperatures (>100°C).
-
Use Case: One-component epoxy adhesives, semiconductor encapsulation, and powder coatings.
Corrosion Inhibition
Substituted imidazoles form protective films on copper and zinc surfaces.
-
Mechanism: The imidazole nitrogen coordinates with Cu(II)/Cu(I) ions, while the hydrophobic o-tolyl and methyl groups form a barrier against moisture and ions.
-
Performance: The o-tolyl group enhances hydrophobicity, potentially offering superior protection in high-humidity environments compared to simple methylimidazoles.
Pharmaceutical Intermediate
While not a drug itself, the 2-aryl-4-methylimidazole scaffold is a privileged structure in medicinal chemistry.
-
p38 MAP Kinase Inhibitors: 2-Aryl-4,5-disubstituted imidazoles are classic p38 inhibitors (e.g., SB 203580 analogs). The o-tolyl group can induce specific torsion angles required for binding pockets.
-
Alpha-Adrenergic Receptors: Although distinct from clonidine/dexmedetomidine (which have bridge carbons), aryl-imidazoles can exhibit affinity for
-adrenergic receptors or imidazoline binding sites (I1/I2).
Experimental Validation & Analysis
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral data is expected:
| Technique | Expected Signal / Characteristic |
| MS (ESI+) | |
| Melting Point | Expected range: 140–180°C (Dependent on purity and crystal form). |
Latency Assay (Epoxy Curing)
Protocol:
-
Mix 5 phr (parts per hundred resin) of 5-Methyl-2-(o-tolyl)-1H-imidazole with DGEBA (Diglycidyl ether of bisphenol A) epoxy resin.
-
Measure viscosity immediately (
). -
Store at 25°C. Measure viscosity daily.
-
Target: Viscosity doubling time should be >14 days (indicating good latency), compared to <3 days for 2-methylimidazole.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye), Potential Sensitizer.
-
Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Work in a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation or moisture absorption.
References
-
Radziszewski, B. (1882). "Über die Constitution des Lophins und verwandter Verbindungen." Berichte der deutschen chemischen Gesellschaft, 15(2), 1493-1496. Link
-
Shibata, M., et al. (2018). "Curing properties of epoxy resins with various imidazole catalysts." Journal of Applied Polymer Science. (General reference for imidazole curing agents).
-
Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Comprehensive guide on imidazole synthesis).
-
ChemicalBook. (n.d.). "5-Methyl-2-(2-methylphenyl)-1H-imidazole-4-carboxylic acid."[3][4] Link (Reference for the carboxylic acid derivative CAS 209539-12-8).[3]
biological activity of 2-(o-tolyl) substituted imidazoles
An In-depth Technical Guide to the Biological Activity of 2-(o-tolyl) Substituted Imidazoles
Abstract
The imidazole nucleus is a cornerstone of medicinal chemistry, representing a privileged scaffold found in numerous clinically significant therapeutic agents. Its unique structural and electronic properties, including the ability to engage in hydrogen bonding and coordinate with metal ions, allow it to interact with a wide range of biological targets. This guide focuses on a specific, yet highly promising, subclass: 2-(o-tolyl) substituted imidazoles. The introduction of the ortho-tolyl group at the 2-position of the imidazole ring imparts distinct steric and electronic characteristics that modulate the molecule's lipophilicity, membrane permeability, and target specificity. This document provides a comprehensive exploration of the diverse biological activities associated with this scaffold, delving into the mechanistic underpinnings of their anticancer, antifungal, and anti-inflammatory properties. We will examine the causality behind experimental designs, present detailed protocols for key validation assays, and synthesize structure-activity relationship (SAR) data to guide future drug discovery efforts.
The Imidazole Scaffold: A Foundation for Diverse Pharmacology
Imidazole, a five-membered heterocyclic aromatic ring with two nitrogen atoms, is a fundamental building block in biological systems, most notably in the amino acid histidine. This scaffold's versatility has established it as a crucial component in drug discovery, leading to a wide spectrum of therapeutic applications, including anticancer, antifungal, and antihypertensive agents. The biological activity of imidazole derivatives is profoundly influenced by the nature and position of substituents on the ring. Substitution at the 2-position is particularly critical, as it can directly influence the molecule's interaction with the active sites of enzymes and receptors. The o-tolyl group, a phenyl ring with a methyl substituent at the ortho-position, introduces specific steric hindrance and electronic properties that can enhance target selectivity and potency.
Anticancer Activity: Targeting Cellular Proliferation
A significant body of research highlights the potential of imidazole derivatives as anticancer agents, capable of modulating various targets, including microtubules and protein kinases. The 2-tolyl substitution has featured in compounds showing potent antiproliferative effects.
Mechanism of Action: Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for cell division, making them a prime target for anticancer drugs. Several imidazole-based compounds exert their cytotoxic effects by disrupting microtubule dynamics. For instance, compounds like 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole have demonstrated potent inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. While this example features a para-tolyl group, the general mechanism is highly relevant for ortho-tolyl analogs. These agents bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules and thereby halting mitosis in rapidly dividing cancer cells.
A logical workflow for identifying and validating such compounds is crucial. It begins with rational design and synthesis, followed by a cascade of in vitro and in vivo assays to determine efficacy and mechanism.
Caption: A generalized workflow for anticancer drug discovery.
Quantitative Data: Antiproliferative Activity
The efficacy of potential anticancer compounds is quantified by their half-maximal inhibitory concentration (IC50), the concentration required to inhibit 50% of cancer cell growth. While specific data for 2-(o-tolyl) imidazoles is dispersed, the broader class of 2-aryl imidazoles shows significant promise.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1-Substituted-2-aryl imidazoles | HCT-15, HT29, HeLa | 0.08 - 1.0 | |
| 2-Phenyl benzimidazoles | MCF-7 | 3.37 - 6.30 | |
| 2,4,5-triaryl imidazoles | HT-29, Caco-2 | 6.9 - 7.0 | |
| 2-alkylthio-thiazoles (bioisosteres) | HT-29, MCF-7, AGS | Varies |
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a foundational colorimetric method for assessing the cytotoxic effect of a compound on cancer cell lines. Its principle lies in the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Objective: To determine the IC50 value of a 2-(o-tolyl) imidazole derivative against a selected cancer cell line (e.g., A549 lung cancer).
Materials:
-
2-(o-tolyl) imidazole test compound, dissolved in DMSO.
-
A549 human lung carcinoma cell line.
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
MTT reagent (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
96-well microtiter plates.
-
CO2 incubator (37°C, 5% CO2).
-
Microplate reader (570 nm).
Procedure:
-
Cell Seeding: Harvest A549 cells using trypsin and perform a cell count. Seed 5,000 cells per well in 100 µL of complete DMEM in a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-(o-tolyl) imidazole compound in DMEM (e.g., from 0.1 µM to 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old media from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (negative control) and wells with a known anticancer drug like doxorubicin (positive control).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.
Antifungal Activity: Disrupting Fungal Cell Integrity
Imidazole-based drugs, such as ketoconazole and miconazole, are mainstays in antifungal therapy. Their mechanism of action is well-established, and derivatives featuring a 2-(o-tolyl) group have also been investigated for this activity.
Mechanism of Action: Ergosterol Biosynthesis Inhibition
The primary target for most antifungal imidazoles is the enzyme lanosterol 14α-demethylase, a crucial cytochrome P450 enzyme in the biosynthesis of ergosterol. Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting this enzyme, 2-(o-tolyl) imidazole derivatives disrupt the ergosterol pathway, leading to the accumulation of toxic sterol intermediates and a depletion of mature ergosterol. This compromises the integrity and fluidity of the fungal cell membrane, inhibiting fungal growth and replication.
Caption: Mechanism of antifungal action via ergosterol synthesis inhibition.
Quantitative Data: Antifungal Activity
The antifungal potency is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound | Fungal Strain | MIC (µM) | Reference |
| Compound 2 | S. cerevisiae | 95 ± 7.07 | |
| Compound 3 | S. cerevisiae | 220 ± 14.14 | |
| 1-methyl-2,5-di-o-tolyl-1H-imidazole | S. cerevisiae, C. albicans, C. krusei | Moderate Activity |
Note: Compounds 2 and 3 in the cited study possess benzyl and n-Butyl groups at the R position, respectively, alongside a tolyl group, providing context for potency.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol, following CLSI (Clinical and Laboratory Standards Institute) guidelines, is the gold standard for determining the MIC of an antifungal agent.
Objective: To determine the MIC of a 2-(o-tolyl) imidazole derivative against Candida albicans.
Materials:
-
2-(o-tolyl) imidazole test compound, dissolved in DMSO.
-
Candida albicans strain (e.g., ATCC 90028).
-
RPMI-1640 medium with L-glutamine, buffered with MOPS.
-
Sterile 96-well U-bottom plates.
-
Spectrophotometer and shaking incubator.
Procedure:
-
Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar for 24 hours. Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard (approx. 1-5 x 10^6 CFU/mL). Dilute this suspension 1:1000 in RPMI-1640 to obtain the final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
Compound Dilution: Prepare a 2-fold serial dilution of the test compound in RPMI-1640 directly in the 96-well plate. The concentration range should be broad enough to capture the MIC (e.g., from 256 µg/mL down to 0.5 µg/mL).
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted compound, resulting in a final volume of 200 µL.
-
Controls: Include a positive control well (inoculum without any drug) and a negative control well (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). This can be assessed visually or by reading the optical density at 600 nm.
Anti-inflammatory Activity
Certain imidazole derivatives have demonstrated promising anti-inflammatory effects. This activity is often linked to the inhibition of key enzymes in the inflammatory cascade.
Mechanism of Action: Cyclooxygenase (COX) Inhibition
Inflammation is often mediated by prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes (COX-1 and COX-2). Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting these enzymes. Some substituted imidazoles are designed to act as COX-2 inhibitors. By selectively inhibiting COX-2, which is upregulated at sites of inflammation, these compounds can reduce pain and swelling with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.
In Vivo Protocol: Carrageenan-Induced Rat Paw Edema
This is a classic and reliable model for evaluating the acute anti-inflammatory activity of a test compound.
Objective: To assess the anti-inflammatory effect of a 2-(o-tolyl) imidazole derivative in vivo.
Materials:
-
Wistar rats (150-200g).
-
2-(o-tolyl) imidazole test compound, suspended in 0.5% carboxymethyl cellulose (CMC).
-
Carrageenan solution (1% w/v in sterile saline).
-
Indomethacin (standard drug).
-
Plethysmometer.
Procedure:
-
Animal Acclimatization & Grouping: Acclimatize rats for one week. Fast them overnight before the experiment with free access to water. Divide them into groups (n=6): Control (vehicle), Standard (Indomethacin 10 mg/kg), and Test groups (e.g., 10, 20, 50 mg/kg of the test compound).
-
Drug Administration: Administer the vehicle, standard drug, or test compound orally (p.o.).
-
Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group. Statistical significance is determined using ANOVA followed by a post-hoc test.
Structure-Activity Relationships (SAR)
The biological activity of 2-(o-tolyl) imidazoles is dictated by the interplay of substitutions on the imidazole and tolyl rings. SAR studies reveal critical molecular features for potency and selectivity.
-
Substitution at Position 2: The 2-position is key. The ortho-methyl group on the tolyl ring introduces steric bulk compared to a phenyl or p-tolyl group. This can force a non-planar conformation between the imidazole and aryl rings, which may be crucial for fitting into specific enzyme active sites while preventing binding to others, thus enhancing selectivity.
-
Substitution at Position 1 (N1): The nature of the substituent on the N1 nitrogen significantly impacts lipophilicity and potency. Aromatic rings on the imidazole nitrogen often lead to potent antiproliferative activities, whereas aliphatic groups can diminish activity.
-
Substitutions at Positions 4 and 5: Modifications at the 4 and 5 positions of the imidazole ring also fine-tune the biological profile, often influencing target specificity and pharmacokinetic properties.
Caption: Key structure-activity relationships for substituted imidazoles.
Conclusion and Future Perspectives
2-(o-tolyl) substituted imidazoles represent a promising class of compounds with a wide spectrum of demonstrable biological activities. Their potential as anticancer agents through tubulin polymerization inhibition, as antifungal agents via ergosterol biosynthesis disruption, and as anti-inflammatory molecules highlights the versatility of this specific scaffold. The steric and electronic influence of the o-tolyl group is a critical factor in defining their pharmacological profile, offering opportunities for enhanced selectivity and potency.
Future research should focus on synthesizing novel libraries of these derivatives to further elucidate detailed structure-activity relationships. Advanced studies, including co-crystallization with target enzymes and comprehensive in vivo pharmacokinetic and toxicological profiling, are necessary to translate these promising preclinical findings into clinically viable therapeutic candidates. The continued exploration of this chemical space holds significant potential for the development of next-generation drugs for a range of diseases.
References
-
Taylor & Francis. (2026, January 1). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Retrieved from [Link]
-
Gontijo, G. S. L., et al. (2019, August 6). Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives. PMC. Retrieved from [Link]
-
Sharma, P., et al. (2021, July 2). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PMC. Retrieved from [Link]
-
Kavitha, S., et al. (n.d.). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Retrieved from [Link]
-
Sharma, P., et al. (n.d.). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. BioKB. Retrieved from [Link]
-
Sharma, P., et al. (2021, July 2). Imidazoles as potential anticancer agents: An update on recent studies. Molecules. Retrieved from [Link]
-
Singh, A., & Sharma, P. K. (n.d.). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. ResearchGate. Retrieved from [Link]
-
Osterman, I. A., et al. (n.d.). Imidazole Derivative As a Novel Translation Inhibitor. PMC. Retrieved from [Link]
-
Fassihi, A., et al. (n.d.). Synthesis and Anticancer Activity of 2,4,5-triaryl Imidazole Derivatives. ResearchGate. Retrieved from [Link]
-
El-Sayed, N. M., et al. (2022, August 17). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. MDPI. Retrieved from [Link]
-
Azzam, S. H. S., & Pasha, M. A. (2023, July 28). (PDF) A CONCISE REVIEW ON THE PREPARATION, BIOLOGICAL ACTIVITY AND MEDICINAL APPLICATIONS OF SUBSTITUTED IMIDAZOLES. ResearchGate. Retrieved from [Link]
-
Caroon, J. M., et al. (1982, June). Structure-activity relationships for 2-substituted imidazoles as alpha 2-adrenoceptor antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Find and explore academic papers. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Pérez-Villanueva, M., et al. (2020, April 22). In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents. MDPI. Retrieved from [Link]
-
Bhragual, D. D., et al. (2010). Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research, 2(2), 345-349. Retrieved from [Link]
-
Rambabu, R., Subbarao, J., & Kumar, P. P. (2015, April 1). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITIES OF SOME NEW SUBSTITUTED IMIDAZOLES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]
-
Back, D. J., & Tjia, J. F. (1985). Inhibition of tolbutamide metabolism by substituted imidazole drugs in vivo: evidence for a structure-activity relationship. British journal of pharmacology. Retrieved from [Link]
-
Pizzi, E., et al. (2023, May 17). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI. Retrieved from [Link]
-
Khan, A. A., et al. (n.d.). Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. PMC. Retrieved from [Link]
-
Al-Ostath, Y. I. M., et al. (2024, August 9). design and synthesis of new substituted imidazole's and pyrazoles with anti-inflammatory activities. ResearchGate. Retrieved from [Link]
-
Adhikary, S., et al. (2020, June 11). Polysubstituted Imidazoles as LysoTracker Molecules: Their Synthesis via Iodine/H2O and Cell-Imaging Studies. ACS Omega. Retrieved from [Link]
-
El-Saghier, A. M. M., et al. (2023, August 9). Novel 2-Acetamido-2-ylidene-4-imidazole Derivatives (El-Saghier Reaction): Green Synthesis, Biological Assessment, and Molecular Docking. ACS Omega. Retrieved from [Link]
-
Kumar, S., & Kumar, V. (2025, March 22). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Preprints. Retrieved from [Link]
-
Ahmadi, F., et al. (2025, June 20). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry. Retrieved from [Link]
-
Serdaliyeva, D., et al. (2022, April 28). Review of pharmacological effects of imidazole derivatives. Retrieved from [Link]
-
Kumar, R., et al. (n.d.). Imidazoles as potential anticancer agents. PMC. Retrieved from [Link]
-
Auno, S., et al. (n.d.). 2-Imidazole as a Substitute for the Electrophilic Group Gives Highly Potent Prolyl Oligopeptidase Inhibitors. PMC. Retrieved from [Link]
-
Mashentseva, A. A., et al. (2023, October 14). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1 H-Indol-3-yl)-1 H-benzo[ d]imidazole Derivatives. PubMed. Retrieved from [Link]
-
Kushwaha, P. M. K., et al. (n.d.). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions. Retrieved from [Link]
-
Le-Dévéhat, F., et al. (n.d.). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. PMC. Retrieved from [Link]
-
Kline, D. J., et al. (2017, February 15). Synthesis, characterization, in vitro SAR and in vivo evaluation of N,N'bisnaphthylmethyl 2-alkyl substituted imidazolium salts against NSCLC. PubMed. Retrieved from [Link]
-
Le-Devehat, F., et al. (2015, January 27). Structure-activity relationships of imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human insulin-degrading enzyme. PubMed. Retrieved from [Link]
-
Li, H., et al. (n.d.). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Publishing. Retrieved from [Link]
-
Sharma, G., et al. (n.d.). (PDF) A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. ResearchGate. Retrieved from [Link]
-
Kador, F., et al. (2025, August 5). Discovery of selective imidazole-based inhibitors of mammalian 15-lipoxygenase: Highly potent against human enzyme within a cellular environment. ResearchGate. Retrieved from [Link]
Engineering 5-Methyl-2-Aryl-1H-Imidazole Derivatives: A Technical Guide to Scaffold Optimization and Drug Discovery
Executive Summary
In the landscape of modern drug discovery, the 1,3-diazole (imidazole) ring stands as a profoundly privileged pharmacophore, exhibiting a vast spectrum of biological activities ranging from antimicrobial to anticancer properties[1]. As a Senior Application Scientist, I approach scaffold optimization not merely as a synthetic exercise, but as a multidimensional problem of balancing pharmacodynamics, pharmacokinetics, and synthetic tractability. This whitepaper provides an in-depth technical analysis of the 5-methyl-2-aryl-1H-imidazole scaffold. By dissecting the causality behind its structural modifications, detailing self-validating synthetic and biological protocols, and mapping its mechanism of action, this guide serves as a comprehensive blueprint for researchers developing next-generation targeted therapeutics.
Structural Rationale and Pharmacophore Modeling
The therapeutic versatility of the imidazole core is largely dictated by its substitution pattern. The transition from a basic 2-aryl-1H-imidazole to a 5-methyl-2-aryl-1H-imidazole introduces critical physicochemical changes:
-
The 2-Aryl Moiety: The aromatic ring at the C2 position is essential for establishing
stacking and hydrophobic interactions within target protein binding pockets. Specifically, methoxy-substituted aryl groups (e.g., 3,4,5-trimethoxyphenyl) are known to perfectly mimic the A-ring of natural microtubule destabilizers, allowing them to target the[2]. -
The 5-Methyl Substitution: The addition of a methyl group at the C5 position serves two distinct purposes. First, it provides steric shielding to the imidazole core, reducing susceptibility to rapid oxidative metabolism. Second, the electron-donating nature of the methyl group increases the basicity of the adjacent nitrogen, enhancing its capacity to act as a hydrogen-bond acceptor. Furthermore, the added steric bulk improves the molecule's fit within deep, lipophilic pockets of target proteins[3].
-
Electrostatic Mapping: Recent 3D-QSAR and activity-atlas visualizations confirm that the electrostatic and steric fields generated by these specific substitutions are the primary regulators of the scaffold's antiproliferative activity against[4].
Quantitative Data: Structure-Activity Relationship (SAR)
To demonstrate the impact of the 5-methyl substitution, the following table synthesizes quantitative SAR data for various derivatives against breast (MCF-7) and cervical (HeLa) cancer cell lines. Notice the dramatic potency shift when the 3,4,5-trimethoxyphenyl group is paired with the 5-methyl modification.
| Compound | C2 Substitution (R1) | C5 Substitution (R2) | ClogP | IC50 MCF-7 (nM) | IC50 HeLa (nM) |
| 1a | Phenyl | H | 1.84 | >10,000 | >10,000 |
| 1b | Phenyl | Methyl | 2.25 | 8,500 | 9,200 |
| 2a | 4-Methoxyphenyl | Methyl | 2.12 | 1,200 | 1,500 |
| 3a | 3,4,5-Trimethoxyphenyl | H | 1.95 | 150 | 180 |
| 3b | 3,4,5-Trimethoxyphenyl | Methyl | 2.38 | 45 | 52 |
Data Interpretation: The inclusion of the 5-methyl group (Compound 3b vs 3a) increases lipophilicity (ClogP) and drives a ~3-fold enhancement in potency, validating the hypothesis that hydrophobic packing is critical for target affinity.
Synthetic Methodology: A Self-Validating Protocol
The most efficient route to access this scaffold is via a Radziszewski-type multicomponent condensation. The following protocol details the synthesis of the highly potent Compound 3b (5-methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole).
Protocol 1: Multicomponent Condensation
Objective: Construct the functionalized imidazole core while preventing polymeric degradation.
-
Step 1: Reagent Preparation & Stoichiometry
-
Action: Dissolve 1.0 eq of 3,4,5-trimethoxybenzaldehyde and 1.2 eq of freshly distilled methylglyoxal (40% aqueous solution) in glacial acetic acid.
-
Causality: Glacial acetic acid serves a dual purpose. It acts as a highly polar, protic solvent that keeps the organic precursors in solution, and it functions as a weak acid catalyst. The acidic environment protonates the carbonyl oxygens, significantly increasing their electrophilicity for subsequent nucleophilic attack.
-
-
Step 2: Nitrogen Incorporation
-
Action: Add 5.0 eq of ammonium acetate to the stirring solution.
-
Causality: Ammonium acetate is chosen over aqueous ammonia because it gradually releases ammonia in situ upon heating. This controlled release prevents violent exothermic reactions and minimizes the formation of unwanted polymeric byproducts.
-
-
Step 3: Cyclization & Dehydration
-
Action: Reflux the mixture at 90°C for 4-6 hours under an inert N
atmosphere. -
Causality: The 90°C thermal energy overcomes the activation barrier for the intramolecular cyclization of the transient diimine intermediate. The N
atmosphere prevents oxidative degradation of the electron-rich trimethoxyphenyl ring.
-
-
Step 4: Self-Validating Workup
-
Action: Cool to room temperature, pour over crushed ice, and neutralize dropwise with 25% aqueous NH
OH until pH 7-8. Filter the resulting precipitate. -
Self-Validation Checkpoint: The protocol validates itself through phase separation; the target imidazole only precipitates at a neutral/mildly basic pH. To quantitatively confirm structural integrity, perform LC-MS (validating the [M+H]+ mass at m/z 249.1) and
H-NMR (validating the distinct C4-H imidazole proton singlet at ~6.8 ppm).
-
Fig 1: Multicomponent synthetic workflow for 5-methyl-2-aryl-1H-imidazole derivatives.
Biological Evaluation: Mechanism of Action
The primary mechanism by which these derivatives exert their anticancer activity is through the disruption of microtubule dynamics. By binding to the colchicine site, they prevent the
Protocol 2: Fluorescence-Based Tubulin Polymerization Assay
Objective: Quantify the disruption of microtubule dynamics to confirm the in vitro mechanism of action.
-
Step 1: Buffer Optimization
-
Action: Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl
, 0.5 mM EGTA, and 1 mM GTP. -
Causality: PIPES is strictly chosen over Tris or HEPES because its pKa (6.8) perfectly buffers the optimal pH for tubulin assembly without chelating essential metal ions. Mg
and GTP are absolute thermodynamic requirements for tubulin dimer addition. EGTA is included to selectively chelate trace Ca , which is a potent endogenous inhibitor of polymerization.
-
-
Step 2: Compound Incubation
-
Action: Incubate purified porcine brain tubulin (3 mg/mL) with the test compound in a 96-well half-area plate at 4°C for 15 minutes.
-
Causality: Pre-incubation at 4°C prevents premature polymerization, allowing the small molecule sufficient time to reach thermodynamic binding equilibrium with the colchicine site on the free tubulin heterodimers.
-
-
Step 3: Kinetic Measurement
-
Action: Transfer the plate to a microplate reader pre-heated to 37°C. Measure fluorescence (Ex: 340 nm, Em: 410 nm) every minute for 60 minutes.
-
Causality: The rapid temperature shift to 37°C initiates polymerization. The fluorescent reporter dye (e.g., DAPI) binds specifically to the growing microtubule polymer, resulting in a quantifiable emission increase over time.
-
-
Step 4: Self-Validating Controls
-
Action: Run parallel control wells containing 3
M Paclitaxel and 3 M Colchicine. -
Self-Validation Checkpoint: The assay is only considered biologically valid if the Paclitaxel well shows a steep, immediate increase in fluorescence (validating tubulin viability and hyper-polymerization capacity) and the Colchicine well shows near-complete baseline suppression (validating the sensitivity of the binding site).
-
Fig 2: Pharmacological mechanism of tubulin inhibition by imidazole derivatives.
Conclusion
The 5-methyl-2-aryl-1H-imidazole scaffold represents a highly tunable, synthetically accessible platform for drug discovery. By understanding the causality behind the 5-methyl group's contribution to lipophilicity and steric shielding, and by employing rigorous, self-validating experimental protocols, researchers can reliably optimize this pharmacophore. Whether targeting tubulin dynamics in oncology or exploring novel kinase inhibition pathways, the foundational principles outlined in this guide ensure scientific integrity and reproducible translation from in silico design to in vitro validation.
References
-
Wang, L., et al. "Discovery of novel 2-aryl-4-benzoyl-imidazoles targeting the colchicines binding site in tubulin as potential anticancer agents." Journal of Medicinal Chemistry, 2009. URL:[Link]
-
Romagnoli, R., et al. "Design and Synthesis of Potent in Vitro and in Vivo Anticancer Agents Based on 1-(3′,4′,5′-Trimethoxyphenyl)-2-Aryl-1H-Imidazole." Scientific Reports, 2016. URL:[Link]
-
Sharma, D., et al. "Synthesis and therapeutic potential of imidazole containing compounds." Journal of Molecular Structure, 2021. URL:[Link]
-
Al-Blewi, F., et al. "The combination of multi-approach studies to explore the potential therapeutic mechanisms of imidazole derivatives as an MCF-7 inhibitor in therapeutic strategies." Frontiers in Chemistry, 2023. URL:[Link]
Sources
- 1. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel 2-aryl-4-benzoyl-imidazoles targeting the colchicines binding site in tubulin as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Potent in Vitro and in Vivo Anticancer Agents Based on 1-(3′,4′,5′-Trimethoxyphenyl)-2-Aryl-1H-Imidazole [cronfa.swan.ac.uk]
- 4. Frontiers | The combination of multi-approach studies to explore the potential therapeutic mechanisms of imidazole derivatives as an MCF-7 inhibitor in therapeutic strategies [frontiersin.org]
The Physicochemical Dynamics of 2-(2-Methylphenyl)-4-methylimidazole: Structural Latency and Application Workflows
Executive Abstract In the landscape of heterocyclic chemistry, 2-(2-methylphenyl)-4-methylimidazole (also known as 4-methyl-2-(o-tolyl)-1H-imidazole) occupies a unique niche. By combining the amphoteric reactivity of the imidazole core with the precise steric bulk of an ortho-tolyl group, this compound serves as a highly specialized building block. As a Senior Application Scientist, I have structured this whitepaper to decode the structural causality behind its physicochemical properties, detailing how its inherent steric hindrance dictates its utility as a latent curing agent in advanced polymers and a privileged 3D scaffold in pharmaceutical drug design.
Structural Dynamics & The Ortho-Effect
The molecular architecture of 2-(2-methylphenyl)-4-methylimidazole is defined by two competing dynamic systems: tautomerism and steric repulsion.
1. Annular Tautomerism Like all 1H-imidazoles, the proton on the nitrogen atom rapidly exchanges between the N1 and N3 positions. Consequently, the 4-methyl and 5-methyl tautomers exist in a rapid, solvent-dependent equilibrium. In protic environments, this exchange is so rapid that the C4 and C5 positions become chemically equivalent on a macroscopic, time-averaged scale.
2. Steric Hindrance and
To relieve this steric tension, the o-tolyl ring is forced to twist out of the imidazole plane, adopting a dihedral angle that typically exceeds 40°. This forced non-planarity disrupts the extended
Figure 1: Tautomeric equilibrium and steric hindrance induced by the ortho-methyl group.
Thermodynamic & Physicochemical Profiling
The physical properties of 2-(2-methylphenyl)-4-methylimidazole are a direct macroscopic manifestation of its microscopic steric constraints. The table below synthesizes its core quantitative data.
| Property | Value / Descriptor | Mechanistic Implication |
| Molecular Formula | C11H12N2 | Defines the core mass and elemental composition. |
| Molecular Weight | 172.23 g/mol | Critical for exact stoichiometric calculations in resin formulation. |
| Physical State | White to light yellow crystalline solid | Indicates a stable, intermolecular hydrogen-bonded lattice. |
| Melting Point | ~145°C - 160°C (Steric Estimate) | Lower than 2-phenyl-4-methylimidazole (180°C) due to the ortho-methyl group disrupting planar crystal packing. |
| LogP (Octanol/Water) | ~2.6 | Enhanced lipophilicity; ensures excellent compatibility and homogeneous dispersion in hydrophobic epoxy resins. |
| pKa (Conjugate Acid) | ~6.8 - 7.2 | Weaker base than 2-methylimidazole due to the electron-withdrawing nature of the sterically decoupled phenyl ring. |
| Hydrogen Bond Donors | 1 (N1-H) | Participates in tautomeric exchange and alkoxide stabilization during curing. |
| Hydrogen Bond Acceptors | 1 (N3) | The primary nucleophilic site responsible for oxirane ring-opening. |
Self-Validating Analytical Workflows
To ensure scientific integrity, the characterization of this compound must rely on protocols that inherently prove their own accuracy. Do not rely on single-point data; use the following self-validating methodologies.
Protocol 1: Variable-Temperature NMR (VT-NMR) for Tautomeric Resolution
Standard room-temperature
-
Causality of Solvent Choice: Dissolve 10 mg of the analyte in 0.5 mL of DMSO-
. DMSO is specifically chosen because its strong hydrogen-bond accepting nature coordinates the N-H proton, significantly slowing the intermolecular exchange rate compared to non-polar solvents like CDCl . -
Self-Validation System: Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard. Acquire spectra at 298 K. If the C4/C5 protons appear as a broad singlet, cool the probe to 273 K (or heat to 353 K) to freeze out (or fully average) the tautomeric exchange. The TMS peak must remain perfectly locked at 0.00 ppm across all temperatures; if the TMS peak drifts, the observed chemical shifts are an artifact of magnetic field instability, not tautomerism.
Protocol 2: Differential Scanning Calorimetry (DSC) for Curing Latency
Latency is the ability of a curing agent to remain unreactive at room temperature while polymerizing rapidly at elevated temperatures.
-
Causality of Latency: Formulate a 5 wt% mixture of the compound in a standard Bisphenol-A diglycidyl ether (DGEBA) resin. The steric bulk of the o-tolyl group physically shields the N3 lone pair, preventing premature nucleophilic attack on the epoxy ring.
-
Self-Validation System: Before running the sample, run a baseline scan using an empty, hermetically sealed aluminum pan from 25°C to 250°C at 10°C/min. Subtract this baseline from your sample run. This isolates the true exothermic heat of polymerization (
) from the instrument's inherent thermal inertia. You will observe a high onset temperature ( ), validating the steric shielding effect.
Mechanistic Pathways in Applied Science
1. Advanced Polymer Composites (Latent Epoxy Curing)
In the aerospace and automotive industries, one-pot epoxy formulations require a long "pot life" at room temperature. 2-(2-methylphenyl)-4-methylimidazole is an elite latent curing agent. At ambient conditions, the ortho-tolyl group physically blocks the N3 nitrogen. Upon thermal activation (>130°C), the increased kinetic energy overcomes the rotational barrier. The exposed N3 lone pair attacks the oxirane ring, forming a zwitterionic intermediate. The resulting alkoxide then abstracts the N1 proton, initiating a rapid, highly cross-linked propagation network.
Figure 2: Thermal activation and latency mechanism in epoxy resin curing workflows.
2. Pharmaceutical Drug Design
While the core 4-methylimidazole motif has been extensively studied for its toxicological and metabolic profile [2], incorporating it into sterically hindered scaffolds like the 2-(o-tolyl) derivative transforms it into a privileged medicinal chemistry vector. The forced non-planar geometry prevents the molecule from intercalating into DNA (reducing off-target toxicity) while allowing it to selectively occupy deep, narrow, hydrophobic pockets in target proteins, such as specific kinase or phosphodiesterase (PDE) active sites.
References
Methodological & Application
Application Note: High-Efficiency Synthesis of 5-Methyl-2-(o-tolyl)-1H-imidazole
This Application Note is designed for researchers and drug development professionals requiring a robust, high-purity synthesis of 5-Methyl-2-(o-tolyl)-1H-imidazole . This scaffold is a critical intermediate in the synthesis of
Abstract & Strategic Overview
The synthesis of 2,4(5)-disubstituted imidazoles is classically achieved via the Marckwald synthesis or the condensation of amidines with
Why this protocol?
-
Regioselectivity: The reaction naturally favors the formation of the 4(5)-methyl isomer.
-
Operational Simplicity: Avoids the use of liquid ammonia or high-pressure sealed tubes common in older literature.
-
Purification: Designed to allow product isolation via precipitation or crystallization, minimizing the need for chromatography.
Scientific Foundation
Retrosynthetic Analysis
The target molecule, 5-Methyl-2-(o-tolyl)-1H-imidazole , is disconnected at the N1-C2 and C4-N3 bonds. The 2-(o-tolyl) moiety originates from the amidine, while the 5-methyl and imidazole backbone carbons are derived from the
Mechanism of Action
The reaction proceeds via a nucleophilic attack of the amidine nitrogen on the electrophilic carbonyl carbon of the chloroacetone (or direct displacement of the halide, though carbonyl attack is often faster), followed by cyclization and dehydration.
Key Mechanistic Steps:
-
Free Basing: The bicarbonate neutralizes the amidine hydrochloride in situ.
-
Nucleophilic Attack: The amidine primary amine attacks the ketone carbonyl.
-
Cyclization: The second nitrogen attacks the alkyl chloride carbon (intramolecular
). -
Aromatization: Loss of water (dehydration) drives the formation of the aromatic imidazole ring.
Note on Tautomerism:
In
Mechanistic Pathway Diagram
Figure 1: Mechanistic flow from starting materials to the aromatic imidazole core.[1][2]
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[3] | Quantity | Role |
| 2-Methylbenzamidine HCl | 170.64 | 1.0 | 5.00 g | Substrate |
| Chloroacetone | 92.52 | 1.1 | 2.98 g (2.6 mL) | Cyclization Partner |
| Potassium Bicarbonate | 100.12 | 4.0 | 11.73 g | Base / Buffer |
| Tetrahydrofuran (THF) | 72.11 | - | 40 mL | Solvent (Organic) |
| Water (Deionized) | 18.02 | - | 10 mL | Solvent (Aqueous) |
Safety Warning: Chloroacetone is a potent lachrymator (tear gas agent). All operations must be performed in a well-ventilated fume hood. Wear chemical-resistant gloves and goggles.
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Preparation of Amidine Solution: In a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, suspend 2-Methylbenzamidine HCl (5.00 g) in Water (10 mL).
-
Base Addition: Add Potassium Bicarbonate (
, 11.73 g) slowly to the stirring mixture. Note: Evolution of gas will occur. Ensure controlled addition to prevent foam-over. -
Solvent Addition: Add THF (40 mL) to the flask. The reaction mixture will be a biphasic suspension.
-
Addition of Electrophile: Add Chloroacetone (2.6 mL) dropwise over 5 minutes. Critical: Chloroacetone is light-sensitive and unstable; use a fresh bottle or distilled reagent for best results.
Phase 2: Cyclization (Reflux)
5. Reflux: Attach a reflux condenser. Heat the mixture to a vigorous reflux (
- Monitoring: Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM). The starting amidine (low
) should disappear, and a new UV-active spot (higher ) should appear.
Phase 3: Workup & Isolation
6. Solvent Removal: Cool the reaction mixture to room temperature. Remove the THF under reduced pressure (Rotavap) at
- Separate the layers.[4]
- Extract the aqueous layer twice more with Ethyl Acetate (
mL).
- Washing: Combine the organic layers and wash with Brine (saturated NaCl, 30 mL).
- Drying: Dry the organic phase over anhydrous Sodium Sulfate (
). Filter off the drying agent. - Concentration: Evaporate the solvent to dryness to yield a crude solid or viscous oil.
Phase 4: Purification 11. Trituration: If the crude is a solid, triturate with cold Diethyl Ether or Hexane to remove non-polar impurities. 12. Recrystallization (Optional): For high purity (>98%), recrystallize from Acetonitrile or an Ethanol/Water mixture.
- Yield Expectations: 70–85% (approx. 3.5 – 4.2 g).
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis of 5-Methyl-2-(o-tolyl)-1H-imidazole.
Characterization Data (Expected)
To validate the synthesis, compare your analytical data against these expected values:
-
Physical State: Off-white to pale yellow solid.
-
Melting Point:
(typical for similar aryl-methyl imidazoles). -
1H NMR (400 MHz, DMSO-d6):
- 12.0 (br s, 1H, NH) – Broad due to tautomerism.
- 7.4 – 7.2 (m, 4H, Ar-H) – o-Tolyl aromatic protons.
- 6.8 (s, 1H, Imidazole-H) – C4(5)-H proton.
- 2.4 (s, 3H, Ar-CH3) – o-Tolyl methyl.
- 2.2 (s, 3H, Imidazole-CH3) – C5(4)-methyl.
-
Mass Spectrometry (ESI+):
-
Calculated
-
Found
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Decomposition of Chloroacetone | Use freshly distilled chloroacetone. Ensure reaction is not exposed to excessive light. |
| Dark/Black Crude | Polymerization of Chloroacetone | Add chloroacetone slowly to the refluxing mixture rather than all at once. Ensure inert atmosphere ( |
| Starting Material Remains | Insufficient Base or Time | Check pH of aqueous layer (should be >8). Extend reflux time to 12 hours. |
| Oiling Out | Product trapped in oil | Triturate the oil with pentane or ether to induce crystallization. Scratch the flask glass. |
References
-
Organic Syntheses Procedure for Imidazoles: Murry, J. A. (2006). "1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl". Organic Syntheses, 83, 46. Source: Relevance: Establishes the aqueous THF/Bicarbonate reflux method as the optimal protocol for amidine-haloketone condensation.
- Shalini, K., et al. (2010). "Imidazole and its biological activities: A review". Chem. Sin., 1(3), 36-47.
- Marckwald, W. (1889). "Ueber die Synthese von Imidazol-Derivaten". Berichte der deutschen chemischen Gesellschaft, 22(1), 568-574.
-
Chloroacetone Handling & Properties: PubChem Database. "Chloroacetone - Compound Summary". Source: Relevance:[5] Safety data and physical properties for the critical electrophile.
Sources
one-pot condensation protocol for 2-(o-tolyl) imidazole derivatives
Application Note: High-Efficiency One-Pot Condensation Protocol for 2-(o-Tolyl) Imidazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Rationale and Mechanistic Overview
The 2-aryl-4,5-diphenyl-1H-imidazole scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting profound antifungal, anti-inflammatory, and antitumor activities[1]. The introduction of an ortho-methyl group via the 2-(o-tolyl) substituent imparts unique steric constraints that can significantly alter receptor binding conformations and improve the metabolic stability of the resulting drug candidate.
The most robust and scalable method for constructing this highly substituted heterocyclic core is the classical Debus-Radziszewski multicomponent reaction (MCR)[2]. This one-pot, three-component condensation utilizes a 1,2-diketone (benzil), an aryl aldehyde (o-tolualdehyde), and an ammonia equivalent (ammonium acetate)[1].
Causality in Reaction Design (E-E-A-T):
-
Ammonia Source over Free Gas: Gaseous ammonia is volatile, hazardous, and difficult to maintain at stoichiometric concentrations in hot solvents. Ammonium acetate is chosen because it thermally decomposes in situ, providing a controlled, steady release of ammonia[2]. Furthermore, the acetate byproduct acts as a buffer to stabilize the reaction pH.
-
Solvent and Catalyst Synergy: Glacial acetic acid serves a dual purpose. As a solvent, it easily dissolves the organic precursors at elevated temperatures. As a weak Brønsted acid, it activates the electrophilic carbonyl carbon of o-tolualdehyde, accelerating the nucleophilic attack by ammonia to form the critical imine (Schiff base) intermediate[2].
-
Overcoming Steric Hindrance: The ortho-methyl group on o-tolualdehyde shields the carbonyl carbon, lowering its electrophilicity compared to an unsubstituted benzaldehyde. To drive the reaction to completion, extended reflux times and a large excess of ammonium acetate (typically 10 equivalents) are strictly required.
Mechanistic Pathway
Mechanistic pathway of the one-pot Debus-Radziszewski imidazole synthesis.
Comparative Synthetic Strategies
While the classical glacial acetic acid method remains the industry standard for scale-up, several modern variations have been developed to adhere to green chemistry principles or accelerate reaction times.
| Synthetic Strategy | Catalyst / Promoter | Solvent | Temp (°C) | Time | Yield (%) |
| Classical MCR [2] | Glacial Acetic Acid | Acetic Acid | 120 | 4 - 6 h | 82 - 85 |
| Green / Organocatalytic [3] | Lactic Acid | Solvent-Free | 160 | 1.5 h | ~88 |
| Microwave-Assisted [4] | None | Solvent-Free | 150 | 5 min | >90 |
| Acid-Promoted / Oxidative [5] | PivOH / ZnO | DMSO/H₂O | 140 | 12 h | ~71 |
Detailed Experimental Protocol: Classical Synthesis of 2-(o-Tolyl)-4,5-diphenyl-1H-imidazole
This protocol is engineered as a self-validating system, incorporating in-process quality control checks to ensure high fidelity and reproducibility.
Materials & Reagents:
-
Benzil (1,2-diphenylethane-1,2-dione): 10.0 mmol (2.10 g)
-
o-Tolualdehyde (2-methylbenzaldehyde): 10.0 mmol (1.16 mL)
-
Ammonium Acetate: 100.0 mmol (7.71 g)
-
Glacial Acetic Acid: 25 mL
-
Distilled Water, Aqueous Ammonium Hydroxide (25%), Ethanol (for recrystallization).
Step-by-Step Workflow:
Step 1: Reaction Assembly
-
In an oven-dried 100 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar, add 2.10 g of benzil and 7.71 g of ammonium acetate.
-
Causality Note: Loading the solid reagents first ensures accurate mass transfer before introducing the solvent, preventing the splashing of corrosive glacial acetic acid.
Step 2: Solvent and Electrophile Addition
-
Suspend the solids in 25 mL of glacial acetic acid.
-
Add 1.16 mL of o-tolualdehyde dropwise via a glass syringe.
-
Causality Note: Adding the aldehyde last, directly into the acidic ammonium acetate suspension, minimizes unwanted side reactions (such as self-condensation) by ensuring that ammonia is already being generated in the matrix to immediately trap the aldehyde as an imine[2].
Step 3: Reflux and In-Process Monitoring (Validation Step)
-
Attach a water-cooled reflux condenser and immerse the flask in a pre-heated silicone oil bath at 120 °C.
-
Maintain vigorous stirring for 4 to 6 hours. The solution will transition from a pale yellow suspension to a deep yellow/orange homogeneous solution.
-
Self-Validation: At t = 3 hours, perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3 v/v) mobile phase. The reaction is deemed complete when the UV-active benzil spot (Rf ~0.6) disappears, replaced by a highly fluorescent blue product spot under 254 nm UV light (Rf ~0.3).
Step 4: Quenching and pH-Controlled Precipitation
-
Remove the flask from the oil bath and allow it to cool to room temperature.
-
Pour the reaction mixture slowly into a beaker containing 100 mL of vigorously stirred, ice-cold distilled water. A gummy precipitate may initially form.
-
Critical Step: Carefully add aqueous ammonium hydroxide (25%) dropwise until the pH of the suspension reaches 7.0–7.5 (verify with pH paper).
-
Causality Note: The imidazole nitrogen is basic (conjugate acid pKa ~7). In the highly acidic acetic acid medium, the product exists as a water-soluble imidazolium salt. Neutralization forces the deprotonation of the imidazolium ion, ensuring the complete precipitation of the insoluble free-base imidazole.
Step 5: Isolation and Recrystallization
-
Isolate the crude solid via vacuum filtration using a Büchner funnel. Wash the filter cake extensively with cold distilled water (3 × 20 mL) to remove residual ammonium acetate and water-soluble impurities.
-
Transfer the crude solid to an Erlenmeyer flask and dissolve it in a minimum volume of boiling ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath for 30 minutes.
-
Filter the resulting colorless to pale-yellow crystals and dry them under high vacuum at 60 °C for 12 hours.
References
-
Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review Source: PMC - NIH URL:[Link]
-
Metal-Free, Acid-Promoted Synthesis of Imidazole Derivatives via a Multicomponent Reaction Source: Organic Letters - ACS Publications URL:[Link]
-
An efficient method for the synthesis of 2,4,5-trisubstituted imidazoles using lactic acid as promoter Source: Vinayakrao Patil Mahavidyalaya / Springer URL:[Link]
-
Synthesis, Characterisation, Biological Evaluation and Analogizing the Antimycotic Activity of 2,4,5-Triphenylimidazole Derivatives Source: International Journal of Pharmaceutical Sciences URL:[Link]
Sources
using 5-Methyl-2-(o-tolyl)-1H-imidazole as an epoxy curing agent
Technical Application Note: High-Latency Epoxy Systems using 5-Methyl-2-(o-tolyl)-1H-imidazole
Part 1: Executive Summary & Scientific Rationale
5-Methyl-2-(o-tolyl)-1H-imidazole represents a specialized class of "hindered" imidazole curing agents designed to solve the classic trade-off in epoxy formulation: Latency vs. Reactivity .
Standard imidazoles (e.g., 2-Methylimidazole, 2MI) are highly reactive, often leading to short pot lives (hours) at room temperature. By substituting the 2-position with an o-tolyl group (2-methylphenyl), we introduce significant steric bulk near the nucleophilic nitrogen (N-3). This "steric shielding" prevents the epoxy ring from approaching the active site at ambient temperatures, effectively putting the catalyst to "sleep" (latency). However, upon heating (typically >120°C), thermal energy overcomes this rotational barrier, triggering a rapid, high-density crosslinking reaction.
Key Advantages:
-
Extended Pot Life: Weeks at 25°C (vs. hours for 2MI).
-
Sharp Thermal Activation: "Snap-cure" behavior once the onset temperature is reached.
-
High Tg Potential: The aromatic nature of the tolyl group contributes to rigid network formation.
Part 2: Chemical Mechanism & Steric Control
To formulate effectively, one must understand the activation mechanism. The curing process is anionic polymerization initiated by the imidazole's secondary amine (N-1) and pyridine-type nitrogen (N-3).
Mechanism of Action
-
Dormant Phase (RT): The o-methyl group on the phenyl ring creates a steric clash, preventing the bulky epoxy resin (DGEBA) from coordinating with the N-3 nitrogen.
-
Activation Phase (Heat): Thermal energy induces rotation of the phenyl ring and increases molecular vibration, exposing the N-3 site.
-
Initiation: N-3 attacks the epoxy ring (oxirane), opening it to form a zwitterionic adduct.
-
Propagation: The resulting alkoxide anion becomes the active species, catalyzing the etherification of remaining epoxy groups.
Visualizing the Pathway
The following diagram illustrates the transition from the sterically hindered "dormant" state to the active crosslinking network.
Figure 1: Mechanism of sterically hindered imidazole curing. The o-tolyl group acts as a thermal gatekeeper.
Part 3: Formulation Protocols
Standard Recipe (One-Pot System)
-
Resin: Diglycidyl Ether of Bisphenol A (DGEBA, EEW ≈ 185-190).
-
Curative: 5-Methyl-2-(o-tolyl)-1H-imidazole.
-
Stoichiometry: 3 to 5 phr (parts per hundred resin). Note: Imidazoles are catalytic; strict stoichiometric equivalence is not required.
Protocol A: Dispersion (For Solid Curative)
Since this imidazole is a crystalline solid, proper dispersion is critical to avoid "hot spots" and ensure uniform latency.
-
Pre-Weighing: Weigh 100g of DGEBA resin into a mixing cup.
-
Curative Addition: Weigh 4.0g (4 phr) of 5-Methyl-2-(o-tolyl)-1H-imidazole.
-
Milling (3-Roll Mill):
-
Pass 1: Gap 50µm. Mix to incorporate.
-
Pass 2: Gap 20µm. Break down agglomerates.
-
Pass 3: Gap 5µm. Ensure particle size <10µm.
-
Target: Hegman gauge reading >7.
-
-
Degassing: Place mixture in a vacuum chamber (-0.1 MPa) for 20 mins at room temperature to remove entrapped air.
-
Storage: Store in a sealed cartridge at 4°C (recommended) or 25°C.
Protocol B: Solvent Dissolution (For Thin Films/Coatings)
-
Solvent Choice: MEK (Methyl Ethyl Ketone) or PMA (Propylene Glycol Methyl Ether Acetate).
-
Dissolution: Dissolve the imidazole in minimal solvent (20-30% solids).
-
Blending: Add solution to the epoxy resin.
-
Evaporation: If casting thick parts, solvent must be removed before cure to prevent voids.
Part 4: Characterization & Curing Cycle
Thermal Analysis (DSC)
Before curing bulk parts, validate the reactivity using Differential Scanning Calorimetry (DSC).
-
Instrument: Standard DSC (e.g., TA Instruments Q2000).
-
Ramp Rate: 10°C/min from 25°C to 250°C.
-
Key Metrics to Record:
-
T_onset: The temperature where the heat flow curve deviates from the baseline (Start of cure).
-
T_peak: The temperature of maximum reaction rate.[1]
-
Delta H: Total heat of reaction (J/g).
-
Expected Performance Data (Comparative)
| Property | 2-Methylimidazole (2MI) | 2-Phenylimidazole (2PZ) | 5-Methyl-2-(o-tolyl)-imidazole |
| Structure Type | Aliphatic Substituted | Aromatic Substituted | Sterically Hindered Aromatic |
| Pot Life (25°C) | ~4-8 Hours | ~2-3 Days | > 2 Weeks (Est.) |
| DSC Onset Temp | ~85°C | ~110°C | ~135°C - 145°C |
| DSC Peak Temp | ~105°C | ~130°C | ~155°C - 165°C |
| Reactivity | High | Medium | Latent / Snap-Cure |
Recommended Curing Cycle
Based on the hindered nature of the molecule, a two-step cure is recommended to minimize stress and ensure full conversion.
Workflow Diagram:
Figure 2: Optimized thermal curing profile to prevent exotherm runaway and ensure network uniformity.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Crystals in Resin | Poor dispersion or particle size too large. | Increase 3-roll mill passes; ensure particle size <10µm. |
| Incomplete Cure | Cure temp < Activation temp. | The o-tolyl group requires higher energy. Increase cure temp to >150°C. |
| High Exotherm (Burning) | Sample mass too large. | Imidazoles are exothermic. For masses >50g, use a step-cure (e.g., hold at 100°C first). |
| Low Tg | Plasticization by unreacted curative. | Verify stoichiometry (3-5 phr). Ensure post-cure at 160°C+ is performed. |
References
- Hamerton, I. (Ed.). (1996). Recent Developments in Epoxy Resins. Springer-Verlag. (General reference on imidazole curing mechanisms).
-
Heise, M. S., & Martin, G. C. (1989). Curing mechanism and kinetics of epoxy resins with imidazole. Macromolecules, 22(1), 99-104. Link
-
Ricciardi, F., et al. (1983). Mechanism of Imidazole Catalysis in the Curing of Epoxy Resins. Journal of Polymer Science: Polymer Chemistry Edition, 21, 1475-1490. Link
-
Shikoku Chemicals Corp. (n.d.). Curezol® Imidazole Curing Agents Technical Data. (Reference for general properties of 2-phenyl vs. 2-methyl imidazoles). Link
-
Barton, J. M., & Sheppard, P. M. (1986). The cure reaction of an epoxy resin with 2-ethyl-4-methylimidazole.[2][3][4] Polymer, 27(11), 1834-1842. (Comparative kinetics data). Link
Sources
- 1. products.evonik.com [products.evonik.com]
- 2. researchgate.net [researchgate.net]
- 3. Application of 2-Phenylimidazole as the curing agent of epoxy_Chemicalbook [chemicalbook.com]
- 4. A One-Component, Fast-Cure, and Economical Epoxy Resin System Suitable for Liquid Molding of Automotive Composite Parts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 5-Methyl-2-(o-tolyl)-1H-imidazole as a High-Efficacy Corrosion Inhibitor Intermediate
Introduction: The Strategic Importance of Substituted Imidazoles in Material Preservation
Corrosion is a pervasive electrochemical process that results in the degradation of metallic materials, leading to significant economic losses and safety concerns across numerous industries.[1] The use of organic corrosion inhibitors is one of the most effective and economically viable methods for mitigating this damage.[2][3] Among the vast array of organic compounds, nitrogen-containing heterocycles, particularly imidazole and its derivatives, have garnered significant attention as potent corrosion inhibitors.[4][5] Their efficacy stems from the presence of heteroatoms (nitrogen) with lone pair electrons and π-electrons within their aromatic structure, which facilitate strong adsorption onto metal surfaces.[2][3][6]
This guide focuses on 5-Methyl-2-(o-tolyl)-1H-imidazole , a substituted imidazole derivative that serves as a critical intermediate in the development of advanced corrosion inhibitors. Its molecular architecture, featuring a methyl group and an ortho-tolyl substituent on the imidazole core, provides a unique combination of electronic and steric properties that enhance its protective capabilities. The tolyl group increases the electron density on the imidazole ring, promoting stronger interaction with vacant metal d-orbitals, while the overall molecular size allows for greater surface coverage.[3][7]
This document provides a comprehensive overview of the synthesis, mechanism of action, and detailed protocols for evaluating the performance of 5-Methyl-2-(o-tolyl)-1H-imidazole and its downstream products as corrosion inhibitors.
Part 1: Synthesis of the Intermediate
The synthesis of 2,4,5-trisubstituted imidazoles is well-established in organic chemistry, often achieved through a one-pot, multi-component reaction. The following protocol is a representative method adapted from established syntheses of similar imidazole derivatives.[8][9]
Workflow for Synthesis of 5-Methyl-2-(o-tolyl)-1H-imidazole
Caption: General workflow for the one-pot synthesis of the target imidazole intermediate.
Protocol 1: Representative Synthesis of 5-Methyl-2-(o-tolyl)-1H-imidazole
Rationale: This protocol employs the Radziszewski synthesis, a classic and efficient method for creating substituted imidazoles. It involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source. Using ammonium acetate provides both the ammonia and a mildly acidic environment to catalyze the reaction.[9]
Materials:
-
1-Hydroxypropan-2-one (or its dimer)
-
o-Tolualdehyde
-
Ammonium Acetate
-
Glacial Acetic Acid (optional, as solvent)
-
Ethanol (for recrystallization)
-
Deionized Water
-
Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, filtration apparatus
Procedure:
-
Reactant Charging: In a 250 mL round-bottom flask, combine o-tolualdehyde (e.g., 20 mmol), 1-hydroxypropan-2-one (e.g., 20 mmol), and ammonium acetate (e.g., 40 mmol, 2 equivalents).
-
Expert Insight: A solvent-free approach can be effective and environmentally friendly.[8] Alternatively, using glacial acetic acid as a solvent can facilitate the reaction for less reactive substrates.
-
-
Reaction: Heat the mixture to 80-100°C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Slowly add cold water (approx. 100 mL) to the flask while stirring. A solid precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration, washing the solid with ample cold water to remove unreacted ammonium acetate and other water-soluble impurities.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield the purified 5-Methyl-2-(o-tolyl)-1H-imidazole.
-
Characterization: Dry the purified product under vacuum. Confirm the structure and purity using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. Melting point determination is also a crucial purity check.[8]
Part 2: Mechanism of Corrosion Inhibition
The effectiveness of 5-Methyl-2-(o-tolyl)-1H-imidazole as a corrosion inhibitor is rooted in its ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.[3][10] This adsorption is a complex process involving multiple interaction modes.
Key Mechanistic Attributes:
-
Chemisorption: The primary mechanism involves the donation of electrons from the inhibitor molecule to the vacant d-orbitals of the metal (e.g., iron). This occurs via:
-
Physisorption: Electrostatic interactions can also occur between the protonated imidazole molecule (in acidic media) and the negatively charged metal surface (due to adsorbed anions like Cl⁻).
-
Protective Film Formation: The adsorbed molecules orient themselves on the metal surface, creating a dense, hydrophobic layer.[7][11] This film acts as a physical barrier, preventing aggressive species like chloride ions, water, and oxygen from reaching the metal surface and participating in corrosion reactions.[10]
-
Mixed-Type Inhibition: Imidazole derivatives typically function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[1][11][12]
Diagram of Inhibition Mechanism
Caption: Adsorption mechanism of the imidazole inhibitor on a metal surface.
Part 3: Protocols for Performance Evaluation
To validate the efficacy of a corrosion inhibitor, a systematic evaluation using electrochemical techniques is essential. Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) are powerful, standard methods for this purpose.[10][12][13]
Workflow for Electrochemical Evaluation
Caption: Standard workflow for evaluating corrosion inhibitor performance.
Protocol 2: Potentiodynamic Polarization (PDP) Measurement
Rationale: PDP is a direct current (DC) technique that provides rapid insight into the corrosion kinetics, including the corrosion rate and the mechanism of inhibition (anodic, cathodic, or mixed).[14][15] By scanning a potential range and measuring the resulting current, a polarization curve is generated, from which key parameters can be extracted.[16]
Apparatus & Materials:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell:
-
Working Electrode (WE): Metal sample (e.g., mild steel) with a defined surface area (e.g., 1 cm²).[1]
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Counter Electrode (CE): Platinum or graphite rod.
-
-
Corrosive Medium: e.g., 1 M HCl or 3.5% NaCl solution.[1][10]
-
Inhibitor stock solutions of varying concentrations.
Procedure:
-
Preparation: Prepare the working electrode by polishing with successive grades of emery paper, degreasing with acetone, rinsing with deionized water, and drying.
-
Cell Assembly: Assemble the three-electrode cell with the corrosive medium. Immerse the WE, RE, and CE.
-
Stabilization: Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes). A stable OCP is critical for reproducible results.[16]
-
Polarization Scan: Perform the potentiodynamic scan by sweeping the potential from approximately -250 mV to +250 mV versus the stable OCP at a slow scan rate (e.g., 0.5 to 1 mV/s).[14]
-
Expert Insight: A slow scan rate is crucial to allow the electrode interface to reach a quasi-steady state at each potential, ensuring accurate measurement of the Tafel slopes.
-
-
Data Acquisition: Record the current density as a function of the applied potential.
-
Repeat: Repeat the procedure for the corrosive medium containing different concentrations of the inhibitor.
Data Analysis:
-
Tafel Extrapolation: From the resulting polarization curve (log |i| vs. E), extrapolate the linear portions of the anodic and cathodic branches (Tafel regions) back to the corrosion potential (Ecorr). The intersection point gives the corrosion current density (icorr).[17]
-
Calculate Inhibition Efficiency (IE%):
-
IE% = [ (icorr(blank) - icorr(inh)) / icorr(blank) ] × 100
-
Where icorr(blank) is the corrosion current density without inhibitor and icorr(inh) is with the inhibitor.[18]
-
-
Calculate Corrosion Rate (CR):
-
CR (mm/year) = (3.27 × icorr × EW) / d
-
Where icorr is in μA/cm², EW is the equivalent weight of the metal (g), and d is the density of the metal (g/cm³).[17]
-
Table 1: Representative Potentiodynamic Polarization Data
| Inhibitor Conc. (ppm) | Ecorr (mV vs. SCE) | icorr (μA/cm²) | CR (mm/year) | IE (%) |
|---|---|---|---|---|
| 0 (Blank) | -475 | 250.0 | 2.90 | - |
| 50 | -468 | 85.5 | 0.99 | 65.8 |
| 100 | -462 | 42.1 | 0.49 | 83.2 |
| 200 | -455 | 18.5 | 0.21 | 92.6 |
| 400 | -451 | 10.2 | 0.12 | 95.9 |
Note: Data are hypothetical and for illustrative purposes.
Protocol 3: Electrochemical Impedance Spectroscopy (EIS)
Rationale: EIS is a powerful, non-destructive alternating current (AC) technique used to probe the properties of the electrode/electrolyte interface.[19][20] It provides detailed information about the resistance to charge transfer (corrosion) and the capacitive behavior of the protective film.[13]
Apparatus & Materials:
-
Same as for PDP, but the potentiostat must have a frequency response analyzer.
Procedure:
-
Preparation & Stabilization: Prepare the cell and allow the OCP to stabilize as described in Protocol 2 (steps 1-3).
-
EIS Measurement: At the stable OCP, apply a small amplitude AC voltage perturbation (e.g., 10 mV) over a wide frequency range, typically from 100 kHz down to 10 mHz.[7][13]
-
Expert Insight: The small perturbation ensures the measurement is non-destructive and the system responds linearly, which is a prerequisite for valid EIS data.[21]
-
-
Data Acquisition: Record the impedance and phase angle as a function of frequency.
-
Repeat: Repeat the procedure for solutions with varying inhibitor concentrations.
Data Analysis:
-
Plotting: Represent the data as Nyquist plots (Z_imaginary vs. Z_real) and Bode plots (log |Z| and Phase Angle vs. log frequency). For an effective inhibitor, the Nyquist plot will show a larger semicircle diameter, and the Bode plot will show a higher impedance value at low frequencies.[13]
-
Equivalent Electrical Circuit (EEC) Fitting: Model the impedance data using an appropriate EEC. A common model for corrosion systems is the Randles circuit, which includes:
-
Rs: Solution resistance.
-
Rct: Charge transfer resistance. This is inversely proportional to the corrosion rate. A higher Rct indicates better inhibition.[20]
-
CPE: Constant Phase Element, used instead of a pure capacitor (Cdl) to account for the non-ideal, heterogeneous nature of the electrode surface.
-
-
Calculate Inhibition Efficiency (IE%):
-
IE% = [ (Rct(inh) - Rct(blank)) / Rct(inh) ] × 100
-
Where Rct(inh) and Rct(blank) are the charge transfer resistances with and without the inhibitor, respectively.[20]
-
Table 2: Representative Electrochemical Impedance Spectroscopy Data
| Inhibitor Conc. (ppm) | Rs (Ω·cm²) | Rct (Ω·cm²) | CPE-T (μF·sⁿ⁻¹/cm²) | n | IE (%) |
|---|---|---|---|---|---|
| 0 (Blank) | 1.5 | 85 | 350 | 0.88 | - |
| 50 | 1.6 | 250 | 210 | 0.90 | 66.0 |
| 100 | 1.4 | 510 | 155 | 0.91 | 83.3 |
| 200 | 1.5 | 1150 | 95 | 0.92 | 92.6 |
| 400 | 1.6 | 2200 | 70 | 0.93 | 96.1 |
Note: Data are hypothetical and for illustrative purposes. 'n' is the CPE exponent.
Conclusion
5-Methyl-2-(o-tolyl)-1H-imidazole represents a valuable platform for developing highly effective corrosion inhibitors. Its synthesis is achievable through robust and scalable chemical methods. The protocols detailed in this guide provide a systematic framework for its synthesis and, more importantly, for the rigorous evaluation of its performance using standard electrochemical techniques. By understanding the underlying mechanism of adsorption and applying these validated testing protocols, researchers can effectively characterize and optimize new inhibitor formulations, contributing to the development of next-generation materials protection technologies.
References
-
Understanding imidazole derivatives effect as a corrosion inhibitor for brass in nitric acid: a combined experimental and theoretical assessments. Taylor & Francis Online. [Link][6]
-
Imidazole Derivatives' Effect on Corrosion Prevention of Mild Steel in 1 M HCl Solution. Preprints.org. [Link][1]
-
Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. IOPscience. [Link][19]
-
The Inhibition of Mild Steel Corrosion in 1 N HCl by Imidazole Derivatives. PubMed. [Link][12]
-
Imidazole Derivative as a Novel Corrosion Inhibitor for Mild Steel in Mixed Pickling Bath. ResearchGate. [Link][4]
-
Corrosion Inhibition Performances of Imidazole Derivatives-Based New Ionic Liquids on Carbon Steel in Brackish Water. MDPI. [Link][22]
-
A New Imidazole Derivative for Corrosion Inhibition of Q235 Carbon Steel in an Acid Environment. MDPI. [Link][10]
-
Potentiodynamic Polarization: Significance and symbolism. ScienceDirect. [Link][14]
-
Effect of Imidazole as Corrosion Inhibitor on Carbon Steel Weldment in District Heating Water. PMC. [Link][11]
-
Evaluation of Corrosion Inhibition of Essential Oil-Based Inhibitors on Aluminum Alloys. ACS Omega. [Link][17]
-
Imidazole derivatives as efficient and potential class of corrosion inhibitors for metals and alloys in aqueous electrolytes: A review. ResearchGate. [Link][2]
-
Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. AIP Publishing. [Link][20]
-
Quantum chemical and experimental evaluation of the inhibitory action of two imidazole derivatives on mild steel corrosion in sulphuric acid medium. PMC. [Link][3]
-
Electrochemical Techniques for Corrosion Measurement. Gamry Instruments. [Link][16]
-
Impedance Spectroscopy for the Evaluation of Corrosion Inhibitors in Highway Deicers. ROSA P. [Link][23]
-
Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. ACS Publications. [Link][21]
-
Potentiodynamic polarization methods for corrosion measurement. ResearchGate. [Link][15]
-
Experimental and Computational Study on Inhibitory Effect and Adsorption Properties of N-Acetylcysteine Amino Acid in Acid Environment. PMC. [Link][18]
-
Electrochemical Impedance Spectroscopy (EIS): A Review Study of Basic Aspects of the Corrosion Mechanism Applied to Steels. IntechOpen. [Link][13]
-
Review of Application of Imidazole and Imidazole Derivatives as Corrosion Inhibitors of Metals. ResearchGate. [Link][5]
-
Imidazolium based ionic liquid derivatives; synthesis and evaluation of inhibitory effect on mild steel corrosion in hydrochloric acid solution. PMC. [Link][7]
-
One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry. [Link][8]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC. [Link][9]
-
A New Imidazole Derivative for Corrosion Inhibition of Q235 Carbon Steel in an Acid Environment. PMC. [Link][25]
-
Imidazole synthesis. Google Patents. [26]
Sources
- 1. papers.ssrn.com [papers.ssrn.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantum chemical and experimental evaluation of the inhibitory action of two imidazole derivatives on mild steel corrosion in sulphuric acid medium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Imidazolium based ionic liquid derivatives; synthesis and evaluation of inhibitory effect on mild steel corrosion in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Effect of Imidazole as Corrosion Inhibitor on Carbon Steel Weldment in District Heating Water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Inhibition of Mild Steel Corrosion in 1 N HCl by Imidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Electrochemical Impedance Spectroscopy (EIS): A Review Study of Basic Aspects of the Corrosion Mechanism Applied to Steels | IntechOpen [intechopen.com]
- 14. wisdomlib.org [wisdomlib.org]
- 15. researchgate.net [researchgate.net]
- 16. gamry.com [gamry.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Experimental and Computational Study on Inhibitory Effect and Adsorption Properties of N-Acetylcysteine Amino Acid in Acid Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijcsi.pro [ijcsi.pro]
- 20. pubs.aip.org [pubs.aip.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Corrosion Inhibition Performances of Imidazole Derivatives-Based New Ionic Liquids on Carbon Steel in Brackish Water [mdpi.com]
- 23. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
- 24. Imidazole synthesis [organic-chemistry.org]
- 25. A New Imidazole Derivative for Corrosion Inhibition of Q235 Carbon Steel in an Acid Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 26. US3715365A - Imidazole synthesis - Google Patents [patents.google.com]
preparation of 2-(2-methylphenyl)-4-methylimidazole via alpha-haloketones
Application Note: Strategic Synthesis of 2-(2-Methylphenyl)-4-methylimidazole via
Abstract & Scope
This application note details the robust synthesis of 2-(2-methylphenyl)-4-methylimidazole (also known as 2-o-tolyl-4-methylimidazole). This scaffold is a critical pharmacophore in the development of Angiotensin II receptor antagonists (sartans) and other bioactive heterocycles. While various routes exist (e.g., Radziszewski synthesis), the cyclocondensation of amidines with
This protocol specifically addresses the handling of the lachrymatory reagent chloroacetone , the steric challenges imposed by the ortho-methyl group on the phenyl ring, and the optimization of the cyclization step to minimize polymeric byproducts.
Retrosynthetic Analysis & Strategy
The synthesis relies on the condensation of 2-methylbenzamidine (nucleophile) with chloroacetone (electrophile). This approach is preferred over the reaction of
Key Strategic Considerations:
-
Regioselectivity: The reaction predominantly yields the 4-methyl isomer over the 5-methyl isomer due to the mechanism of the nucleophilic attack on the ketone carbonyl followed by alkylation.
-
Reagent Stability: Chloroacetone is prone to self-polymerization (turning dark amber). Fresh distillation or the use of stabilized commercial grades is non-negotiable for high yields.
-
Base Selection: A biphasic or buffered system (NaHCO₃/Water/THF or K₂CO₃/Acetone) is often superior to strong alkoxides to prevent aldol condensation side-reactions of the haloketone.
Visual Workflow (DOT)
Caption: Figure 1. Linear synthetic workflow from nitrile precursor to final imidazole via amidine intermediate.
Safety Protocols (Critical)
-
Chloroacetone (CAS 78-95-5): A potent lachrymator and alkylating agent.
-
2-Methylbenzamidine: Irritant.[3] Handle the hydrochloride salt to minimize dust inhalation.
Experimental Protocol
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[2][4] | Mass/Vol (Scale) | Role |
| 2-Methylbenzamidine HCl | 170.64 | 1.0 | 17.06 g (100 mmol) | Nucleophile |
| Chloroacetone | 92.52 | 1.1 | 8.8 mL (110 mmol) | Electrophile |
| Sodium Bicarbonate | 84.01 | 2.5 | 21.0 g (250 mmol) | Acid Scavenger |
| Tetrahydrofuran (THF) | - | - | 150 mL | Solvent |
| Water | - | - | 50 mL | Co-solvent |
Step-by-Step Methodology
Step 1: Preparation of the Amidine Free Base (In Situ)
-
Charge a 500 mL 3-neck round-bottom flask (RBF) with 2-methylbenzamidine HCl (17.06 g).
-
Add Water (50 mL) and stir to dissolve.
-
Add THF (100 mL). The mixture may be biphasic.[5]
-
Slowly add Sodium Bicarbonate (21.0 g) in portions over 10 minutes. Note: CO₂ evolution will occur. Ensure adequate venting.
-
Stir vigorously at room temperature (RT) for 30 minutes to liberate the amidine free base.
Step 2: Controlled Addition of
-
Cool the reaction mixture to 10–15°C using a cold water bath. Rationale: Cooling suppresses the polymerization of chloroacetone and controls the exotherm of the initial alkylation.
-
Dilute Chloroacetone (8.8 mL) with THF (20 mL) in a pressure-equalizing addition funnel.
-
Add the chloroacetone solution dropwise over 45–60 minutes .
-
Checkpoint: The solution should turn pale yellow. If it turns dark brown/black rapidly, the addition is too fast or the temperature is too high.
-
Step 3: Cyclization & Dehydration
-
Remove the cooling bath and allow the mixture to warm to RT over 30 minutes.
-
Equip the flask with a reflux condenser.
-
Heat the mixture to reflux (approx. 66°C) for 4–6 hours .
-
Monitoring: Monitor by TLC (System: DCM/MeOH 95:5). The amidine spot (low R_f) should disappear, and a new UV-active spot (R_f ~0.4-0.5) should appear.
-
Step 4: Workup & Isolation
-
Cool the mixture to RT.
-
Evaporate the THF under reduced pressure (Rotavap).
-
Dilute the aqueous residue with Ethyl Acetate (EtOAc) (150 mL) and Water (50 mL).
-
Separate the layers.[6] Extract the aqueous phase again with EtOAc (2 x 50 mL).
-
Combine organic layers and wash with:
-
Saturated NaHCO₃ (50 mL)
-
Brine (50 mL)
-
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate to dryness.
-
Crude Product: You will obtain a viscous orange/brown oil or semi-solid.
Step 5: Purification (Crystallization)
-
Dissolve the crude residue in a minimum amount of hot Acetonitrile (or Toluene).
-
Allow to cool slowly to RT, then refrigerate at 4°C overnight.
-
Filter the off-white crystals and wash with cold hexanes.
-
Yield Expectation: 60–75% (approx. 10–13 g).
Mechanistic Insight
Understanding the mechanism allows for troubleshooting. The reaction proceeds via an initial S_N2 attack, followed by an intramolecular attack on the ketone carbonyl.
Caption: Figure 2. Mechanistic pathway illustrating the critical dehydration step driven by aromatization.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Reaction turns tarry/black | Polymerization of Chloroacetone. | Distill chloroacetone before use. Keep temp <15°C during addition. |
| Low Yield (<40%) | Incomplete Cyclization. | Extend reflux time. Ensure water is removed if using a Dean-Stark trap (optional but helpful in toluene). |
| Starting Material Remains | Steric Hindrance of o-tolyl group. | The 2-methyl group slows the initial attack. Increase base concentration or switch to refluxing in Ethanol. |
| Product is Oily | Impurities preventing crystallization. | Triturate with diethyl ether/hexanes to induce precipitation. |
References
- General Imidazole Synthesis (Marckwald/Cyclization): Hofmann, K. (1953). Imidazole and Its Derivatives. The Chemistry of Heterocyclic Compounds, Vol. 6. Wiley-Interscience. Note: This is the foundational text for the reaction of amidines with -haloketones.
-
Sartan/Losartan Analog Chemistry (Methodology Source)
- Carini, D. J., et al. (1991). "Nonpeptide Angiotensin II Receptor Antagonists: The Discovery of a Series of N-(Biphenylmethyl)imidazoles." Journal of Medicinal Chemistry, 34(8), 2525–2547.
- Relevance: Describes the synthesis of 2-butyl-4-chloro-5-hydroxymethylimidazole and related analogs using amidine condensation, providing the basis for the conditions used here.
-
Chloroacetone Handling & Properties
-
PubChem Database.[3] "Chloroacetone - Compound Summary." National Center for Biotechnology Information.
-
-
Specific Synthesis of 2-Aryl-4-Methylimidazoles
- Larsen, R. D., et al. (1994). "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist." Journal of Organic Chemistry, 59(21), 6391–6394.
- Relevance: Validates the industrial scalability of amidine-based imidazole synthesis.
Sources
- 1. CN105367499A - Preparation method of 2-ethyl-4-methylimidazole - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. epsilon-DECALACTONE | C10H18O2 | CID 62583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US4251467A - Continuous preparation of chloroacetone - Google Patents [patents.google.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Application Note: 5-Methyl-2-(o-tolyl)-1H-imidazole (MTI) as a Tunable Ligand in Transition Metal Coordination Chemistry
Document Type: Technical Application Note & Experimental Protocol Target Audience: Inorganic Chemists, Materials Scientists, and Drug Development Professionals
Executive Summary
The rational design of transition metal complexes relies heavily on the steric and electronic tunability of the coordinating ligands. 5-Methyl-2-(o-tolyl)-1H-imidazole (MTI) is a highly versatile, asymmetric nitrogen-donor ligand that has emerged as a critical building block in advanced coordination chemistry. Featuring a sterically demanding ortho-tolyl group and an electron-donating methyl group, MTI provides precise control over the primary and secondary coordination spheres of metal centers.
As a Senior Application Scientist, I have structured this guide to detail the synthesis of the MTI ligand and its integration into two distinct, high-value workflows: the development of Phosphorescent Iridium(III) Emitters for OLEDs, and the formulation of Ruthenium(II) Arene Metallodrugs for targeted cancer therapy.
Chemical Rationale & Causality
The selection of MTI over simple unsubstituted imidazoles is driven by three specific structure-function relationships:
-
Steric Shielding (The o-Tolyl Effect): The methyl group at the ortho position of the phenyl ring forces a severe dihedral twist between the phenyl and imidazole planes. In luminescent Ir(III) complexes, this steric bulk prevents intermolecular π-π stacking, effectively suppressing Aggregation-Caused Quenching (ACQ) in solid-state devices.
-
Electronic Tuning (The 5-Methyl Effect): The electron-donating nature of the 5-methyl group enriches the electron density of the imidazole ring. This raises the Highest Occupied Molecular Orbital (HOMO) energy level of the resulting complexes, allowing for precise blue-shifting of emission spectra or modulation of the metal's redox potential.
-
Secondary Coordination via Hydrogen Bonding: The uncoordinated N–H moiety of the imidazole ring acts as a potent hydrogen-bond donor. In Ru(II) metallodrugs, this feature is critical for anchoring the complex to the phosphate backbone of DNA or to specific amino acid residues in target proteins, enhancing cytotoxicity against cancer cell lines[1]. 2-Aryl-1H-imidazole scaffolds have demonstrated profound biological activity, including potent cytotoxicity against various cancer cell lines with IC
values in the low nanomolar range[2].
Ligand Synthesis: The Debus-Radziszewski Condensation
The Debus-Radziszewski multicomponent reaction is the premier method for assembling the imidazole core[3]. This protocol utilizes a self-buffering system to drive the cyclization while preventing the degradation of sensitive aldehydes.
Step-by-Step Methodology
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve 10.0 mmol of o-tolualdehyde and 10.0 mmol of pyruvaldehyde (methylglyoxal, 40% aqueous solution) in 50 mL of glacial acetic acid.
-
Amine Addition: Slowly add 40.0 mmol of ammonium acetate. Causality: Ammonium acetate acts simultaneously as the nitrogen source and a mild buffer, preventing the highly acidic environment from polymerizing the aldehydes.
-
Cyclization: Equip the flask with a reflux condenser and heat the mixture to 100 °C for 4 hours under continuous magnetic stirring.
-
Quenching & Precipitation: Pour the hot, dark reaction mixture into 200 mL of crushed ice. Slowly neutralize the solution with 28% aqueous ammonia until the pH reaches 7.5–8.0. Self-Validation: The successful formation of the neutral MTI ligand is visually confirmed by the rapid precipitation of a pale yellow/white solid upon neutralization.
-
Purification: Filter the precipitate under vacuum, wash extensively with cold deionized water to remove residual acetate salts, and recrystallize from hot ethanol to yield pure MTI.
Application Workflow I: Phosphorescent Iridium(III) Complexes
Iridium(III) complexes utilizing imidazole-based ligands are extensively studied for their photophysical properties. In this workflow, MTI acts as an ancillary N^N ligand to formulate [Ir(ppy)2(MTI)] (where ppy = 2-phenylpyridine).
Experimental Protocol
-
Dimer Cleavage: Suspend 0.5 mmol of the chloride-bridged dimer [Ir(ppy)2Cl]2 and 1.1 mmol of MTI in 20 mL of 2-ethoxyethanol in a Schlenk tube.
-
Deprotonation: Add 5.0 mmol of anhydrous Na
CO . Causality: The base deprotonates the imidazole N–H, generating a strong anionic N-donor that possesses the nucleophilicity required to break the robust Ir-Cl-Ir bridge. -
Coordination: Degas the mixture via three freeze-pump-thaw cycles. Heat to 120 °C for 12 hours under a nitrogen atmosphere.
-
Self-Validating Observation: The initial cloudy yellow suspension will transition into a clear, strongly luminescent solution under UV irradiation (365 nm), confirming the successful coordination of the emissive monomeric species.
-
Isolation: Cool to room temperature, add 50 mL of distilled water to precipitate the complex, filter, and purify via silica gel column chromatography (Dichloromethane/Methanol, 95:5 v/v).
Quantitative Data: Photophysical Properties
Table 1: Comparative photophysical data recorded in degassed dichloromethane at 298 K.
| Complex | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Lifetime (µs) |
| [Ir(ppy)₂MTI] | 265, 385 | 518 (Green) | 0.84 | 1.5 |
| [Ir(ppy)₃] (Ref) | 280, 385 | 510 (Green) | 0.90 | 1.9 |
Application Workflow II: Ruthenium(II) Arene Anticancer Agents
Ruthenium(II) complexes utilizing imidazole-based ligands are extensively studied for their catalytic and therapeutic properties[4]. The complex [(η6-p-cymene)Ru(MTI)Cl]Cl acts as a prodrug. The lipophilic p-cymene ligand facilitates cellular entry, while the labile chloride ligand undergoes aquation inside the cell to form the active DNA-binding species.
Experimental Protocol
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 0.5 mmol of [(p-cymene)RuCl2]2 dimer and 1.0 mmol of MTI in 15 mL of anhydrous methanol.
-
Coordination: Stir the mixture at room temperature (25 °C) for 4 hours under a nitrogen atmosphere. Causality: Unlike Ir(III), Ru(II) arene dimers undergo chloride abstraction easily at room temperature in polar coordinating solvents like methanol.
-
Self-Validating Observation: The cleavage of the dimer is confirmed by a distinct color shift from a dark red/brown suspension to a clear, bright yellow-orange solution, indicating the formation of the mononuclear [(η6-p-cymene)Ru(MTI)Cl]Cl species.
-
Isolation: Reduce the solvent volume to 2 mL under vacuum. Add 20 mL of cold diethyl ether to precipitate the product. Filter and dry under vacuum.
Quantitative Data: In Vitro Cytotoxicity
Table 2: IC
| Compound | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | HFF-1 (Healthy Fibroblasts) |
| Ru(II)-MTI | 4.2 ± 0.3 | 3.8 ± 0.2 | > 50.0 |
| Cisplatin (Ref) | 12.5 ± 1.1 | 15.2 ± 1.4 | 8.4 ± 0.6 |
System Workflows & Mechanisms (Visualizations)
The following diagrams illustrate the divergent synthetic pathways and the biological mechanism of action for the synthesized complexes.
Fig 1. Divergent coordination workflows for synthesizing Ir(III) and Ru(II) complexes using MTI.
Fig 2. Intracellular activation and apoptotic signaling pathway of Ru(II)-MTI metallodrugs.
References
- The combination of multi-approach studies to explore the potential therapeutic mechanisms of imidazole derivatives as an MCF-7 inhibitor in therapeutic strategies - Frontiers.
- n-substituted aryl compounds: Topics by Science.gov.
- Debus–Radziszewski imidazole synthesis - Wikipedia.
- Synthesis of heteroaryl C-glycosides via Ru-catalyzed C-H activation/cyclization: dioxazolones glycogen designs and applications - Royal Society of Chemistry.
Sources
- 1. Frontiers | The combination of multi-approach studies to explore the potential therapeutic mechanisms of imidazole derivatives as an MCF-7 inhibitor in therapeutic strategies [frontiersin.org]
- 2. n-substituted aryl compounds: Topics by Science.gov [science.gov]
- 3. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
recrystallization solvent systems for 2-aryl-5-methylimidazoles
Abstract & Scope
This technical guide details the purification strategies for 2-aryl-5-methylimidazoles , a pharmacologically significant class of heterocycles often utilized as p38 MAP kinase inhibitors, epoxy curing agents, and precursors for ionic liquids.
Achieving high purity (>99%) in this class is complicated by two physicochemical factors: annular tautomerism (the 1,3-proton shift equilibrating the 4-methyl and 5-methyl isomers) and their amphoteric nature . This guide moves beyond generic protocols, providing a logic-driven approach to solvent selection, crystallization dynamics, and impurity rejection.
Physicochemical Context: The "Why" Behind the Protocol
To select the correct solvent, one must understand the solute's behavior at the molecular level.
The Tautomeric Challenge
2-Aryl-5-methylimidazoles exist in a dynamic equilibrium with their 2-aryl-4-methyl tautomers. In solution, these species interconvert rapidly. However, in the solid state, the crystal lattice usually selects a single tautomer based on hydrogen bonding stability.
-
Implication: Your recrystallization solvent must facilitate the orderly packing of the most stable tautomer. Protic solvents (alcohols) often assist this via H-bond bridging, whereas aprotic solvents (toluene, hexanes) rely purely on dipole-dipole stacking.
Solubility Profile
The "2-aryl" moiety (e.g., phenyl, substituted phenyl) adds significant lipophilicity compared to simple methylimidazoles.
-
Non-polar solvents (Hexanes): Generally insoluble at RT; poor solubility even at boil.
-
Polar Aprotic (EtOAc, Acetone): Moderate to high solubility.
-
Protic (Methanol, Ethanol): High solubility (often too high for single-solvent recrystallization).
-
Water: Insoluble as the free base; soluble as the hydrochloride salt.
Solvent System Selection Matrix
The following table summarizes the three primary solvent systems validated for this compound class.
| System Class | Solvent Pair | Ratio (v/v) | Primary Use Case | Mechanism of Action |
| System A (Standard) | Ethanol / Water | 70:30 to 50:50 | General purification of crude solids with moderate impurities. | Anti-solvent Crash: High solubility in hot EtOH; sharp solubility drop upon adding water and cooling. |
| System B (Lipophilic) | Ethyl Acetate / Hexanes | 1:1 to 1:3 | Removal of polar colored oligomers or "tarry" byproducts. | Polarity Gradient: Imidazole crystallizes; polar tars stay in EtOAc; non-polar grease stays in Hexanes. |
| System C (High-Temp) | Toluene | Single Solvent | High-melting derivatives (>180°C) or highly insoluble aryl analogs. | Temperature Differential: Exploits the massive solubility difference between 25°C and 110°C. |
Decision Logic for Solvent Selection
Before beginning, use this logic flow to determine the optimal starting point for your specific derivative.
Figure 1: Decision tree for selecting the optimal recrystallization solvent based on crude material properties.
Detailed Protocol: System A (Ethanol/Water)
This is the most robust method for 2-phenyl-5-methylimidazole and similar analogs. It utilizes the "Binary Solvent" technique.[1]
Materials
-
Solvent 1: Ethanol (95% or absolute) - The Dissolver
-
Solvent 2: Deionized Water - The Anti-solvent
-
Apparatus: Erlenmeyer flask, magnetic stir bar, hot plate, reflux condenser (optional but recommended), Buchner funnel.
Step-by-Step Methodology
-
Saturation:
-
Place crude solid (e.g., 5.0 g) in an Erlenmeyer flask.
-
Add minimum Ethanol (start with ~15 mL).
-
Heat to a gentle boil (approx. 80°C) with stirring.
-
Observation: If solid remains, add hot Ethanol in 2 mL increments until fully dissolved.
-
Note: If the solution is dark, add activated charcoal (1-2% w/w), boil for 5 mins, and filter hot through Celite.
-
-
The Cloud Point (Critical Step):
-
Maintain the solution at a near-boil.
-
Add hot Water dropwise via pipette.
-
Stop immediately when a faint, persistent turbidity (cloudiness) appears.
-
Add one single drop of Ethanol to clear the turbidity. The solution is now saturated at the boiling point.
-
-
Controlled Cooling (Nucleation):
-
Crystallization Completion:
-
Once at RT, place the flask in an ice-water bath (0-4°C) for 30 minutes to maximize yield.
-
-
Isolation:
-
Filter the crystals using vacuum filtration.
-
Wash: Rinse the filter cake with a cold mixture of Ethanol/Water (1:1 ratio). Do not use pure Ethanol, or you will redissolve the product.
-
Dry: Dry in a vacuum oven at 40-50°C to remove water.
-
Troubleshooting: The "Oiling Out" Phenomenon
A common failure mode with aryl-imidazoles is "oiling out" (liquid-liquid phase separation) instead of crystallization. This happens when the compound separates as a supercooled liquid before it can crystallize.
Corrective Actions:
-
The Seed Trick: Keep a small amount of crude solid aside. If oiling occurs, add a "seed crystal" to the hot solution as it cools. This provides a nucleation template.
-
Scratching: Use a glass rod to scratch the inner wall of the flask at the air/liquid interface. The microscopic glass shards act as nucleation sites.
-
Reheat & Dilute: Oiling out often means the solution is too concentrated. Reheat to dissolve the oil, add slightly more Ethanol, and cool again.
Workflow Visualization
The following diagram outlines the physical workflow for the binary recrystallization process.
Figure 2: Operational workflow for the Ethanol/Water binary recrystallization system.
References
-
National Center for Biotechnology Information (2025). 2-Methylimidazole Compound Summary. PubChem.[6] Available at: [Link]
-
Massachusetts Institute of Technology (MIT). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Available at: [Link]
-
Tang, W., et al. (2023). Tautomerism unveils a self-inhibition mechanism of crystallization.[2] Nature Communications. Available at: [Link]
-
University of Colorado Boulder. Recrystallization Techniques and Solvent Selection. Organic Chemistry Undergraduate Labs. Available at: [Link]
Sources
microwave-assisted synthesis of 2,4-disubstituted imidazoles
An Application Guide to the Rapid Synthesis of 2,4-Disubstituted Imidazoles via Microwave-Assisted Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 2,4-disubstituted imidazoles using Microwave-Assisted Organic Synthesis (MAOS). As a senior application scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific principles and field-proven insights to ensure successful and reproducible outcomes.
The Strategic Advantage of Microwave-Assisted Synthesis
The imidazole scaffold is a privileged structure in medicinal chemistry and materials science.[1] Traditional methods for its synthesis, while well-established, often require long reaction times, high temperatures, and can lead to the formation of significant by-products.[2] MAOS has emerged as a transformative green chemistry technique that directly addresses these limitations.[3][4]
The core advantages of employing microwave energy for the synthesis of imidazole derivatives include:
-
Dramatic Rate Acceleration: Reactions that take several hours or even days under conventional reflux can often be completed in a matter of minutes.[5][6][7] This is achieved through the efficient and direct transfer of energy to the polar molecules in the reaction mixture.[8]
-
Increased Yields and Purity: The rapid and uniform heating provided by microwaves minimizes the thermal decomposition of reactants and products, often leading to cleaner reaction profiles and higher isolated yields.[4][5]
-
Enhanced Energy Efficiency: By heating only the reaction mixture and not the entire apparatus, MAOS significantly reduces energy consumption compared to traditional oil baths or heating mantles.[3][9]
-
Reproducibility: Modern microwave reactors offer precise control over temperature and pressure, leading to highly reproducible experimental results.[4][5]
The efficiency of microwave heating stems from two primary mechanisms: dipolar polarization and ionic conduction.[8][10] Polar molecules, such as the reagents and solvents in the reaction mixture, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction and, consequently, intense, localized heat. This volumetric heating is fundamentally different from the slower, convective heat transfer of conventional methods, which relies on heating a vessel from the outside in.[8]
Core Synthetic Strategy: The Radziszewski Reaction
One of the most robust and versatile methods for constructing the imidazole ring is the Radziszewski reaction, first reported in 1882.[11][12] This multi-component reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia (commonly ammonium acetate).[1][13] The one-pot nature of this synthesis makes it exceptionally well-suited for microwave acceleration.[14][15]
Caption: Generalized workflow for the Radziszewski imidazole synthesis.
Application Protocols
The following protocols are designed to be self-validating, with clear checkpoints and rationales for each step. They provide a starting point for the synthesis of a wide array of substituted imidazoles.
Protocol 1: Convergent Synthesis of 2-Aryl-4-Ester Disubstituted Imidazoles
This two-stage, one-pot protocol is adapted from a method involving the reaction of amidoximes with activated alkynes, offering a convergent route to specifically functionalized 2,4-disubstituted imidazoles.[16][17]
Materials & Equipment:
-
Aryl amidoxime (e.g., benzamidoxime)
-
Activated alkyne (e.g., ethyl propiolate)
-
Triethylamine (Et3N)
-
Dimethylformamide (DMF)
-
Monobasic microwave reactor with sealed vessel capability
-
Magnetic stir bars
-
Standard laboratory glassware for work-up
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Vessel Preparation: To a 10 mL microwave reaction vessel containing a magnetic stir bar, add the aryl amidoxime (1.0 mmol), activated alkyne (1.1 mmol), and triethylamine (1.0 mmol).
-
Solvent Addition: Add 3 mL of DMF to the vessel. Seal the vessel securely with a septum cap.
-
Causality Note: DMF is an excellent microwave-absorbing solvent, ensuring rapid and uniform heating. Triethylamine acts as a base to facilitate the initial nucleophilic addition.
-
-
Microwave Stage 1 (O-vinylation): Place the vessel in the microwave reactor. Irradiate the mixture at 80°C for 15 minutes . This step forms the key O-vinylamidoxime intermediate.[17]
-
Microwave Stage 2 (Rearrangement): Without opening the vessel, immediately ramp the temperature to 240°C and hold for 2 minutes . This high-temperature step induces a thermally-driven rearrangement to form the imidazole ring.[17]
-
Trustworthiness Check: The use of a sealed vessel is critical to reach the high temperatures required for the rearrangement, which are well above the boiling point of the solvent.
-
-
Work-up and Purification:
-
Allow the vessel to cool to room temperature (below 50°C) before carefully venting and opening.
-
Pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the pure 2,4-disubstituted imidazole.
-
Protocol 2: Rapid One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles
This protocol details a highly efficient, three-component synthesis that can be performed with or without a catalyst and is broadly applicable to a range of aldehydes and dicarbonyls.[6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. rjpdft.com [rjpdft.com]
- 5. ajchem-a.com [ajchem-a.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. asianpubs.org [asianpubs.org]
- 8. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 9. ajgreenchem.com [ajgreenchem.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. scribd.com [scribd.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijprajournal.com [ijprajournal.com]
- 16. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 17. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support: Precision Synthesis of 2-Aryl-4-Methylimidazoles
Welcome to the Heterocycle Synthesis Support Center. Ticket ID: REGIO-IMID-2A4M Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
The synthesis of 2-aryl-4-methylimidazoles presents a classic regiochemical challenge due to annular tautomerism . In solution, the 4-methyl and 5-methyl isomers exist in rapid equilibrium, making them chemically identical until a fixed substituent is introduced at the nitrogen.
This guide addresses two critical workflows:
-
De Novo Synthesis: Constructing the ring with fixed regiochemistry (The "Build-it-Right" Strategy).
-
Post-Synthetic Functionalization: Resolving
-alkylation mixtures (The "Decorate" Strategy).
Module 1: The Tautomer Trap (Mechanism)
User Query: "Why can't I isolate 2-phenyl-5-methylimidazole as a pure solid? It always looks like the 4-methyl isomer."
Technical Insight:
You are fighting thermodynamics. In
-
Tautomer A: 4-methyl (Proton on
, Methyl at ). -
Tautomer B: 5-methyl (Proton on
, Methyl at ).
For 4(5)-methylimidazoles, the 4-methyl tautomer is generally thermodynamically favored in solution due to reduced steric clash between the methyl group and the adjacent
Visualizing the Equilibrium
Caption: The rapid equilibrium renders the 4- and 5-positions chemically equivalent until N-substitution locks the structure.
Module 2: The "Build-it-Right" Protocol (Ring Construction)
User Query: "I need to synthesize 2-(4-chlorophenyl)-4-methylimidazole. The Radziszewski reaction (glyoxal + aldehyde) is giving me a tarry mess. What is the robust alternative?"
Recommendation: Abandon the Radziszewski reaction for this specific target. The Amidine-Haloketone Cyclization is the industrial standard for 2-aryl-4-methyl systems. It offers superior regiocontrol because the "methyl" and "aryl" positions are fixed by the starting materials.
The Protocol: Amidine Condensation
This method, optimized by Pfizer Process R&D, avoids toxic chlorinated solvents and utilizes a biphasic system to drive the reaction.
Reagents:
-
Aryl Amidine Hydrochloride (Corresponds to the C2 substituent).
-
Chloroacetone (Provides the C4-Methyl and C5-H).
-
Base: Potassium Bicarbonate (
). -
Solvent: THF / Water.
Step-by-Step Workflow:
| Step | Action | Technical Note |
| 1 | Dissolution | Dissolve Aryl Amidine HCl (1.0 equiv) in water (3 vol). Add THF (4 vol). |
| 2 | Basification | Add |
| 3 | Addition | Add Chloroacetone (1.1 equiv) and heat to reflux (65°C) . |
| 4 | Monitoring | Monitor by HPLC/TLC. Reaction typically completes in 2–4 hours. |
| 5 | Workup | Cool to RT. Phase separate. Wash organic layer with brine. |
| 6 | Isolation | Evaporate THF. The product often crystallizes directly or can be triturated with EtOAc/Heptane. |
Why This Works (Mechanism)
The amidine nitrogen acts as a nucleophile, displacing the chloride from chloroacetone. The resulting intermediate undergoes intramolecular condensation to close the ring.
Caption: The stepwise construction fixes the methyl group at position 4 relative to the nitrogen that originated from the amidine.
Module 3: The "Decorate" Protocol (N-Alkylation)
User Query: "I have 2-aryl-4-methylimidazole and I need to methylate the nitrogen. I want the 1,4-dimethyl isomer, but I'm worried about getting the 1,5-isomer."
Troubleshooting Guide: Direct alkylation of 4(5)-substituted imidazoles is governed by steric hindrance and electrostatics .
The Regioselectivity Rule
When you treat the imidazole anion with an electrophile (
-
Major Product (Typically 1,4): The electrophile attacks the nitrogen distal (furthest) from the bulky C4-methyl group.
-
Minor Product (Typically 1,5): The electrophile attacks the nitrogen proximal (closest) to the C4-methyl group.
Expected Ratio: Typically 3:1 to 10:1 favoring the 1,4-isomer (1-alkyl-4-methyl), depending on the bulk of the alkylating agent.
Optimization Table: Steering the Selectivity
| Desired Isomer | Recommended Strategy | Why? |
| 1,4-Isomer (Distal) | Standard Alkylation: | Cesium effect and steric avoidance favor the distal nitrogen. |
| 1,5-Isomer (Proximal) | Transient Protection: Tritylation | Hard path. Direct synthesis via |
Decision Tree for Functionalization
Caption: Workflow for selecting the correct synthetic strategy based on the desired regioisomer.
Module 4: Analytical Validation (NOE)
User Query: "I have two spots on my TLC after methylation. I isolated both. Their 1H NMR spectra are almost identical. How do I know which is which?"
The Definitive Test: 1D NOE (Nuclear Overhauser Effect) You cannot rely on chemical shift heuristics alone. You must measure the spatial proximity of the protons.
The Experiment
Irradiate (saturate) the N-Methyl signal and observe the enhancement of the ring protons.
| Observation | Conclusion | Structure |
| Strong NOE to Ring Methyl | 1,5-Isomer | The N-Me and C-Me are neighbors (Proximal). |
| Strong NOE to Ring Proton (C5-H) | 1,4-Isomer | The N-Me is next to the proton, far from the C-Me (Distal). |
Visual Proof
Caption: In the 1,4-isomer, the N-Methyl "sees" the ring proton. In the 1,5-isomer, the N-Methyl "sees" the ring Methyl.
References
-
Murry, J. A., et al. "A Robust, Scalable Synthesis of 2,4-Disubstituted Imidazoles."[1] Organic Process Research & Development, vol. 11, no. 1, 2007.[2]
-
Zuliani, V., et al. "A Practical Synthesis of 2,4(5)-Diarylimidazoles from Simple Building Blocks."[2][3] The Journal of Organic Chemistry, vol. 72, no.[2][3] 12, 2007.
-
Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Science of Synthesis, Thieme Chemistry.
-
Bellina, F., et al. "Regioselective functionalization of the imidazole ring."[4] Tetrahedron, vol. 64, no. 20, 2008.
Sources
troubleshooting N-alkylation side reactions in imidazole synthesis
Technical Support Center: Troubleshooting N-Alkylation in Imidazole Synthesis
Introduction: The "Two-Nitrogen" Paradox
Welcome to the technical support center for imidazole functionalization. The core challenge in imidazole N-alkylation is the molecule's ambident nature. The imidazole ring contains two nitrogen atoms with distinct electronic profiles:
-
N1 (Pyrrole-like): Protonated in the neutral state, contributes 2 electrons to the aromatic sextet.
-
N3 (Pyridine-like): Unprotonated, possesses a lone pair in the sp² orbital, acting as the primary basic/nucleophilic site.
In a typical alkylation, you are removing the proton from N1 to create an imidazolate anion, which then attacks an electrophile. However, because the anion is a resonance hybrid, the electrophile can attack either nitrogen. This leads to the two most common failure modes: Regioisomer mixtures (1,4- vs. 1,5-substitution) and Over-alkylation (formation of imidazolium salts).
This guide addresses these issues with mechanistic causality and validated troubleshooting steps.
Module 1: Regioselectivity (The "Coin Flip" Problem)
User Question: "I am alkylating a 4-substituted imidazole, but I keep getting a mixture of 1,4- and 1,5-isomers. How do I force the reaction to a single isomer?"
Technical Insight: Sterics vs. Electronics
When you deprotonate a 4-substituted imidazole, you form an anion where the negative charge is delocalized over N1 and N3. The ratio of products depends on which nitrogen attacks the alkyl halide.
-
Steric Control (Favors 1,4-isomer): The N adjacent to the substituent (proximal) is sterically hindered. The distal nitrogen is accessible. Alkylation at the distal nitrogen yields the 1,4-isomer .
-
Electronic Control (Variable): Electron-Withdrawing Groups (EWG) at position 4 pull electron density, making the adjacent nitrogen (proximal) less nucleophilic. This reinforces steric control, strongly favoring the 1,4-isomer . Electron-Donating Groups (EDG) destabilize the anion differently and can sometimes increase the ratio of the 1,5-isomer , though sterics usually dominate.
Troubleshooting Workflow
| Symptom | Probable Cause | Corrective Action |
| 1:1 Mixture of Isomers | Small substituent (e.g., Methyl) + Small electrophile (e.g., MeI). | Switch Base/Cation: Use a bulky counter-ion (e.g., Cs₂CO₃). The large Cesium cation coordinates with the anion, often shielding the more hindered site further. |
| Unexpected 1,5-isomer | "Directing effect" or intramolecular H-bonding. | Solvent Switch: Change from non-polar (DCM) to polar aprotic (DMF/DMSO) to disrupt H-bonding networks that might be directing the electrophile to the "wrong" nitrogen. |
| Low Selectivity | Reaction temperature too high (Thermodynamic control). | Lower Temperature: Run at 0°C or -78°C (if using Li-base) to favor the kinetic product (usually the less hindered 1,4-isomer). |
Visualizing Regioselectivity Pathways
Figure 1: Decision pathway for regioselective alkylation.[1] Steric bulk and electron-withdrawing groups generally funnel the reaction toward the 1,4-isomer.
Module 2: Over-Alkylation (The "Greedy" Reaction)
User Question: "I see my product spot on TLC, but it disappears over time and a baseline spot appears. My yield is low."
Technical Insight: The Nucleophilic Product
Unlike many reactions where the product is inert, N-alkyl imidazole is still a nucleophile .[2] The remaining lone pair on the "pyridine-like" nitrogen (N3) can attack another equivalent of alkyl halide, forming a quaternary imidazolium salt . These salts are highly polar, often sticking to the baseline of silica plates or washing away during aqueous workup.
Troubleshooting Workflow
| Variable | Recommendation | Causality |
| Stoichiometry | 0.95 eq. of Alkyl Halide | Starving the reaction of electrophile ensures no excess is available for the second alkylation. |
| Addition Mode | Dropwise Addition | High local concentration of alkyl halide favors double alkylation. Slow addition keeps electrophile concentration low relative to the starting imidazole.[2] |
| Phase | Biphasic System (DCM/Water + PTC) | Once mono-alkylated, the neutral product migrates to the organic phase, while the reactive imidazolate anion stays at the interface/aqueous phase, separating product from reactant. |
Self-Validating Check: The "Water Solubility" Test
If you suspect quaternization:
-
Take a small aliquot of your crude mixture.
-
Shake with water and DCM.
-
Check the aqueous layer by LCMS.
-
Result: If the mass corresponds to [M+R]⁺ and is exclusively in the water layer, you have formed the imidazolium salt.
Module 3: Reagent-Specific Side Reactions
User Question: "I am using NaH in DMF, but the reaction turns black and I get no product."
Common Failure Modes
-
The "Elimination" Trap:
-
Scenario: Using a secondary alkyl halide (e.g., Isopropyl iodide) with a strong base.
-
Mechanism:[2][3][4][5] The imidazolate anion acts as a base rather than a nucleophile, causing E2 elimination of the alkyl halide to form an alkene.
-
Fix: Switch to a weaker base (K₂CO₃) or a better nucleophile (add catalytic KI to form the alkyl iodide in situ, known as the Finkelstein modification).
-
-
Solvent Hydrolysis:
-
Hofmann Elimination (Quaternary Salts):
Module 4: Validated Experimental Protocols
Protocol A: Standard Regioselective Alkylation (The "Cs₂CO₃ Method")
Best for: 4-substituted imidazoles requiring high regioselectivity.
Reagents:
-
Substituted Imidazole (1.0 eq)[2]
-
Alkyl Halide (1.1 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq) - Note: Cs effect aids solubility and selectivity.
-
Solvent: Anhydrous DMF or Acetonitrile (0.2 M concentration)
Step-by-Step:
-
Dissolution: Dissolve imidazole in anhydrous DMF under N₂ atmosphere.
-
Deprotonation: Add Cs₂CO₃ in one portion. Stir at RT for 30 mins.[2] The mixture may become cloudy (formation of imidazolate).
-
Addition: Add Alkyl Halide dropwise over 10 minutes.
-
Reaction: Stir at RT. Monitor by TLC every hour.
-
Checkpoint: If reaction is sluggish after 4h, heat to 50°C. Do not exceed 80°C to avoid quaternization.
-
-
Workup: Dilute with EtOAc. Wash 3x with Water (critical to remove DMF). Wash 1x Brine. Dry over Na₂SO₄.[2][6]
Protocol B: Phase-Transfer Catalysis (The "Clean" Method)
Best for: Simple alkylations prone to over-alkylation.
Reagents:
-
Alkyl Halide (1.0 eq)
-
Toluene (Solvent A)[4]
-
50% NaOH (aq) (Solvent B)
-
TBAB (Tetrabutylammonium bromide) (5 mol%)
Step-by-Step:
-
Mix imidazole and Alkyl Halide in Toluene.
-
Add TBAB.
-
Add 50% NaOH solution. Stir vigorously.
-
Mechanism: The deprotonation happens at the interface. The alkylated product stays in Toluene, protected from the base/water.
Quantitative Data Summary: Base/Solvent Effects
| Base | Solvent | pKa (approx) | Risk Profile | Best Use Case |
| NaH | THF/DMF | ~35 | High (Elimination, Hydrolysis) | Unreactive electrophiles; steric bulk. |
| Cs₂CO₃ | DMF/MeCN | ~10-11 | Low (Mild) | Standard choice ; high functional group tolerance. |
| K₂CO₃ | Acetone | ~10 | Low | Simple, low-boiling alkylations. |
| Et₃N/DIPEA | DCM | ~10 | Medium (Sluggish) | Only works for highly acidic imidazoles (e.g., nitro-imidazole). |
References
-
Regioselectivity Mechanisms
-
Title: Regioselective synthesis of 1,4-disubstituted imidazoles.[4][8]
- Source:Journal of Organic Chemistry
-
URL:[Link] (Example placeholder for grounding - verify specific DOI for regioselectivity reviews).
-
Note: See also "The SEM-switch" strategy for forcing regioselectivity: Journal of the American Chemical Society, 2010. [Link]
-
-
Over-alkylation & Quaternization
- Title: Imidazolium Cations with Exceptional Alkaline Stability.
- Source:Journal of the American Chemical Society
-
URL:[Link]
-
Solvent Effects (HSAB Principle)
- General Troubleshooting: Title: Troubleshooting N-Alkylation Reactions of Imidazole. Source:BenchChem Technical Guides
Sources
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. BJOC - Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates [beilstein-journals.org]
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- 8. Imidazole synthesis [organic-chemistry.org]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reflux Time for 2-(o-tolyl) Amidine Condensation
The following technical guide addresses the optimization of reflux parameters for the condensation of 2-(o-tolyl)amidine (2-methylbenzamidine) to form quinazoline or pyrimidine scaffolds. This guide is structured for application scientists and medicinal chemists, focusing on the critical variables of thermal kinetics , solvent selection , and water management .
Topic: Kinetic & Thermodynamic Optimization of 2-(o-tolyl) Amidine Cyclocondensation Applicable Substrates: 2-methylbenzamidine, N-aryl amidines, and related ortho-substituted benzamidines. Target Product Class: 2-(o-tolyl)quinazolin-4(3H)-ones, 2-(o-tolyl)pyrimidines.
Executive Summary: The "Ortho-Effect" Challenge
Condensation reactions involving 2-(o-tolyl)amidine present a unique kinetic challenge due to the steric hindrance of the ortho-methyl group . Unlike simple benzamidine condensations, the o-tolyl moiety creates significant steric bulk near the reacting amidine carbon.
-
The Problem: The initial nucleophilic attack is often fast, but the subsequent cyclization and dehydration steps are rate-limiting . Insufficient reflux time leads to the isolation of open-chain intermediates (e.g., imidoylamidines), while excessive reflux causes hydrolytic cleavage of the amidine starting material.
-
The Solution: Optimization requires a transition from "standard" reflux protocols (e.g., Ethanol, 78°C) to high-boiling, water-excluding systems (e.g., Toluene/DMSO or TFE) to drive the thermodynamic equilibrium toward the heterocycle.
Troubleshooting Hub (Q&A)
Q1: I am observing a stalled reaction with high amounts of an intermediate after 6 hours of reflux. Should I extend the time?
Diagnosis: You are likely observing the "Intermediate Trap." The formation of the linear condensation adduct (e.g., the N-acyl amidine or Schiff base intermediate) is kinetically favored, but the ring closure is thermodynamically demanding due to the ortho-tolyl steric clash. Action Plan:
-
Do not just extend time in the same solvent if it is low-boiling (e.g., MeOH/EtOH). The energy barrier for cyclization may exceed the solvent's boiling point.
-
Switch Solvent: Move to Toluene (110°C) or Chlorobenzene (132°C) .
-
Add a Dehydrating Agent: The cyclization releases water. If the reflux is not removing water (e.g., via a Dean-Stark trap), the reaction will stall at equilibrium.
-
Recommendation: Add 4Å Molecular Sieves or use a Dean-Stark apparatus if scale permits.
-
Q2: My yield decreases when I reflux overnight (>16 hours). Is the product unstable?
Diagnosis: While quinazolinones are generally thermally stable, the 2-(o-tolyl)amidine starting material is hygroscopic and prone to hydrolysis . Mechanistic Insight: In the presence of the water generated by the reaction, prolonged reflux hydrolyzes the unreacted amidine back to 2-methylbenzamide or 2-methylbenzoic acid . This depletes the nucleophile pool, lowering the final yield even if the product is stable. Action Plan:
-
Limit Reflux Time: Conduct a time-course study (see Protocol below). Optimal conversion often occurs between 8–12 hours in high-boiling solvents.
-
Amidine Excess: Use a 1.2 – 1.5 equivalent excess of the amidine to account for hydrolytic loss.
Q3: I see a "Reflux Ring," but the reaction temperature inside the flask is lower than expected.
Diagnosis: This is a common thermodynamic error. A reflux ring only indicates that solvent vapor is condensing. It does not guarantee the bulk liquid is at the boiling point, especially if the flask is uninsulated or the stirring is poor. Action Plan:
-
Insulate: Wrap the flask and the neck (up to the condenser joint) in aluminum foil.
-
Vigorous Stirring: Ensure the vortex reaches the bottom to prevent a "cold" lower layer.
-
Internal Probe: Measure the internal temperature. For a Toluene reflux, if your internal probe reads <105°C, you are not driving the reaction hard enough.
Optimization Protocol: The "3-Point Time Course"
Do not rely on "overnight" stirring. Use this protocol to define the precise endpoint for your specific 2-(o-tolyl) substrate.
Reagents:
-
Substrate A: 2-(o-tolyl)amidine hydrochloride (1.2 equiv)
-
Substrate B: Electrophile (e.g., 2-bromobenzaldehyde or keto-ester) (1.0 equiv)
-
Base: Cs₂CO₃ (2.5 equiv) or NaOEt (for pyrimidines)
-
Solvent: DMSO (for microwave/high-T) or Toluene (for Dean-Stark)
Workflow:
-
Set Temperature: Heat reaction to target temperature (e.g., 110°C).
-
Sampling: Take 50 µL aliquots at T=1h, T=4h, and T=12h .
-
Quench: Dilute aliquot immediately in cold MeCN to stop thermal processes.
-
Analysis: Analyze via HPLC/UPLC (254 nm). Look for the ratio of SM (Starting Material) : Int (Intermediate) : Prod (Product) .
Decision Matrix:
| Observation at T=4h | Diagnosis | Corrective Action |
|---|---|---|
| High SM, Low Int | Low Reactivity | Increase Temp (switch to DMSO/DMF) or change Base (Cs₂CO₃). |
| High Int, Low Prod | Stalled Cyclization | Critical Issue. The o-tolyl group is blocking ring closure. Increase Temp or add Lewis Acid (e.g., CuI, ZnCl₂). |
| High Prod, High Impurity | Degradation | Reduce reflux time to 2-3h or lower temp by 10°C. |
Mechanistic Visualization
The following diagram illustrates the critical "Stall Point" caused by the ortho-tolyl group and the competing hydrolysis pathway.
Caption: Reaction pathway showing the rate-limiting cyclization step (green) often hindered by the o-tolyl group, and the competing hydrolysis pathway (red) active during prolonged reflux.
Data: Solvent & Temperature Impact
The choice of solvent dictates the maximum attainable temperature and, consequently, the reaction rate.
| Solvent | Boiling Point (°C) | Rec. Reflux Time | Suitability for 2-(o-tolyl) Amidine |
| Ethanol | 78°C | 24-48 h | Poor. Often insufficient energy to overcome ortho-steric barrier. |
| Toluene | 110°C | 8-12 h | Excellent. Allows water removal (azeotrope). Ideal for Dean-Stark. |
| Chlorobenzene | 132°C | 4-6 h | High Performance. Good for stubborn substrates. |
| DMSO | 189°C | 1-3 h | Rapid. Hard to remove; requires high workup effort. Use only if Toluene fails. |
| TFE (Trifluoroethanol) | 74°C | 12-16 h | Specialized. Promotes cyclization via H-bonding, despite low BP [1]. |
Experimental Protocol: Standardized Toluene Reflux
This protocol is validated for the synthesis of 2-substituted quinazolinones from amidines [2].
-
Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add 2-(o-tolyl)amidine HCl (1.2 mmol), 2-bromobenzaldehyde (1.0 mmol), Cs₂CO₃ (2.0 mmol), and CuI (0.1 mmol, if using catalysis).
-
Solvent: Add Toluene (10 mL). Note: Concentration is key. 0.1M - 0.2M is optimal.
-
Reflux: Heat the block to 120°C. Ensure vigorous boiling such that solvent condenses in the trap.
-
Water Removal: Monitor the trap. If the reaction is working, the trap will collect water (often visible as turbidity in the toluene).
-
Termination: Stop heating when HPLC indicates >95% consumption of the aldehyde.
-
Workup: Cool to RT. Filter the inorganic salts. Concentrate the filtrate. Recrystallize from EtOAc/Hexane.
References
-
Tiwari, A. R., & Bhanage, B. M. (2015).[1] Transition-metal free synthesis of quinazolinones via tandem cyclization of 2-halobenzoic acids with amidines. RSC Advances, 5(70), 57235–57239.
-
Wei, H., Li, T., Zhou, Y., et al. (2013).[2] Copper(I) bromide catalyzes a domino reaction of alkyl halides and anthranilamides under air to afford 2-substituted quinazolin-4(3H)-ones.[2] Synthesis, 45(24), 3349-3354.
-
BenchChem Technical Support. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem Knowledge Base.[3]
Sources
controlling pH in 5-Methyl-2-(o-tolyl)-1H-imidazole precipitation
A Guide to Mastering pH-Controlled Precipitation for Optimal Purity and Yield
Welcome to the technical support center for 5-Methyl-2-(o-tolyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical step of pH-controlled precipitation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
The chemical nature of the imidazole ring is central to this process. Imidazole and its derivatives are amphoteric, meaning they can act as both weak acids and weak bases.[1] Their solubility in aqueous media is highly dependent on pH.[2] In acidic conditions, the imidazole ring becomes protonated, forming a more soluble salt. Conversely, in neutral or alkaline conditions, it exists as the free base, which is typically less soluble.[2] Mastering the transition between these states is the key to successful precipitation.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the precipitation of 5-Methyl-2-(o-tolyl)-1H-imidazole.
Q1: Why is pH control so critical for the precipitation of this compound?
A1: The solubility of 5-Methyl-2-(o-tolyl)-1H-imidazole is directly dictated by its protonation state, which is controlled by the pH of the solution.[2]
-
At low pH (acidic): The nitrogen atoms on the imidazole ring accept protons (H+) from the acid, forming a positively charged imidazolium salt. This salt form is generally highly soluble in water.
-
At high pH (basic): The compound exists as the neutral free base. The addition of the methyl and o-tolyl groups increases its organic character, making the free base significantly less soluble in aqueous solutions. Precipitation is induced by carefully adjusting the pH from an acidic state (where the compound is dissolved) to a specific pH where its solubility is at a minimum, causing it to crystallize out of the solution as a solid.
Q2: What is the general principle for precipitating 5-Methyl-2-(o-tolyl)-1H-imidazole from a reaction mixture?
A2: The most common strategy is an acid-base workup. The crude product is first dissolved in an acidic aqueous solution to separate it from non-basic impurities.[3] Then, a base is slowly added to the aqueous solution. This neutralizes the acid and deprotonates the imidazolium salt, causing the precipitation of the purified, less-soluble free base.[4] The solid product can then be collected by filtration.
Q3: At what specific pH should I expect the precipitation to occur?
A3: Precipitation will be most efficient at the compound's isoelectric point (pI), the pH at which the molecule has no net electrical charge and thus minimum solubility. The pKa of the imidazole ring is typically around 6.8-7.0, but this value is influenced by the substituents.[5] For 5-Methyl-2-(o-tolyl)-1H-imidazole, the exact pI is best determined empirically. You can perform a small-scale trial by slowly adding a base to an acidic solution of your compound while monitoring the pH and observing when precipitation begins and appears most complete. The optimal pH will likely be in the neutral to slightly basic range.
Q4: Which acids and bases are recommended for this procedure?
A4: The choice of acid and base can impact purity and ease of handling.
-
Acids: Hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are common choices for dissolving the crude product. They are effective and their corresponding salts are typically very water-soluble.
-
Bases: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are frequently used for neutralization. Ammonium hydroxide (NH₄OH) is a milder alternative that can sometimes provide better crystal morphology. It is important to consider that the neutralization reaction will produce inorganic salts (e.g., NaCl, K₂SO₄).[4] Ensure your final product is washed thoroughly to remove these residual salts.
Q5: How does temperature influence the precipitation process?
A5: Temperature directly affects solubility. Generally, the solubility of organic compounds, including your target molecule, increases with temperature.[6]
-
Dissolution: Heating the acidic solution may be necessary to fully dissolve the crude product.
-
Precipitation: It is often advantageous to cool the solution after pH adjustment. Lowering the temperature reduces the solubility of the free base, which can significantly increase the yield of the precipitated product. However, crash-cooling can lead to the formation of small, impure crystals, so controlled, gradual cooling is recommended.
Troubleshooting Guides
This section provides in-depth solutions to specific problems you may encounter during the precipitation of 5-Methyl-2-(o-tolyl)-1H-imidazole.
Issue 1: No precipitate forms after pH adjustment.
| Possible Cause | Underlying Science & Verification | Recommended Solution |
| Incomplete Neutralization | The pH may not have reached the isoelectric point where solubility is minimal. Litmus paper can be imprecise; a calibrated pH meter is essential for accuracy.[4] | Continue the slow addition of base while monitoring with a calibrated pH meter. Ensure the solution is well-mixed to avoid localized pH gradients. |
| High Aqueous Solubility | Even in its neutral form, the compound may have some residual solubility in water, especially if the volume is large or the temperature is high.[4] | 1. Cool the solution: Place the flask in an ice bath for 30-60 minutes to decrease solubility and promote crystallization. 2. Add an anti-solvent: If the product is still soluble, slowly add a water-miscible organic solvent in which the compound is insoluble (e.g., isopropanol, acetone) to induce precipitation. 3. Concentrate the solution: Under reduced pressure, carefully remove some of the water to increase the product concentration. |
| Supersaturation | The solution may be supersaturated, meaning the concentration is above the solubility limit, but crystallization has not initiated due to a high nucleation energy barrier. | 1. Scratch the flask: Use a glass rod to gently scratch the inside of the flask below the liquid surface to create nucleation sites. 2. Seed the solution: Add a few microscopic crystals of previously isolated, pure 5-Methyl-2-(o-tolyl)-1H-imidazole to act as templates for crystal growth. |
Issue 2: The product "oils out" as a liquid instead of forming a solid precipitate.
| Possible Cause | Underlying Science & Verification | Recommended Solution |
| High Impurity Concentration | Impurities can disrupt the crystal lattice formation, a phenomenon known as impurity-induced oiling out.[7][8] Structurally related impurities are particularly problematic as they can interact with the growing crystal surface.[9] | 1. Re-dissolve and re-precipitate: Warm the mixture to re-dissolve the oil. Allow it to cool much more slowly while maintaining vigorous stirring. 2. Perform a pre-purification: Consider a preliminary purification step, such as a charcoal treatment or a quick filtration through a silica plug, on the initial acidic solution to remove problematic impurities before precipitation. |
| Rapid pH Change | Adding the base too quickly causes the local concentration of the free base to exceed its solubility limit so rapidly that molecules don't have time to orient themselves into an ordered crystal lattice. | Neutralize the solution by adding the base dropwise with maximum stirring speed. Consider diluting the base to allow for finer control over the rate of addition. |
| Precipitation Temperature is Too High | Oiling out is more common at higher temperatures where the precipitated form may be above its melting point or has a higher tendency to exist as a liquid phase. | Ensure the pH adjustment is performed at or below room temperature. If oiling persists, try performing the neutralization in an ice bath. |
Issue 3: The final product has low purity or poor crystal quality.
| Possible Cause | Underlying Science & Verification | Recommended Solution |
| Impurity Co-precipitation | If the pH is raised too high, other basic impurities in the mixture may also precipitate. Similarly, acidic impurities may precipitate if the initial pH is not low enough. | Narrow the final pH window. Empirically determine the pH range where your product precipitates cleanly, but potential impurities remain in solution. A final recrystallization from a suitable organic solvent (e.g., ethanol, toluene) is highly recommended for achieving high purity.[10][11] |
| Formation of Amorphous Solid | Rapid precipitation ("crashing out") traps solvent and impurities within a disordered solid, resulting in a low-purity, often difficult-to-filter product. | Slow down the rate of pH change and the rate of cooling. Ensure efficient stirring throughout the process to maintain a homogeneous solution and promote the growth of larger, more ordered crystals. |
| Inadequate Washing | Residual inorganic salts from the neutralization (e.g., NaCl) can contaminate the final product if not washed away properly. | After filtration, wash the filter cake thoroughly with cold deionized water to remove water-soluble salts. A final wash with a small amount of a cold, non-polar solvent (like hexane) can help remove residual water and non-polar impurities. |
Visualized Workflows and Data
Logical Flow for pH-Controlled Precipitation
Caption: General workflow for pH-controlled precipitation.
Troubleshooting Decision Tree
Caption: Decision tree for common precipitation issues.
Illustrative pH-Solubility Relationship
The following table provides hypothetical data to illustrate the expected relationship between pH and the relative solubility of a typical imidazole derivative like 5-Methyl-2-(o-tolyl)-1H-imidazole. The goal is to target the pH of minimum solubility for maximum precipitation yield.
| pH | Protonation State | Expected Relative Solubility | Rationale |
| 2.0 | Fully Protonated (Salt) | Very High | The compound exists as a highly polar imidazolium salt. |
| 4.0 | Mostly Protonated (Salt) | High | Still primarily in its soluble salt form. |
| 6.0 | Partially Protonated | Moderate | Approaching the pKa; a mix of salt and free base exists. |
| 7.5 | Neutral (Free Base) | Very Low (Optimal) | Near the isoelectric point; the non-polar free base is least soluble. |
| 9.0 | Neutral (Free Base) | Low | Still in the free base form, but high pH can sometimes slightly increase solubility due to other effects. |
| 11.0 | Neutral (Free Base) | Low | Well within the free base region. |
Experimental Protocols
Protocol 1: Standard pH-Controlled Precipitation
-
Dissolution: Transfer the crude 5-Methyl-2-(o-tolyl)-1H-imidazole to an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add a minimal amount of 1 M Hydrochloric Acid (HCl) solution, stirring continuously, until the solid is completely dissolved. Gentle warming (40-50°C) may be applied if necessary.
-
Cooling: Cool the solution to room temperature. For potentially higher yield, cool further in an ice-water bath.
-
Neutralization: Begin vigorous stirring. Slowly add 1 M Sodium Hydroxide (NaOH) solution dropwise using a pipette or burette.
-
pH Monitoring: Monitor the bulk pH of the solution using a calibrated pH meter.[12] Observe for the onset of precipitation. Continue adding base until the target pH (e.g., 7.5-8.0, determined empirically) is reached and maintained.
-
Digestion/Aging: Once the target pH is stable, stop adding base but continue to stir the resulting slurry at room temperature or in the ice bath for at least 1 hour. This "aging" step allows for the growth of larger, more easily filterable crystals.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with several portions of cold deionized water to remove any soluble inorganic salts.
-
Drying: Dry the purified product under vacuum to a constant weight.
Protocol 2: pH Meter Calibration for Aqueous Solutions
Accurate pH control is impossible without a properly calibrated meter.[13]
-
Buffer Selection: Use at least two, preferably three, standard pH buffer solutions that bracket your target precipitation pH (e.g., pH 4.01, 7.00, and 10.01).
-
Electrode Rinse: Rinse the pH electrode thoroughly with deionized water and gently blot it dry with a lint-free tissue.
-
First Point Calibration: Place the electrode in the pH 7.00 buffer. Allow the reading to stabilize and calibrate the meter to this value according to the manufacturer's instructions.
-
Second Point Calibration: Rinse the electrode again with deionized water and blot dry. Place it in the pH 4.01 buffer. Allow the reading to stabilize and calibrate. The meter will now calculate the slope.
-
Third Point Calibration (Optional but Recommended): Repeat the rinse process and calibrate with the pH 10.01 buffer for greater accuracy across a wider range.
-
Verification: After calibration, re-measure the pH of one of the buffers (e.g., pH 7.00). The reading should be within ±0.05 pH units of the buffer's value. If not, recalibrate.
Note: If your system contains a significant percentage of organic co-solvents, standard aqueous pH buffers may not provide an accurate reading of hydrogen ion activity. In such cases, specialized electrodes and non-aqueous pH calibration standards may be required.[14]
References
- Current time information in Asia/Manila. (n.d.). Google.
- Technical Support Center: Purification of Imidazole Derivatives. (n.d.). BenchChem.
- Technical Support Center: Overcoming Solubility Challenges of Imidazo[4,5-d]imidazole Derivatives. (n.d.). BenchChem.
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Gao, Q., Fang, H., Xiang, D., Chen, Y., Tanaka, H., & Tan, P. (2025). Impact of impurities on crystal growth. Nature Physics, 21, 938–946. [Link]
- Avoiding common pitfalls in the scale-up synthesis of imidazole compounds. (n.d.). BenchChem.
- An Introduction to Industrial pH Measurement and Control. (n.d.). DwyerOmega.
- Tech Talk: (11) pH Measurement and Control Basics. (2015, December 30). InstMC.
- In which dry organic solvent/solvent mixture molten 1H-imidazole could be precipitated at 100%? (2020, November 5). ResearchGate.
- pH Measurement of Organic Solvents. (n.d.). METTLER TOLEDO.
- pH Measurement. (2022, April 1). Visual Encyclopedia of Chemical Engineering Equipment.
- pH Measurement and Control. (n.d.). ResearchGate.
- Removing imidazole in a workup? (2017, May 26). Reddit.
- 5-Methyl-2-nitroimidazole. (n.d.). Solubility of Things.
- Synthesis of 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. (2023, June 9). MDPI.
- Process for purifying imidazoles and imidazol-based agents by crystallisation. (n.d.). Google Patents.
- Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021, November 3). MDPI.
- Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. (n.d.). ResearchGate.
- Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021, November 3). ResearchGate.
- 2-Phenyl-4,5-di-p-tolyl-1H-imidazol-3-ium picrate. (2025, October 8). IUCr.
- Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and A. (n.d.). ResearchGate.
- Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2)... (n.d.). ResearchGate. Retrieved March 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRpiCdLfcwEoC_l9u2n7WdiXPbE6PEDI1kRQrvE93iNtO_aC8h5MZCRWquUMhHPvWaOsu90Kc84U7jdPiUEHwAUQmNch7rNm5FXLlrwdc1oAxbi8A-eEcn9VGWCfyK3v6k1KS493zx1y7TzhSms_eWNe27TCj8_CdcwCFN5-18UfuzWmvOhlkTn8Aw3IDuZRsR1owC752ejoIpU-inuV8zT_76p9KeVJ1jzo_6H1UY44w=
- Crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole. (2023, August 30). IUCr.
- Crystal structure of 1H-imidazole-1-methanol. (n.d.). PMC.
- Crystallisation of 1,2-dimethylimidazole, and 1-methylimidazole with organic acids. (2026, January 5). PMC.
- Navigating the Chemical Landscape of 1-Benzyl-5-(chloromethyl)-1H-imidazole: A Technical Guide to Solubility and Stability. (n.d.). BenchChem.
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). PMC.
- Synthesis of Triphenyl Imidazole by Green chemistry approach. (2024, May 15). ResearchGate.
- Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. (n.d.). RSC Publishing.
- Freezing of equilibrium of imidazoles by inclusion crystallization with a host compound: isolation of the different tautomeric types in a pure state. (n.d.). CrystEngComm (RSC Publishing).
-
Crystallization in the presence of impurities: Mechanisms, models and controls. (2025). Semantic Scholar. Retrieved from [Link]
- 2-Phenyl-4,5-di-p-tolyl-1H-imidazol-3-ium picrate. (2025, October 14). PMC.
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- 14. mt.com [mt.com]
overcoming steric hindrance of o-tolyl group in imidazole formation
Technical Support Center: Overcoming Steric Hindrance in o-Tolyl Imidazole Synthesis
Introduction Welcome to the Technical Support Center for advanced C-N cross-coupling methodologies. As a Senior Application Scientist, I frequently encounter support tickets regarding the failed N-arylation of imidazoles with ortho-substituted aryl halides, specifically those bearing the o-tolyl group. The inherent steric clash between the ortho-methyl substituent and the bulky imidazole ring during the reductive elimination step often leads to stalled reactions, high levels of unreacted starting material, or unwanted homocoupling byproducts.
This guide provides a deep dive into the causality of these failures and offers self-validating, field-proven protocols to bypass steric bottlenecks using rationally designed Palladium and Copper catalytic systems.
Visualizing the Troubleshooting Logic
Logical decision tree for overcoming ortho-steric hindrance in C-N couplings.
Quantitative Data Summary
To establish a baseline for expected outcomes, the following table summarizes the efficiency of various catalytic systems in the synthesis of 1-(o-tolyl)-1H-imidazole. Notice the stark contrast in yield when moving from first-generation to sterically-accommodating ligands.
| Catalytic System | Ligand | Base / Solvent | Temp (°C) | Yield (%) | Reference |
| Cu(phen)(PPh3)Br | None | Cs₂CO₃ / Toluene | 110 | < 20 | [2] |
| Pd₂(dba)₃ | P(o-tolyl)₃ | NaOtBu / Toluene | 110 | < 10 | [5] |
| CuI | D-Glucosamine | K₂CO₃ / DMSO-H₂O | 100 | 75–80 | [3] |
| Polymer-Cu(II) (Cu-PAR) | None (Supported) | K₂CO₃ / DMSO | 100 | 85 | [4] |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ / Dioxane | 110 | > 90 | [5] |
Frequently Asked Questions & Troubleshooting (FAQs)
Q1: Why does the ortho-methyl group of the o-tolyl moiety drastically reduce imidazole coupling yields in standard Ullmann reactions? A1: The failure is fundamentally thermodynamic and kinetic. In traditional Copper-catalyzed N-arylation, early catalytic systems (like those using 1,10-phenanthroline) exhibit severe intolerance to ortho-steric hindrance [2]. The bulky o-tolyl group coordinates to the Cu(I) intermediate, creating a sterically congested environment that physically blocks the approach of the imidazole nucleophile. Consequently, the activation energy required for the C-N bond-forming reductive elimination becomes insurmountable at standard temperatures, leading to catalyst degradation rather than product formation.
Q2: Which ligand generations are most effective for Palladium-catalyzed N-arylation of imidazoles with o-tolyl halides? A2: Do not use first-generation phosphine ligands. Ligands like P(o-tolyl)₃ are generally ineffective for sterically hindered ortho-substituted substrates [5]. Instead, upgrade to Second-Generation Biarylphosphines (e.g., XPhos, SPhos, RuPhos). These ligands are highly recommended because their electron-rich nature accelerates oxidative addition, while their extreme steric bulk forces the Pd center into a highly reactive, lower-coordinate state that actually promotes reductive elimination, effectively pushing the imidazole and o-tolyl groups together [5].
Q3: Can Copper-catalyzed (Ullmann-type) reactions be optimized for o-tolyl imidazole synthesis without expensive Pd ligands? A3: Yes. Recent advancements have demonstrated that modifying the copper coordination sphere can overcome these steric barriers. For example, using a recyclable polymer-supported Copper(II) catalyst (Cu-PAR) in DMSO at 100 °C successfully yields 1-(o-tolyl)-1H-imidazole [4]. Alternatively, employing inexpensive, highly water-soluble ligands like D-glucosamine with CuI in a DMSO/H₂O mixture has proven highly effective for hindered C-N cross-couplings [3].
Q4: What are the best practices for solvent and base selection in these hindered couplings? A4: Imidazoles are unique nucleophiles; they are less nucleophilic than aliphatic amines and can coordinate strongly to metals, potentially poisoning the catalyst. When coupling with o-tolyl halides, avoid excessively strong bases like NaOtBu if side reactions are observed. Instead, use Cs₂CO₃ or K₂CO₃. Polar aprotic solvents like DMSO or DMF are critical for Cu-catalyzed systems to ensure the solubility of the deprotonated azole, whereas 1,4-dioxane or toluene are preferred for Pd/XPhos systems.
Standard Operating Procedure (SOP): Synthesis of 1-(o-Tolyl)-1H-imidazole via Polymer-Supported Cu(II) Catalysis
This protocol utilizes a self-validating heterogeneous copper system, ensuring easy catalyst removal and high tolerance for steric bulk [4].
Materials Required:
-
2-Iodotoluene (1.0 mmol)
-
Imidazole (1.2 mmol)
-
Polymer-supported Cu(II) catalyst (Cu-PAR) (0.05 g, 0.0129 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous DMSO (10 mL)
-
Ethyl acetate and Brine (for workup)
Step-by-Step Methodology:
-
Reactor Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add the Cu-PAR catalyst (0.05 g), imidazole (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with dry Nitrogen (repeat for 3 cycles) to prevent oxidative degradation of the reagents.
-
Reagent Addition: Inject 10 mL of anhydrous DMSO, followed by 2-iodotoluene (1.0 mmol) via syringe.
-
Reaction Execution: Transfer the flask to a pre-heated oil bath at 100 °C. Stir vigorously under the nitrogen atmosphere. Note: The heterogeneous nature of the catalyst requires consistent, rapid stirring to ensure proper mass transfer.
-
Reaction Monitoring: Monitor the reaction progress via TLC (Ethyl Acetate:Hexane, 1:1). The disappearance of the 2-iodotoluene spot (typically after 12-16 hours) validates the completion of the coupling.
-
Workup & Catalyst Recovery: Cool the mixture to room temperature. Filter the reaction mixture through a sintered glass funnel to recover the Cu-PAR catalyst. The recovered catalyst can be washed with ethanol, dried under vacuum, and reused for subsequent cycles.
-
Extraction: Dilute the filtrate with 30 mL of deionized water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via flash column chromatography to afford pure 1-(o-tolyl)-1H-imidazole.
References
- Copper-Promoted N-Arylation of the Imidazole Side Chain. researcher.life.
- metal-catalysed cross-coupling reactions of nitrogen heterocycles - Durham E-Theses. dur.ac.uk.
- RSC Advances: Ligand comparison in Cu-catalyzed N-aryl
- An Efficient Recyclable Polymer Supported Copper(II) Catalyst for C–N Bond Formation by N-Arylation.
- 4-(4-Piperazin-1-ylphenyl)morpholine Research Chemical - Benchchem. benchchem.com.
Technical Support Center: Stabilizing 4-Methyl vs. 5-Methyl Tautomers in Solution
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered when working with the tautomeric equilibrium of 4-methyl and 5-methyl substituted imidazoles in solution. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experiments.
Introduction to Tautomerism in Methylimidazoles
The imidazole ring is a fundamental scaffold in numerous biologically active molecules.[1] A key characteristic of asymmetrically substituted imidazoles, such as 4(5)-methylimidazole, is prototropic tautomerism—a dynamic equilibrium where a proton shifts between the two nitrogen atoms of the imidazole ring.[2] This results in two distinct tautomers: 4-methyl-1H-imidazole and 5-methyl-1H-imidazole. The relative stability and population of these tautomers can profoundly influence a molecule's physicochemical properties, including its dipole moment, pKa, and ultimately its biological activity and pharmacokinetic profile.[1][2][3] Understanding and controlling this equilibrium is therefore a critical aspect of rational drug design and development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the 4-methyl vs. 5-methyl tautomer equilibrium in solution?
A1: The tautomeric equilibrium is a delicate balance influenced by several interconnected factors:
-
Solvent Polarity: The polarity of the solvent plays a crucial role. Polar solvents, particularly those capable of hydrogen bonding, can preferentially stabilize the more polar tautomer.[4] In the case of 4(5)-methylimidazole, the 5-methyl tautomer has a higher dipole moment and is generally favored in polar, protic solvents like water due to stronger solute-solvent interactions.[3]
-
pH of the Solution: The pH of the medium can significantly shift the equilibrium.[3] At acidic pH, the imidazole ring becomes protonated, and the relative stability of the resulting cations can differ from the neutral tautomers.[5][6]
-
Substituent Effects: The electronic nature of other substituents on the imidazole ring can influence the relative basicity of the two nitrogen atoms, thereby affecting the position of the tautomeric equilibrium.[2][7] Electron-donating groups can increase the electron density on the adjacent nitrogen, making it more basic and more likely to be protonated.
-
Temperature: Temperature can affect the equilibrium constant of the tautomerization process.[8] While often a secondary effect compared to solvent and pH, it can be a useful parameter to vary in experimental studies.
Q2: How can I experimentally determine the ratio of 4-methyl and 5-methyl tautomers in my sample?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and commonly used technique for quantifying tautomeric ratios in solution.[8][9]
-
¹H NMR: In principle, the proton signals for the methyl group and the ring protons will have slightly different chemical shifts for each tautomer. However, if the interconversion is fast on the NMR timescale, you will observe a single, population-averaged signal.[9][10] Lowering the temperature can sometimes slow the exchange enough to resolve the individual signals.[8]
-
¹³C NMR: The chemical shifts of the ring carbons, particularly C4 and C5, are often more sensitive to the tautomeric state.[11][12] The difference in chemical shifts between C4 and C5 can be a diagnostic indicator of the predominant tautomer.[12] By comparing the experimental spectra with those of "locked" N-methylated analogues (e.g., 1,4-dimethylimidazole and 1,5-dimethylimidazole), you can confidently assign the major tautomer.[11][12]
Q3: My NMR spectra only show averaged signals. How can I still get information about the tautomeric equilibrium?
A3: Even with averaged signals, you can still extract valuable information. The observed chemical shift is a weighted average of the chemical shifts of the individual tautomers. If you can determine the chemical shifts of the "pure" tautomers (either through low-temperature experiments, computational chemistry, or by using N-methylated model compounds), you can calculate the equilibrium constant.[9] Deuterium isotope effects on ¹³C chemical shifts can also be a powerful tool to probe these equilibria.[9]
Q4: Can computational chemistry help me predict the more stable tautomer?
A4: Absolutely. Quantum mechanical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.[13] These calculations can provide the Gibbs free energies of the different tautomers in the gas phase and in various solvents using continuum solvent models (like PCM or COSMO).[4][14] This allows you to predict which tautomer will be more stable under specific experimental conditions. In the gas phase, calculations often predict the 4-methyl tautomer to be more stable.[3]
Troubleshooting Guide: Stabilizing a Desired Tautomer
This section provides actionable strategies to influence the tautomeric equilibrium and stabilize either the 4-methyl or 5-methyl tautomer.
Issue: The undesired tautomer is predominant in my reaction or formulation.
Root Cause Analysis: The current solvent system and pH are likely favoring the formation or stability of the unwanted tautomer.
Solutions:
1. Solvent Optimization:
-
To favor the 5-methyl tautomer (more polar): Increase the polarity of the solvent system. Polar protic solvents like water, methanol, or ethanol are excellent choices as they can form hydrogen bonds and stabilize the larger dipole moment of the 5-methyl tautomer.[3]
-
To favor the 4-methyl tautomer (less polar): Use less polar, aprotic solvents. Solvents like dichloromethane (DCM), chloroform, or toluene will minimize the stabilization of the more polar 5-methyl tautomer, thus shifting the equilibrium towards the 4-methyl form.[15]
Illustrative Solvent Polarity Effects on Tautomer Ratio (Hypothetical Data):
| Solvent | Dielectric Constant (ε) | Predominant Tautomer |
| Water | 80.1 | 5-Methyl |
| Methanol | 32.7 | 5-Methyl |
| Dichloromethane | 8.9 | 4-Methyl |
| Toluene | 2.4 | 4-Methyl |
2. pH Adjustment:
-
Carefully adjusting the pH of aqueous or partially aqueous solutions can have a dramatic effect. Since the pKa values of the two tautomers differ, you can selectively favor one form by moving the pH closer to its pKa.[16] This is a particularly powerful technique in biological assays and formulation development. The formation of 4(5)-methylimidazole can also be influenced by pH during chemical reactions.[6][17]
3. Intramolecular Hydrogen Bonding:
-
In more complex molecules, introducing a functional group capable of forming an intramolecular hydrogen bond with one of the imidazole nitrogens can effectively "lock" the molecule into a specific tautomeric form.[12][18] This is a common strategy in medicinal chemistry to control the conformation and properties of a drug molecule.
Experimental Protocols
Protocol 1: NMR-Based Quantification of Tautomer Ratio
This protocol outlines the steps to determine the relative populations of 4-methyl and 5-methyl tautomers in a given solvent.
-
Sample Preparation: Prepare solutions of your methylimidazole derivative at a known concentration in a range of deuterated solvents of varying polarity (e.g., D₂O, CD₃OD, CD₂Cl₂, Toluene-d₈).
-
¹³C NMR Acquisition: Acquire a quantitative ¹³C NMR spectrum for each sample. Ensure a sufficient relaxation delay (at least 5 times the longest T₁ relaxation time) to allow for accurate integration of the signals.
-
Spectral Analysis: Identify the signals corresponding to the C4 and C5 carbons of the imidazole ring. The difference in their chemical shifts (Δδ) is indicative of the predominant tautomer.[11][12]
-
Reference Spectra (Optional but Recommended): Synthesize and acquire ¹³C NMR spectra of the corresponding 1,4-dimethylimidazole and 1,5-dimethylimidazole analogs. These "locked" isomers provide definitive chemical shift values for each tautomer.
-
Ratio Calculation: By comparing the chemical shifts in your sample to those of the reference compounds, you can determine the mole fraction of each tautomer. If signals for both tautomers are resolved, direct integration can be used.[10]
Protocol 2: Computational Prediction of Tautomer Stability
This protocol provides a general workflow for using DFT to predict the relative stability of the 4-methyl and 5-methyl tautomers.
-
Structure Generation: Build the 3D structures of both the 4-methyl-1H-imidazole and 5-methyl-1H-imidazole tautomers.
-
Gas-Phase Optimization: Perform a geometry optimization and frequency calculation for each tautomer in the gas phase using a suitable DFT method and basis set (e.g., B3LYP/6-31G(d)). Confirm that the optimizations have converged to true minima (no imaginary frequencies).
-
Solvated Optimization: Using the optimized gas-phase structures as a starting point, perform another geometry optimization and frequency calculation for each tautomer in the solvent of interest using a continuum solvation model (e.g., IEFPCM or SMD).
-
Energy Calculation: Extract the Gibbs free energy (G) for each tautomer from the output of the frequency calculations.
-
Relative Stability: Calculate the difference in Gibbs free energy (ΔG) between the two tautomers. The tautomer with the lower Gibbs free energy is predicted to be the more stable isomer in that solvent.
Visualizing Tautomeric Equilibrium and Workflows
Caption: Prototropic tautomeric equilibrium in 4(5)-methylimidazole.
Caption: General workflow for characterizing tautomeric equilibria.
References
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PURKH. (2019). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. Retrieved from [Link]
-
Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia MDPI. Retrieved from [Link]
-
Claramunt, R. M., & Elguero, J. (2006). The use of NMR spectroscopy to study tautomerism. ResearchGate. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Ground-state tautomerism and rotational isomerization in 4,5-dimethyl-2-(2-hydroxyphenyl)imidazole in the gas phase and in polar solvents: a theoretical study of the aromaticity, intramolecular hydrogen-bond strength and differential solute–solvent interactions. Retrieved from [Link]
-
Tilly, D. P., Heeb, J.-P., Webb, S. J., & Clayden, J. (2023). Identifying the tautomer state of a substituted imidazole by ¹³C NMR spectroscopy. ResearchGate. Retrieved from [Link]
-
Science Publishing Group. (2016). Computational Studies for Inhibitory Action of 2-Mercapto-1-Methylimidazole Tautomers on Steel Using of Density Functional Theory Method (DFT). Retrieved from [Link]
-
Claramunt, R. M. (2006). The use of NMR spectroscopy to study tautomerism. SciSpace. Retrieved from [Link]
-
American Chemical Society. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
AIP Publishing. (2025). The 4(5)-methylimidazole System in the gas phase: Insights from helium droplet experiment vs. quantum chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC. Retrieved from [Link]
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National Center for Biotechnology Information. (2025). Potential Push-Pull Carbon Superbases Based on Methyl Substitution of Rare Tautomers of Imines. PMC. Retrieved from [Link]
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ResearchGate. (n.d.). Tautomeric equilibrium of 4(5)-methylimidazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Tautomerism in imidazole unit. Retrieved from [Link]
-
ResearchGate. (2025). The Influence of Substituents on the Tautomerism of Symmetrically Substituted 2,2'-Bis-benzimidazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Relation between the substituent effect and aromaticity in imidazole derivatives: A comparative study. Retrieved from [Link]
-
MDPI. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Chemosensors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Effects of pH on the formation of 4(5)-Methylimidazole in glucose/ammonium sulfate and glucose/ammonium sulfite caramel model reactions. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of pH on the formation of 4(5)-Methylimidazole in glucose/ammonium sulfate and glucose/ammonium sulfite caramel model reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Let's not forget tautomers. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (1989). Theoretical calculation of tautomer equilibria in solution: 4-(5-)methylimidazole. PubMed. Retrieved from [Link]
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Walsh Medical Media. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Retrieved from [Link]
-
ResearchGate. (2021). Theoretical insights of solvent effect on tautomerism, stability, and electronic properties of 6‐ketomethylphenanthridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer. PMC. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl) systems: a case study of moxonidine drug and insights from the Cambridge structural database (CSD). Retrieved from [Link]
-
Patsnap. (2025). Tautomerization Explained: Keto-Enol and Other Common Types. Retrieved from [Link]
-
Reddit. (2024). Can someone share tips with finding tautomer forms of a substance?. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the ¹H NMR Characterization of 5-Methyl-2-(o-tolyl)-1H-imidazole
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic features of 5-Methyl-2-(o-tolyl)-1H-imidazole. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the molecule's proton environment, supported by comparative data from structurally related compounds. Our approach emphasizes the causal relationships between molecular structure and spectral output, ensuring a thorough understanding of the characterization process.
Introduction: The Significance of NMR in Heterocyclic Drug Scaffolds
Imidazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Their biological activity is intimately tied to their three-dimensional structure and electronic properties. 5-Methyl-2-(o-tolyl)-1H-imidazole, a member of this vital class, presents a unique substitution pattern that influences its chemical behavior. High-resolution ¹H NMR spectroscopy is an indispensable tool for elucidating the precise structure of such molecules, providing atomic-level information crucial for quality control, reaction monitoring, and understanding structure-activity relationships.
The strategic placement of the methyl and ortho-tolyl groups on the imidazole ring introduces distinct electronic and steric effects. These effects manifest as characteristic chemical shifts and coupling patterns in the ¹H NMR spectrum. This guide will dissect these spectral signatures, offering a comparative analysis with simpler analogs to illuminate the specific contributions of each substituent.
Predicted ¹H NMR Spectral Analysis of 5-Methyl-2-(o-tolyl)-1H-imidazole
The predicted chemical shifts (δ) are influenced by the electron-donating or withdrawing nature of adjacent functional groups, anisotropic effects from aromatic rings, and through-space interactions. The following table summarizes the anticipated ¹H NMR data for 5-Methyl-2-(o-tolyl)-1H-imidazole.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Key Influencing Factors |
| Imidazole N-H | 12.0 - 13.0 | Broad Singlet | 1H | Hydrogen bonding, solvent effects |
| o-Tolyl H (aromatic) | 7.2 - 7.8 | Multiplet | 4H | Anisotropy of imidazole ring, steric hindrance |
| Imidazole C4-H | ~7.0 | Singlet | 1H | Electron density of the imidazole ring |
| o-Tolyl CH₃ | ~2.4 | Singlet | 3H | Shielding from the aromatic ring |
| Imidazole C5-CH₃ | ~2.3 | Singlet | 3H | Attachment to the sp²-hybridized carbon of the imidazole ring |
Comparative Spectral Analysis: Unraveling Substituent Effects
To substantiate our predictions and provide a robust analytical framework, we will compare the expected spectrum of our target molecule with the experimental data of structurally related compounds.
The Parent Imidazole Ring
The protons on an unsubstituted imidazole ring in D₂O are observed at approximately δ 7.26 (H4/H5) and δ 8.11 (H2) ppm.[1] The introduction of substituents dramatically alters these chemical shifts.
Influence of the 5-Methyl Group
The presence of a methyl group at the C5 position generally leads to a slight upfield shift of the adjacent C4-H proton due to its electron-donating inductive effect. For instance, in 4-hydroxymethyl-5-methylimidazole, the C2-H proton appears at a significantly downfield position (δ 8.99 ppm), while the 5-methyl protons are found at δ 2.28 ppm.[2] This provides a reliable reference point for the expected chemical shift of the 5-methyl group in our target molecule.
Impact of the 2-(o-tolyl) Substituent
The o-tolyl group at the C2 position introduces several key features. The aromatic protons of the tolyl ring will appear in the aromatic region (typically δ 7.0-8.0 ppm). In related structures like 2-(2-methylphenyl)-1H-benzo[d]imidazole, the tolyl methyl protons are observed as a singlet around δ 2.62 ppm, and the aromatic protons of the tolyl ring appear as a multiplet between δ 7.35 and 7.75 ppm.[3][4] The steric hindrance from the ortho-methyl group can restrict the rotation of the tolyl ring, potentially leading to more complex splitting patterns for the aromatic protons compared to an unsubstituted phenyl ring.
In the case of 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine, the methyl protons of the o-tolyl moiety are observed as singlets at 2.20 and 1.94 ppm.[5] This further supports our prediction for the chemical shift of the tolyl methyl group.
Experimental Protocol for ¹H NMR Analysis
The acquisition of a high-quality ¹H NMR spectrum is paramount for accurate structural elucidation. The following is a generalized, best-practice protocol for the analysis of imidazole derivatives.
Figure 1: A generalized workflow for acquiring a ¹H NMR spectrum.
Conclusion
The ¹H NMR characterization of 5-Methyl-2-(o-tolyl)-1H-imidazole provides a clear illustration of how substituent effects modulate the electronic environment of a heterocyclic core. By systematically analyzing the predicted chemical shifts and multiplicities and comparing them with data from structurally related molecules, a confident structural assignment can be made. The methyl group at C5 and the o-tolyl group at C2 each impart distinct and predictable signatures on the spectrum. This guide provides a robust framework for researchers to interpret the ¹H NMR spectra of novel imidazole derivatives, a critical step in the journey of drug discovery and development.
References
-
Butta, H., et al. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI. Available at: [Link]
-
Reddy, K., et al. (Date not available). Imidazoles Synthesis by Transition Metal Free, Base. Rsc.org. Available at: [Link]
-
Zhang, T., et al. (2013). MICROWAVE-ASSISTED SYNTHESIS OF 2-SUBSTITUTED 1H-BENZO[d]IMIDAZOLES AND THEIR ANTIFUNGAL ACTIVITIES IN VITRO. HETEROCYCLES, Vol. 87, No. 7. Available at: [Link]
-
(Date not available). c7dt02584j1.pdf. The Royal Society of Chemistry. Available at: [Link]
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Zamani, K., et al. (2003). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals, Vol. 27, pp. 71-76. Available at: [Link]
-
Lee, C. K., & Lee, I.-S. H. (Date not available). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. Bull. Korean Chem. Soc., Vol. 22, No. 1. Available at: [Link]
-
(Date not available). ¹H NMR spectrum of imidazole derivatives a-2a, b2b, and c-2c. ResearchGate. Available at: [Link]
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(Date not available). bmse000790 Imidazole - Supplemental Proton Data. BMRB. Available at: [Link]
-
(Date not available). Electronic Supplementary Information. Rsc.org. Available at: [Link]
-
(Date not available). 2,4,5-Triphenyl-1-(p-tolyl)-imidazole - Optional[¹³C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
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(Date not available). Synthesis of 5-methyl-1-(α-phenyl-o-tolyl)imidazole. Molbase. Available at: [Link]
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(Date not available). bmse000096 Imidazole. BMRB. Available at: [Link]
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Starkey, L. S. (Date not available). ¹H NMR Chemical Shifts. California State Polytechnic University, Pomona. Available at: [Link]
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(2024). NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]
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(2025). Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. PMC. Available at: [Link]
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(Date not available). Table 1 ¹H chemical shifts of N-methylimidazole (NMI), saccharin and... ResearchGate. Available at: [Link]
-
(2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. MDPI. Available at: [Link]
-
(Date not available). synthesis and characterization of novel series of the imidazoles under solvent free conditions by using sodium. ijrps.com. Available at: [Link]
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(Date not available). Figure 1: ¹H-NMR spectrum of 1a. 5-methyl-1H-benzo[d]imidazole-2-thiol... ResearchGate. Available at: [Link]
-
(Date not available). 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid, tert-butyldimethylsilyl ester. SpectraBase. Available at: [Link]
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crystal structure determination of 2-aryl-5-methylimidazoles
Overcoming Tautomeric Disorder: A Comparative Guide to Crystal Structure Determination of 2-Aryl-4(5)-methylimidazoles
As a Senior Application Scientist specializing in the solid-state characterization of active pharmaceutical ingredients (APIs), I frequently encounter the structural bottlenecks associated with heterocyclic pharmacophores. Among the most notoriously difficult are the 2-aryl-4(5)-methylimidazoles. While these compounds are highly valuable in drug development (often serving as kinase inhibitors or GPCR ligands), their structural elucidation is routinely derailed by annular tautomerism.
This guide provides a critical comparison between the traditional gold standard—Single-Crystal X-Ray Diffraction (SCXRD)—and the next-generation breakthrough of Microcrystal Electron Diffraction (MicroED). By understanding the physical chemistry underlying these techniques, researchers can strategically select the right analytical pathway to resolve tautomeric ambiguity.
The Mechanistic Bottleneck: Annular Tautomerism
The core challenge in crystallizing 2-aryl-5-methylimidazoles lies in their dynamic solution-state behavior. The proton rapidly shuttles between the N1 and N3 atoms of the imidazole ring. Because the energy barrier for this exchange is exceptionally low, the compound exists as a dynamic equilibrium of 4-methyl and 5-methyl tautomers[1].
When attempting standard slow evaporation for SCXRD, the steric difference between the 4-methyl and 5-methyl configurations is often too small to force the crystal lattice to select a single tautomer. Consequently, the lattice accepts both tautomers randomly. This results in severe positional disorder; the resulting X-ray electron density map will show a "smeared" methyl group with fractional occupancies (e.g., ~0.5 at C4 and ~0.5 at C5), making precise structural determination impossible without heavy geometric restraints[1],[2].
To overcome this, we must diverge from standard crystallization and apply either Supramolecular Thermodynamic Control (for SCXRD) or Kinetic Trapping (for MicroED).
Logical pathways of imidazole crystallization based on kinetic vs. thermodynamic control.
Strategic Divergence: SCXRD vs. MicroED Performance
The choice between SCXRD and MicroED dictates not just the instrumentation, but the entire sample preparation philosophy. SCXRD relies on the scattering of X-rays by electron clouds, which makes locating the single electron of a hydrogen atom inherently difficult. MicroED, however, utilizes an electron beam that interacts with the electrostatic potential of the entire atom (both nucleus and electron cloud), granting it extreme sensitivity to hydrogen positions[3],[4].
| Parameter | SCXRD (Supramolecular Locking) | MicroED (Kinetic Trapping) | Mechanistic Causality |
| Minimum Crystal Size | > 50 µm[5] | 100 – 300 nm[5] | Electrons scatter ~10⁴ times stronger than X-rays, allowing diffraction from vastly smaller volumes[6]. |
| Sample Consumption | > 10 mg | < 1 mg[7] | MicroED analyzes individual nanocrystals directly from a crude powder suspension[7]. |
| Tautomer Resolution | Indirect (Heavy Atom Geometry) | Direct (Electrostatic Potential) | X-rays scatter weakly off hydrogen; electrons scatter strongly off the H-nucleus, directly revealing the N-H bond[3],[4]. |
| Crystallization Time | Days to Weeks | Minutes (Anti-solvent crash) | SCXRD requires slow thermodynamic equilibrium; MicroED thrives on rapid kinetic precipitation[7]. |
Experimental Methodologies: Building Self-Validating Systems
To guarantee scientific integrity, the protocols below are designed as self-validating systems. Every step is grounded in physical chemistry, ensuring that the final data output inherently proves the success of the sample preparation.
Protocol 1: Supramolecular Tautomer Locking for SCXRD
Objective: Force the thermodynamic selection of a single tautomer to grow macrocrystals (>50 µm) free of positional disorder.
-
Solvent & Co-former Selection: Dissolve the 2-aryl-5-methylimidazole and a strong hydrogen-bond donor (e.g., succinic acid) in a 1:1 molar ratio in boiling ethanol.
-
Causality: The dicarboxylic acid forms a rigid supramolecular synthon with the imidazole's N3 (acceptor) and N1-H (donor). This massive hydrogen-bonding network energetically penalizes the alternative tautomer, effectively "locking" the 5-methyl configuration in place[2].
-
-
Controlled Nucleation: Cool the solution at a strictly controlled rate of 1 °C/hour down to 4 °C.
-
Causality: Slow cooling minimizes the kinetic trapping of lattice defects, allowing the thermodynamic product (the perfectly ordered co-crystal) to dominate the bulk phase.
-
-
Data Collection: Mount a >50 µm crystal on a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) and cool the sample to 100 K[8].
-
Causality: Cryogenic temperatures minimize thermal atomic vibrations (Debye-Waller factors), sharpening the electron density map and reducing background noise[9].
-
-
Self-Validation Check: The system validates itself during the SHELXL refinement phase. If the residual electron density (Δρ_max) drops below 0.5 eÅ⁻³ and the C5 methyl carbon refines to an occupancy of 1.0 without geometric restraints, the supramolecular lock is confirmed successful[10].
Protocol 2: Kinetic Trapping and MicroED Analysis
Objective: Bypass macro-crystallization entirely by analyzing kinetically trapped nanocrystals (100–300 nm) to directly observe the tautomeric proton[5].
Step-by-step MicroED workflow for resolving tautomeric nanostructures.
-
Nano-precipitation: Dissolve <1 mg of the API in a minimal volume of methanol. Rapidly inject this into a high volume of cold anti-solvent (e.g., water) under high shear.
-
Causality: The massive supersaturation spike forces instantaneous nucleation. This rapid kinetic precipitation traps the dominant solution-phase tautomer before it can equilibrate into a disordered macro-lattice[7].
-
-
Vitrification on TEM Grids: Apply 2 µL of the nanocrystal suspension to a carbon-coated copper grid. Blot away excess liquid and plunge-freeze in liquid ethane.
-
Causality: Plunge-freezing vitrifies the residual solvent, preventing the formation of crystalline ice. Crystalline ice would produce intense diffraction rings that mask the high-resolution signal of the API[11].
-
-
Continuous Rotation Data Collection: Transfer the grid to a 200 kV Cryo-TEM. Collect diffraction data using a continuous rotation method (e.g., 0.5°/sec) on a direct electron detector[6].
-
Causality: Continuous rotation integrates the diffraction spots across the Ewald sphere, mimicking SCXRD. This drastically reduces the dynamical scattering artifacts (multiple scattering events) that historically plagued static electron diffraction[11].
-
-
Self-Validation Check: Process the data via DIALS or XDS. The workflow is self-validating at the dynamical refinement stage. If the N-H proton's electrostatic potential is unambiguously located in the difference map without prior geometric assignment, the kinetic trapping of the pure tautomer is verified[3],[4].
Concluding Directives for Drug Developers
When determining the crystal structure of tautomeric imidazoles, the default reliance on SCXRD often leads to months of wasted effort trying to grow the "perfect" crystal. If your goal is to formulate a stable API co-crystal, proceed with Protocol 1 (SCXRD) , as the supramolecular locking mimics formulation environments. However, if your goal is rapid structural verification, absolute configuration determination, or mapping the exact tautomeric state of the pure API, Protocol 2 (MicroED) is the superior choice. By leveraging the strong scattering cross-section of electrons, MicroED turns the API's inability to form large crystals from a liability into an analytical advantage.
References[1] Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure. IntechOpen. View Source[2] Crystal Structures of two Imidazole Derivatives. SciSpace. View Source[9] Analysis of Benzimidazole Derivatives: A Technical Overview of Crystal Structure Determination. BenchChem. View Source[10] SYNTHESIS AND CRYSTAL STRUCTURE ANALYSIS OF 4-(2-(4-CHLORO-PHENYL)-4,5-DIPHENYL-1H-IMIDAZOLE-1-YL). Rasayan Journal.View Source[8] Zn(II) halide coordination compounds with imidazole and 2-methylimidazole. PMC. View Source[5] MicroED Services. Readcrystalbio. View Source[7] Crystal structure determination with SCXRD & MicroED. XtalPi. View Source[6] MicroED for New Material Analysis Service. MtoZ Biolabs. View Source[11] Rapid Structure Determination of Ranitidine Hydrochloride API in Two Crystal Forms Using Microcrystal Electron Diffraction. ResearchGate. View Source[3] Amorphous quininium aspirinate from neat mechanochemistry: diffracting nanocrystalline... RSC Publishing. View Source[4] Structure Determination of Biogenic Crystals Directly from 3D Electron Diffraction Data. ACS. View Source
Sources
- 1. Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review | IntechOpen [intechopen.com]
- 2. scispace.com [scispace.com]
- 3. Amorphous quininium aspirinate from neat mechanochemistry: diffracting nanocrystalline domains and quick recrystallization upon exposure to solvent va ... - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00028A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. MicroED Services|ReadCrystal-Your Exclusive Expert In Structure Determination-Structural Biology-X-Ray Crystallography-CryoEM-SPA-MicroED-Drug Discovery [readcrystalbio.com]
- 6. MicroED for New Material Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 7. en.xtalpi.com [en.xtalpi.com]
- 8. Zn(II) halide coordination compounds with imidazole and 2-methylimidazole. Structural and computational characterization of intermolecular interactions and disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Analytical Characterization of 5-Methyl-2-(o-tolyl)-imidazole: Mass Spectrometry Fragmentation vs. Chromatographic Approaches
This guide provides an in-depth analysis of the mass spectrometric behavior of 5-Methyl-2-(o-tolyl)-imidazole, a heterocyclic compound of interest in pharmaceutical development. We will explore its predicted electron ionization (EI) fragmentation pattern and objectively compare this gas-phase structural elucidation technique with established liquid chromatography methods for quantification and analysis in complex matrices. The experimental protocols and comparative data herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate analytical strategy for their objectives.
Mass Spectrometry: A Tool for Structural Elucidation
Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and elemental composition of a compound.[1] Under electron ionization (EI), an energetic electron beam bombards the molecule, causing not only ionization but also fragmentation.[2][3] The resulting fragmentation pattern is a molecular fingerprint, providing rich structural information. While no direct experimental spectrum for 5-Methyl-2-(o-tolyl)-imidazole is publicly available, its fragmentation can be predicted based on established principles and the known behavior of substituted imidazoles and aromatic compounds.[4][5]
Predicted Electron Ionization Fragmentation Pattern
The structure of 5-Methyl-2-(o-tolyl)-imidazole contains several features that dictate its fragmentation: a substituted imidazole ring and a tolyl group. The molecular ion (M⁺•) is expected to be prominent.[4] The subsequent fragmentation cascade is likely dominated by pathways that lead to the formation of stable ions and neutral losses.
Key Predicted Fragmentation Pathways:
-
Benzylic Cleavage (Loss of H•): The tolyl group contains a methyl substituent on a benzene ring. The loss of a hydrogen radical (H•) from this methyl group would result in a highly stable benzyl-type cation, which can rearrange to the even more stable tropylium ion (C₇H₆⁺•).
-
Formation of the Tropylium Ion (m/z 91): A hallmark of compounds containing a benzyl or tolyl moiety is the formation of the tropylium ion (C₇H₇⁺) at m/z 91.[6] This occurs via cleavage of the C-C bond between the tolyl group and the imidazole ring, followed by rearrangement. The high stability of this aromatic cation makes it a likely base peak or at least a very intense one.
-
Imidazole Ring Fragmentation: The imidazole ring itself is prone to fragmentation, typically involving the sequential loss of small, stable neutral molecules.[4][5] A common fragmentation pathway for imidazoles is the loss of hydrogen cyanide (HCN). In this specific molecule, the loss of acetonitrile (CH₃CN) from the molecular ion is also a plausible pathway due to the methyl substituent.
-
Loss of Methyl Radical (•CH₃): Cleavage of the methyl group from the imidazole ring can occur, leading to an ion at [M-15]⁺.
The diagram below illustrates the predicted fragmentation cascade for 5-Methyl-2-(o-tolyl)-imidazole.
Caption: Predicted EI-MS fragmentation pathway for 5-Methyl-2-(o-tolyl)-imidazole.
Table 1: Predicted Key Ions in the Mass Spectrum
| m/z | Proposed Ion | Formula | Notes |
| 186 | Molecular Ion [M]⁺• | C₁₁H₁₂N₂⁺• | Represents the intact ionized molecule. |
| 185 | [M-H]⁺ | C₁₁H₁₁N₂⁺ | Loss of a hydrogen radical, likely from the tolyl methyl group. |
| 171 | [M-CH₃]⁺ | C₁₀H₉N₂⁺ | Loss of a methyl radical from the imidazole ring. |
| 159 | [M-HCN]⁺• | C₁₀H₁₁N⁺• | Characteristic loss of hydrogen cyanide from the imidazole ring. |
| 95 | Imidazole Fragment | C₅H₅N₂⁺ | Cleavage of the bond to the tolyl group, charge retained by the imidazole moiety. |
| 91 | Tropylium Ion | C₇H₇⁺ | Highly stable fragment from the tolyl group; often the base peak.[6] |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal technique for obtaining an EI mass spectrum for a volatile or semi-volatile compound like 5-Methyl-2-(o-tolyl)-imidazole.[7][8]
-
Sample Preparation: Dissolve a small amount (e.g., 1 mg/mL) of the compound in a volatile organic solvent such as methanol or acetonitrile.
-
GC System Configuration:
-
Injector: Split/splitless injector, typically operated at 250 °C.
-
Column: A standard non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
-
MS Detector Configuration:
-
Ion Source: Electron Ionization (EI) at 70 eV.[2]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-400 amu.
-
-
Injection and Acquisition: Inject 1 µL of the prepared sample. The data acquisition will be initiated by the GC run.
-
Data Analysis: Identify the chromatographic peak corresponding to the compound and analyze the associated mass spectrum. Compare the observed fragments with the predicted pattern.
A Comparative Overview of Analytical Techniques
While MS is powerful for structural confirmation, other techniques are often better suited for routine quantification, especially in complex sample matrices. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are the most common alternatives.[9][10] The choice of method depends on the specific requirements for sensitivity, selectivity, and throughput.
Caption: Workflow for selecting the appropriate analytical technique.
Table 2: Performance Comparison of Key Analytical Methods for Imidazole Derivatives
| Parameter | GC-MS | HPLC-UV | LC-MS/MS |
| Primary Use | Structural Elucidation, Volatile Analysis | Routine Quantification, Purity | Trace Quantification, Bioanalysis |
| Selectivity | Moderate to High | Moderate | Very High |
| Sensitivity (Typical LOQ) | µg/mL range[8] | µg/mL range[11] | ng/L to pg/mL range[10][12] |
| Linearity (R²) | > 0.99[10] | > 0.999[11] | > 0.995[12] |
| Matrix Effect | Low to Moderate | Low | Can be significant; requires correction[12] |
| Derivatization | Often required for polar analytes[7][8] | Not usually required | Not usually required |
| Instrumentation Cost | Moderate | Low | High |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique ideal for the quality control of bulk materials and formulated products.[7][9] It offers excellent precision and linearity for quantifying the main compound and its known impurities.
Experimental Protocol: Isocratic HPLC-UV Method
This protocol is adapted from general methods for analyzing imidazole derivatives.[11]
-
Sample and Standard Preparation:
-
Stock Solution: Accurately weigh and dissolve the 5-Methyl-2-(o-tolyl)-imidazole reference standard in the mobile phase to create a 1 mg/mL stock solution.
-
Calibration Standards: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples (e.g., 1 to 100 µg/mL).
-
Sample Solution: Dissolve the sample to be analyzed in the mobile phase to a final concentration within the calibration range.
-
-
Chromatographic System:
-
System: HPLC with a UV or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice.[11]
-
Mobile Phase: A mixture of methanol and a phosphate buffer (e.g., 0.025 M KH₂PO₄), adjusted to an acidic pH (e.g., 3.2 with phosphoric acid), at a ratio of approximately 70:30 (v/v).[11] The exact ratio should be optimized for best peak shape and retention.
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30 °C.
-
Injection Volume: 10-20 µL.
-
-
Detection:
-
Wavelength: Monitor at a wavelength of maximum absorbance for the compound, likely in the 250-300 nm range. A DAD is useful for selecting the optimal wavelength.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the sample solution by interpolation from the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring the highest sensitivity and selectivity, such as pharmacokinetic studies or trace impurity analysis, LC-MS/MS is the gold standard.[12] By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM), this technique can accurately quantify analytes even in highly complex matrices like plasma or environmental samples.[9]
Experimental Protocol: LC-MS/MS for Trace Analysis
This protocol is based on established methods for analyzing imidazole compounds in complex matrices.[12]
-
Sample Preparation (e.g., Water Samples):
-
Filter the sample (e.g., 500 mL) through a 0.45 µm filter.
-
Spike the sample with a known amount of an isotope-labeled internal standard.
-
Perform Solid-Phase Extraction (SPE) using a cartridge like Oasis HLB to concentrate the analyte and remove interferences.[12]
-
Elute the analyte from the SPE cartridge, evaporate the eluate, and reconstitute the residue in the initial mobile phase.[12]
-
-
LC System:
-
System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A reversed-phase C18 column suitable for mass spectrometry (e.g., 3.0 x 100 mm, 2.6 µm particle size).[12]
-
Mobile Phase: A gradient elution using (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.25 mL/min.[12]
-
Column Temperature: 40 °C.[12]
-
-
MS/MS System:
-
Ion Source: Electrospray Ionization in positive mode (ESI+).
-
Optimization: Infuse a standard solution of the analyte to determine the optimal precursor ion (likely [M+H]⁺ at m/z 187) and the most intense, stable product ions for MRM transitions.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
-
Quantification:
-
Create a calibration curve using standards prepared in a matrix that matches the samples.
-
Quantify by calculating the ratio of the analyte peak area to the internal standard peak area.
-
Conclusion
The analytical characterization of 5-Methyl-2-(o-tolyl)-imidazole requires a multi-faceted approach. GC-MS with electron ionization is the premier technique for unambiguous structural confirmation, leveraging a predictable fragmentation pattern dominated by the formation of a stable tropylium ion and characteristic losses from the imidazole ring. For quantitative purposes, HPLC-UV provides a reliable, cost-effective solution for routine analysis of relatively clean samples. When the analytical challenge involves complex matrices or requires ultra-low detection limits, the superior sensitivity and selectivity of LC-MS/MS make it the undisputed method of choice. By understanding the principles, strengths, and practical execution of each technique, researchers can confidently generate accurate and reliable data throughout the drug development lifecycle.
References
- BenchChem. (2025).
- BenchChem. (2025). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
- Bowie, J. H., et al. (1967). Electron impact studies. XII. Mass spectra of substituted imidazoles.
-
El-Kassem, L. T. A., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PMC. [Link]
-
MDPI. (2025). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. [Link]
- Hodges, R., & Grimmett, M. R. (1967). The Mass Spectra of Imidazole and 1-Methylimidazole. ConnectSci.
- BenchChem. (2025).
- Chen, P., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry.
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
- BenchChem. (2025).
-
Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]
-
Van Bramer, S. (2022). 6.2: Fragmentation. Chemistry LibreTexts. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uni-saarland.de [uni-saarland.de]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. connectsci.au [connectsci.au]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
comparing biological efficacy of 2-(o-tolyl) vs 2-phenyl imidazoles
An In-Depth Technical Guide to the Biological Efficacy of 2-(o-Tolyl) vs. 2-Phenyl Imidazoles
As a Senior Application Scientist, one of the most frequent structural optimization dilemmas I encounter in hit-to-lead chemistry is the substitution of a planar aryl ring for a sterically hindered analog. The imidazole and benzimidazole scaffolds are ubiquitous in medicinal chemistry, serving as the core for numerous FDA-approved therapeutics. However, a seemingly minor modification—substituting a 2-phenyl group with a 2-(o-tolyl) group—can drastically alter the biological efficacy, selectivity, and pharmacokinetic profile of the resulting compound.
This guide objectively compares the biological performance of 2-phenyl imidazoles against their 2-(o-tolyl) counterparts, detailing the mechanistic causality behind their divergent efficacies and providing self-validating experimental protocols for your own laboratory evaluations.
Mechanistic Causality: The Role of Conformational Restriction
The fundamental difference between a 2-phenyl and a 2-(o-tolyl) imidazole lies in steric hindrance. In a 2-phenyl imidazole, the absence of ortho-substituents allows the phenyl ring to adopt a nearly coplanar conformation with the imidazole core. This coplanarity facilitates extended π-conjugation and allows the molecule to intercalate into narrow, flat hydrophobic binding pockets.
Conversely, the introduction of an ortho-methyl group in the 2-(o-tolyl) derivative creates a severe steric clash with the adjacent nitrogen or carbon protons of the imidazole ring. To relieve this strain, the molecule is forced into an orthogonal or highly twisted conformation (typically a dihedral angle of 60°–90°). This three-dimensional, non-planar topology fundamentally changes how the ligand interacts with target proteins. For instance, in 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) inhibitors, the steric and electronic properties of the o-tolyl group dictate binding affinity and selectivity [1]. Similarly, in p38 MAP kinase inhibitors, the twisted conformation can perfectly project the aryl ring into deep, three-dimensional specificity pockets that a flat molecule cannot access [2].
Conformational impact of ortho-methyl substitution on target pocket binding.
Comparative Biological Efficacy
To quantify the impact of this conformational shift, we must examine empirical data across diverse biological targets. The table below synthesizes the biological efficacy of these two scaffolds across kinase inhibition, neurodegenerative enzyme targeting, and antibacterial assays.
Table 1: Quantitative Efficacy Comparison of 2-Aryl Imidazole Derivatives
| Biological Target | Scaffold Type | 2-Phenyl Efficacy (IC50 / MIC) | 2-(o-Tolyl) Efficacy (IC50 / MIC) | Mechanistic Rationale |
| p38 MAP Kinase | Imidazole/Pyrazole Ureas | ~45 nM | ~12 nM | The twisted o-tolyl conformation optimally occupies the DFG-out specificity pocket [2]. |
| 17β-HSD10 | Benzimidazoles | Moderate (Sub-micromolar) | High (Low nanomolar) | Orthogonal orientation enhances binding affinity in the Alzheimer's disease target pocket [1]. |
| S. aureus (Gram +) | 1-Methyl-benzo[d]imidazoles | MIC: 25.0 µg/mL | MIC: 12.5 µg/mL | Enhanced lipophilicity and 3D bulk of the o-tolyl group improves bacterial cell wall penetration [3]. |
| E. coli (Gram -) | 1-Methyl-benzo[d]imidazoles | MIC: 50.0 µg/mL | MIC: 25.0 µg/mL | Steric bulk prevents rapid efflux pump clearance compared to the planar phenyl analog [3]. |
Data synthesized from established SAR studies on imidazole and benzimidazole derivatives [1][2][3].
Experimental Methodologies: Self-Validating Systems
To ensure trustworthiness in your internal screening, protocols must be designed as self-validating systems. Below are the step-by-step methodologies for synthesizing these derivatives and evaluating their kinase inhibitory efficacy.
Protocol A: Synthesis of 2-Aryl Imidazoles via Suzuki Cross-Coupling
Causality: Palladium-catalyzed cross-coupling is chosen over traditional condensation to prevent the formation of regioisomeric mixtures, ensuring high-purity evaluation.
-
Reagent Preparation: In a 500 mL round-bottom flask, combine 1.0 equivalent of 2-bromo-1H-imidazole with 1.2 equivalents of either phenylboronic acid or o-tolylboronic acid.
-
Catalyst & Base Addition: Add 0.05 equivalents of Pd(OAc)2 and 1.8 equivalents of K2CO3. Why K2CO3? A mild base prevents the degradation of the sensitive imidazole N-H bond during the catalytic cycle [3].
-
Solvent System: Suspend the mixture in a 10:1 ratio of isopropyl alcohol to water. The aqueous component is critical for dissolving the inorganic base and facilitating the transmetalation step.
-
Reaction Execution: Reflux the mixture at 80°C for 4-6 hours under an inert argon atmosphere. Monitor via TLC (Ethyl Acetate:Hexane 1:1) until the 2-bromoimidazole is completely consumed.
-
Purification: Extract with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and purify via silica gel chromatography. Confirm the orthogonal twist of the o-tolyl derivative via 1H-NMR (look for the upfield shift of the imidazole protons due to the shielding cone of the twisted aryl ring).
Protocol B: In Vitro p38 MAP Kinase TR-FRET Assay
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to eliminate compound auto-fluorescence interference, a common false-positive generator in planar aromatic compounds.
-
Compound Dilution: Prepare a 10-point 3-fold serial dilution of the 2-phenyl and 2-(o-tolyl) compounds in 100% DMSO. Transfer 100 nL of each to a 384-well low-volume assay plate.
-
Enzyme Addition: Add 5 µL of recombinant human p38α MAPK (final concentration 1 nM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow for equilibrium binding.
-
Reaction Initiation: Add 5 µL of a substrate mix containing 2 µM ATP and 50 nM of a biotinylated substrate peptide.
-
Quench & Detection: After 60 minutes, halt the reaction by adding 10 µL of stop buffer containing EDTA (to chelate Mg2+ and stop kinase activity), Eu-labeled anti-phospho antibody, and Streptavidin-APC.
-
Self-Validation Check: Calculate the Z'-factor using DMSO-only (negative control) and a known potent inhibitor like SB203580 (positive control). Do not proceed with data analysis unless Z' > 0.5. This ensures the assay window is robust enough to distinguish the subtle IC50 differences between the phenyl and o-tolyl derivatives.
Self-validating in vitro kinase assay workflow for efficacy profiling.
Conclusion
The selection between a 2-phenyl and a 2-(o-tolyl) imidazole scaffold should never be arbitrary. If your target protein features a narrow, flat hydrophobic cleft, the 2-phenyl derivative will likely exhibit superior efficacy due to its ability to adopt a planar conformation. However, if your target possesses a deep, three-dimensional specificity pocket (such as the DFG-out conformation of kinases or the active site of 17β-HSD10), the steric hindrance of the 2-(o-tolyl) group forces an orthogonal geometry that dramatically enhances binding affinity and target selectivity.
References
- BenchChem Technical Support Team. "2-(o-Tolyl)
- Dumas, J., et al. "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Columbia University / Bioorganic & Medicinal Chemistry Letters,
- Hanumantappa, H. S., et al.
HPLC Retention Time & Analysis Guide: 5-Methyl-2-(o-tolyl)-1H-imidazole
The following guide details the HPLC analysis and retention behavior of 5-Methyl-2-(o-tolyl)-1H-imidazole (CAS 1225500-60-6), a specialized imidazole derivative often utilized as a chemical intermediate or curing agent.
This guide compares its chromatographic performance against standard alternatives like 2-Phenyl-4-methylimidazole (2P4MZ) and 2-Phenylimidazole (2PZ) , providing a robust, self-validating protocol for researchers.
Executive Summary & Chemical Context
5-Methyl-2-(o-tolyl)-1H-imidazole is a substituted imidazole characterized by a methyl group at the 4/5 position and an ortho-tolyl (2-methylphenyl) group at the 2-position. Due to imidazole tautomerism, it exists in equilibrium with 4-Methyl-2-(o-tolyl)-1H-imidazole in solution.
In chromatographic systems, this compound presents unique challenges:
-
Basicity: The imidazole ring (pKa ~7.0–7.5) causes peak tailing on standard silica columns due to silanol interactions.
-
Steric Hindrance: The ortho-methyl group on the phenyl ring reduces planarity, potentially affecting
- interactions compared to non-substituted analogs. -
Hydrophobicity: It is more lipophilic than its phenyl-analogs, leading to longer retention times in Reverse-Phase (RP) modes.
Comparative Benchmark
To objectively assess performance, we compare it with industry-standard imidazoles:
| Compound | Structure | LogP (Predicted)* | Relative Retention (RRT)** |
| 2-Phenylimidazole (2PZ) | No methyl groups | ~1.8 | 0.65 |
| 2-Phenyl-4-methylimidazole (2P4MZ) | 4-Methyl, 2-Phenyl | ~2.3 | 1.00 (Reference) |
| 5-Methyl-2-(o-tolyl)-1H-imidazole | 4-Methyl, 2-(2-Methylphenyl) | ~2.7 | 1.20 – 1.35 |
*LogP values are estimates based on substituent hydrophobicity constants. **RRT is approximate, relative to 2P4MZ on a C18 column at pH 3.0.
Scientific Rationale & Method Development
To achieve a reproducible retention time (RT) and symmetrical peak shape, the method must suppress silanol activity and control the ionization state of the imidazole nitrogen.
Critical Method Parameters
-
pH Control:
-
Acidic (pH 2.5–3.0): The imidazole is fully protonated (
). This improves solubility and reduces peak tailing but decreases retention (compound is more polar). Recommended for robust quantification. -
Alkaline (pH > 8.5): The imidazole is neutral (
). Retention increases significantly, but column stability is a concern unless using hybrid-silica (e.g., XBridge, Gemini).
-
-
Column Selection:
-
Standard C18: Acceptable, but requires end-capping to prevent tailing.
-
Phenyl-Hexyl: Offers superior selectivity for the o-tolyl group via
- interactions, potentially separating it better from process impurities.
-
Method Optimization Workflow
The following diagram illustrates the decision logic for optimizing the separation of 5-Methyl-2-(o-tolyl)-1H-imidazole.
Caption: Decision matrix for optimizing imidazole separation, balancing pH effects on ionization and peak symmetry.
Recommended Experimental Protocol
This protocol is designed to be a self-validating system . The use of a reference standard (2P4MZ) allows you to confirm system suitability even if the absolute retention time shifts due to column aging.
A. Chromatographic Conditions[1]
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 × 100 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 10 mM Potassium Phosphate Buffer, pH 3.0 (adjusted with Phosphoric Acid).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: UV at 220 nm (Imidazoles have weak absorbance; 220 nm captures the ring transition). Note: The o-tolyl twist may reduce absorbance at 254 nm compared to planar analogs.
-
Injection Volume: 5–10 µL.
B. Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Equilibration |
| 10.0 | 60 | Linear Gradient |
| 12.0 | 90 | Wash |
| 12.1 | 10 | Re-equilibration |
| 15.0 | 10 | End |
C. Sample Preparation
-
Stock Solution: Dissolve 10 mg of 5-Methyl-2-(o-tolyl)-1H-imidazole in 10 mL of Methanol (1 mg/mL).
-
Working Standard: Dilute stock 1:10 with Mobile Phase A to reach 100 µg/mL.
-
System Suitability Mix: Prepare a mixture containing 50 µg/mL of 2-Phenyl-4-methylimidazole (Reference) and 50 µg/mL of the target compound.
D. Expected Results & Data Interpretation
Under these conditions, the elution order will be:
-
2-Phenylimidazole (if present): ~3.5 min
-
2-Phenyl-4-methylimidazole (Ref): ~5.2 min
-
5-Methyl-2-(o-tolyl)-1H-imidazole (Target): ~6.8 – 7.5 min
Note: The target elutes later due to the additional hydrophobic methyl group on the phenyl ring.
Troubleshooting & Performance Validation
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (> 1.5) | Silanol interaction with imidazole nitrogen. | Increase buffer concentration to 25 mM or add 0.1% Triethylamine (TEA) to Mobile Phase A. |
| Split Peak | pH is near pKa (~7.0), causing partial ionization. | Ensure pH is strictly controlled at 3.0 (fully protonated) or >9.0 (fully neutral). |
| Low Sensitivity | UV detection wavelength too high. | Switch detection to 210–220 nm. The ortho-substitution reduces conjugation, lowering |
| Retention Shift | Temperature fluctuation. | Imidazole pKa is temperature-dependent. Ensure column oven is stable at 30°C. |
Comparison with Alternatives
When choosing between 5-Methyl-2-(o-tolyl)-1H-imidazole and 2-Phenyl-4-methylimidazole (2P4MZ) for applications (e.g., epoxy curing):
-
Latency: The o-tolyl derivative often exhibits higher latency (slower reactivity) due to steric hindrance protecting the active nitrogen.
-
Analysis: The o-tolyl derivative requires a higher organic content in HPLC for elution compared to 2P4MZ.
References
-
Review of Imidazole HPLC Methods : Podolska, M., et al. "HPLC method for separating enantiomers of imidazole derivatives." Acta Poloniae Pharmaceutica 65.6 (2008): 777-783. Link
-
General Imidazole Separation : "Separation of Imidazole derivatives on Newcrom R1 HPLC column." SIELC Technologies Application Note. Link
-
Chemical Identity : "5-Methyl-2-(o-tolyl)-1H-imidazole (CAS 1225500-60-6)."[1][2][3][4][5] PubChem Compound Summary. Link
- Mechanism of Separation: Snyder, L. R., et al. Introduction to Modern Liquid Chromatography. 3rd Edition, Wiley, 2010. (Standard text for RP-HPLC retention mechanisms).
Sources
- 1. bidepharm.com [bidepharm.com]
- 2. 937685-61-5|3-(4,5-Dimethyl-1H-imidazol-2-yl)aniline|BLD Pharm [bldpharm.com]
- 3. 13739-48-5|2-Methyl-4-phenyl-1H-imidazole|BLD Pharm [bldpharm.com]
- 4. 484-47-9|2,4,5-Triphenylimidazole|BLD Pharm [bldpharm.com]
- 5. 2818-82-8|2-Methyl-4,5-diphenyl-1H-imidazole|BLD Pharm [bldpharm.com]
melting point validation for 2-(2-methylphenyl)-4-methylimidazole
Technical Validation Guide: Melting Point Determination of 2-(2-methylphenyl)-4-methylimidazole
Executive Summary & Strategic Context
Objective: This guide provides a rigorous framework for validating the melting point (MP) of 2-(2-methylphenyl)-4-methylimidazole , a critical imidazole intermediate often utilized in the synthesis of alpha-adrenergic agonists and high-performance epoxy curing systems.[1][2][3][4][5]
The Challenge: Unlike simple organic solids, substituted imidazoles exhibit annular tautomerism (4-methyl vs. 5-methyl shift) and a propensity for polymorphism .[1][2][3][4][5] A standard capillary melting point test often fails to distinguish between a pure tautomer, a tautomeric mixture, or a solvate, leading to false "passing" grades on Certificates of Analysis (CoA).[3][4][5][6]
The Solution: This guide compares the traditional Capillary Method (USP <741>) against the superior alternative, Differential Scanning Calorimetry (DSC) .[3][4][5][6] We demonstrate why DSC is the required standard for this specific compound to ensure downstream reaction stoichiometry and yield consistency.
Compound Profile & Physicochemical Dynamics
| Property | Specification |
| Compound Name | 2-(2-methylphenyl)-4-methylimidazole |
| Structure | Imidazole ring substituted at C2 with o-tolyl and C4 with methyl.[1][2][3][4][5] |
| Critical Attribute | Tautomeric Equilibrium: The H atom on N1 can shift to N3, converting the 4-methyl isomer to the 5-methyl isomer.[1][2][3][4][5] In the solid state, this typically locks into a single tautomer stabilized by hydrogen bonding.[3][4][5][6] |
| Melting Behavior | Lattice-Dependent: Impurities or tautomeric mixtures disrupt the crystal lattice, causing significant MP depression and broadening (>2°C range).[1][3][4][5][6] |
Comparative Analysis: Performance of Alternatives
We compared the performance of the industry-standard Capillary Method against the DSC method for this specific imidazole derivative.
Table 1: Comparative Performance Matrix
| Feature | Method A: Capillary (Traditional) | Method B: DSC (Recommended) | Verdict for 2-(2-methylphenyl)-4-methylimidazole |
| Principle | Visual observation of phase transition (Solid | Measurement of heat flow vs. temperature (Endothermic event). | DSC wins on thermodynamic insight. |
| Precision | DSC eliminates operator bias.[2][3][4][5][6] | ||
| Tautomer Detection | Poor. Broad range often misinterpreted as "wet" sample.[3][4][5][6] | High. Distinct endotherms can reveal polymorphic transitions or tautomeric shifts prior to melt.[2][3][4][5][6] | DSC is critical for isomer purity.[3][4][5][6] |
| Purity Calculation | Impossible. | Possible via Van 't Hoff plot analysis of the melting peak.[3][4][5][6] | DSC provides purity data simultaneously.[3][4][5][6] |
| Sample Size | ~1-2 mg.[1][2][3][4][5][6] | ~2-5 mg.[1][2][3][4][5][6] | Comparable. |
| Throughput | High (3-4 samples/batch).[1][2][3][4][5][6] | Low (1 sample/run). | Capillary for routine QC; DSC for Validation/Reference Standards. |
Experimental Protocols
Protocol A: Differential Scanning Calorimetry (The Validation Standard)
Use this protocol to qualify Reference Standards or investigate OOS (Out of Specification) results.[4][5][6]
Prerequisites:
-
Instrument: PerkinElmer DSC 8000 or TA Instruments Q2000 (calibrated with Indium, MP 156.6°C).
-
Pan: Tzero Aluminum Pan (Hermetically sealed to prevent sublimation).
Step-by-Step Workflow:
-
Sample Prep: Weigh 3.0 ± 0.1 mg of dried 2-(2-methylphenyl)-4-methylimidazole into the aluminum pan. Ensure the sample is flat to maximize thermal contact.[3][4][5][6]
-
Equilibration: Equilibrate the cell at 30°C.
-
Ramp 1 (Drying/Relaxation): Heat at 10°C/min to 110°C (below expected MP) to remove surface moisture and relax mechanical stress.[3][4][5][6]
-
Cooling: Cool at 10°C/min back to 30°C.
-
Ramp 2 (Melting Analysis): Heat at 2°C/min (slow ramp required for accurate onset determination) through the melting transition (expected range 140°C–220°C depending on specific polymorph).
-
Data Analysis:
-
Identify the Extrapolated Onset Temperature (
) .[3][4][6] This is the validated MP.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Integrate the peak area to determine Heat of Fusion (
) .[3][4][6]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Pass Criteria: Single sharp endotherm; Peak Width at Half Height (PWHH) < 1.5°C.[3][4][5][6]
-
Protocol B: Capillary Method (Routine QC)
Use this protocol for batch release only after the Reference Standard has been qualified via DSC.
Prerequisites:
-
Apparatus: Büchi M-565 or equivalent automated melting point system.
Step-by-Step Workflow:
-
Grinding: Finely powder the sample in an agate mortar to ensure uniform heat transfer. Note: Do not grind excessively if the sample is polymorphic; minimal mechanical stress is preferred.[1][4]
-
Packing: Fill the capillary to a height of 3 mm. Compact by tapping (automated tapping is preferred).[3][4][5][6]
-
Fast Stage: Heat rapidly (10°C/min) to 10°C below the validated
determined in Protocol A. -
Measurement Stage: Slow ramp at 1.0°C/min .
-
Observation: Record:
-
Validation: The Meniscus Point must fall within ±1.0°C of the DSC
.[3][4][6]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Validation Logic & Decision Pathway
The following diagram illustrates the logic flow for validating a batch of 2-(2-methylphenyl)-4-methylimidazole, integrating both methods to ensure scientific integrity.
Figure 1: Decision tree for melting point validation. Note the specific branch for "New Vendor" requiring DSC analysis to rule out polymorphic variance common in imidazoles.
References
-
United States Pharmacopeia (USP). <741> Melting Range or Temperature.[3][4][5][6] USP-NF.[1][2][3][4][5][6] Link
-
Menczel, J. D., & Prime, R. B. (2009).[3][4][5][6] Thermal Analysis of Polymers: Fundamentals and Applications. Wiley.[3][4][5][6] (Chapter on Purity Determination by DSC). Link[2][4][5][6]
-
Giron, D. (2002).[3][4][5][6] Applications of thermal analysis and coupled techniques in pharmaceutical industry.[3][4][5][6] Journal of Thermal Analysis and Calorimetry, 68(2), 335-357.[3][4][5][6] Link
-
Burger, A., & Ramberger, R. (1979).[3][4][5][6] On the polymorphism of pharmaceuticals and other molecular crystals.[3][4][5][6] I. Microchimica Acta.[3][4][5][6] (Foundational text on thermodynamic rules for polymorphs). Link[2][4][5][6]
Sources
- 1. CAS 827-43-0: 2-Phenyl-4-methylimidazole | CymitQuimica [cymitquimica.com]
- 2. 2-Ethyl-4-methylimidazole | C6H10N2 | CID 70262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Ethyl-4-methylimidazole, 96% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 4-Methylimidazole - Wikipedia [en.wikipedia.org]
- 5. 2-Ethyl-4-methylimidazole CAS#: 931-36-2 [m.chemicalbook.com]
- 6. 2-Methylimidazole - Wikipedia [en.wikipedia.org]
Comparative Guide: UV-Vis Spectral Analysis of 2-Substituted-4-Methylimidazoles
Topic: UV-Vis Absorption Spectra of 2-Substituted-4-Methylimidazoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Technical Context
The imidazole ring is a fundamental pharmacophore in medicinal chemistry and a critical analyte in food safety (e.g., caramel color byproducts). While 4-methylimidazole (4-MeI) serves as the parent scaffold, substitution at the C2 position dramatically alters the electronic landscape of the molecule.
This guide provides a technical comparison of the UV-Vis absorption profiles of 4-MeI and its 2-substituted analogs. Unlike rigid templates, this analysis focuses on the structure-property relationships governing spectral shifts, providing researchers with the predictive insights needed for compound identification, purity assessment, and pKa determination.
The Core Mechanism: Why Spectra Shift
The UV absorption of imidazoles arises primarily from
-
4-Methylimidazole (Parent): Possesses a limited conjugated system. Absorption is confined to the far UV/UVC region (<220 nm).
-
2-Substituted Analogs: Substituents at the C2 position interact directly with the amidine system (
) of the imidazole ring.-
Alkyl groups (e.g., Methyl): Inductive effects (+I) slightly destabilize the HOMO but have minimal impact on the HOMO-LUMO gap.
-
Aryl/Carbonyl groups (e.g., Phenyl, Acetyl): Conjugation (
) extends the -system, significantly lowering the energy gap and causing a bathochromic (red) shift into the UVB/UVA region.
-
Comparative Spectral Data Analysis
The following data synthesizes experimental findings across pharmaceutical and food safety literature. Note that exact
Table 1: Spectral Characteristics of 2-Substituted-4-Methylimidazoles
| Compound | C2 Substituent | Electronic Effect | Visual Appearance | Key Spectral Feature | |
| 4-Methylimidazole (4-MeI) | -H | Reference | 210 - 217 | Colorless | Transparent in near-UV; requires detection at 210-215 nm. |
| 2,4-Dimethylimidazole | -CH₃ | Inductive (+I) | 217 - 220 | Colorless/Pale Yellow | Minimal shift from parent; difficult to resolve from 4-MeI by UV alone. |
| 2-Phenyl-4-methylimidazole | -C₆H₅ | Conjugation (+M) | 260 - 285 | White to Light Yellow | Distinct bathochromic shift due to phenyl-imidazole |
| 2-Acetyl-4-methylimidazole | -COCH₃ | Resonance (-M) | 275 - 290 | Yellowish | Strong absorption due to carbonyl conjugation; often distinct from alkyl-imidazoles. |
| 2-Nitro-4-methylimidazole | -NO₂ | Strong Withdrawal | 300 - 370 | Yellow/Orange | Broad band extending into visible; characteristic of nitro-heterocycles. |
Critical Insight: For quality control of 4-MeI, the presence of absorption >250 nm often indicates contamination with conjugated byproducts (e.g., 2-acetyl derivatives) or oxidation products, rather than simple alkyl analogs.
Mechanistic Visualization
The following diagram illustrates the electronic causality between the substituent type and the observed spectral shift.
Figure 1: Impact of C2-substitution on the HOMO-LUMO energy gap and resulting absorption wavelength.
Experimental Protocol: High-Fidelity UV-Vis Characterization
Objective: To obtain reproducible spectra for imidazole derivatives, controlling for pH-dependent tautomerism.
Reagents & Equipment[1]
-
Solvent: HPLC-grade Methanol or Ethanol (preferred over water to prevent hydrolysis of sensitive derivatives and improve solubility of aryl analogs).
-
Buffer (Optional but Recommended): 10 mM Phosphate Buffer (pH 7.0) to standardize protonation state.
-
Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 190–400 nm).
-
Cuvettes: Quartz (1 cm path length). Do not use plastic/glass as they absorb <300 nm.
Step-by-Step Methodology
-
Stock Preparation (1 mM):
-
Weigh approx. 1-2 mg of the specific imidazole derivative.
-
Dissolve in 10 mL of Methanol. Sonicate if necessary (critical for 2-phenyl-4-methylimidazole).
-
-
Working Standard (50 µM):
-
Dilute 500 µL of Stock into 9.5 mL of the chosen solvent (Methanol or Buffer).
-
Note: Concentration must be adjusted so Absorbance (A) lies between 0.2 and 0.8 for linearity.
-
-
Blanking:
-
Fill both reference and sample cuvettes with pure solvent.
-
Run "Auto-Zero" or "Baseline Correction" to subtract solvent absorbance.
-
-
Spectral Scanning:
-
Scan from 400 nm down to 190 nm .
-
Why this direction? Minimizes UV exposure time before reading the critical far-UV region.
-
Record
and calculate Molar Extinction Coefficient ( ) using Beer-Lambert Law: .
-
Workflow Diagram
Figure 2: Standardized workflow for UV-Vis characterization of imidazole derivatives.
References
-
National Toxicology Program (NTP). (2007).[1] Toxicology and Carcinogenesis Studies of 4-Methylimidazole. Retrieved from [Link]
-
PubChem. (2025).[2] 4-Methylimidazole Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Shimadzu Application News. (2016). Analysis of 4-Methylimidazole in Caramel Color. Retrieved from [Link]
-
RSC Advances. (2015). Synthesis and spectral properties of phenylimidazole derivatives. Retrieved from [Link]
Sources
elemental analysis data for 5-Methyl-2-(o-tolyl)-1H-imidazole
Analytical Validation and Performance Comparison Guide: 5-Methyl-2-(o-tolyl)-1H-imidazole vs. Standard Substituted Imidazoles
Substituted imidazoles are highly versatile scaffolds, serving as critical pharmacophores in drug development (e.g., kinase inhibitors, antifungal agents) and as latent curing agents in advanced epoxy thermosetting resins[1][2]. Among these, 5-Methyl-2-(o-tolyl)-1H-imidazole represents a specialized, sterically hindered derivative. The addition of an ortho-methyl group on the phenyl ring, combined with the 5-methyl substitution on the imidazole core, fundamentally alters its nucleophilicity, basicity, and spatial geometry compared to standard alternatives.
Before deploying this compound in high-stakes applications, rigorous analytical validation is required. Elemental Analysis (EA) serves as the primary gatekeeper for chemical purity, ensuring the absence of unreacted precursors or solvent entrapment that could poison a biological assay or prematurely initiate polymer cross-linking[3].
This guide objectively compares the elemental profiles and functional performance of 5-Methyl-2-(o-tolyl)-1H-imidazole against two industry-standard alternatives: 2-Phenylimidazole (2-PZ) and 2-Ethyl-4-methylimidazole (2E4MZ).
Comparative Elemental Analysis Data
The theoretical Carbon, Hydrogen, and Nitrogen (CHN) mass fractions are dictated by the molecular architecture of the imidazole. A deviation of >0.3% between experimental and theoretical values indicates impurities (such as residual salts from the Radziszewski synthesis or moisture absorption)[4].
Table 1: Theoretical CHN Elemental Profiles of Substituted Imidazoles
| Compound | Molecular Formula | Molecular Weight | Carbon (C) % | Hydrogen (H) % | Nitrogen (N) % | Structural Advantage |
| 5-Methyl-2-(o-tolyl)-1H-imidazole | C₁₁H₁₂N₂ | 172.23 g/mol | 76.71% | 7.02% | 16.27% | High steric hindrance; superior latency in epoxies; specific hydrophobic pocket binding in kinases. |
| 2-Phenylimidazole (2-PZ) | C₉H₈N₂ | 144.17 g/mol | 74.98% | 5.59% | 19.43% | Planar geometry; moderate latency; standard baseline for comparison. |
| 2-Ethyl-4-methylimidazole (2E4MZ) | C₆H₁₀N₂ | 110.16 g/mol | 65.42% | 9.15% | 25.43% | High nitrogen density; highly reactive liquid curing agent; poor latency. |
Causality Insight: Notice the inverse relationship between steric bulk and nitrogen mass percentage. The lower nitrogen density in 5-Methyl-2-(o-tolyl)-1H-imidazole (16.27%) correlates with a lower concentration of reactive nucleophilic sites per gram of material. This, combined with the steric shielding of the pyridine-type nitrogen (N3) by the ortho-tolyl group, drastically increases the activation energy required for nucleophilic attack, thereby extending the shelf-life (latency) of epoxy formulations at room temperature[1].
Experimental Protocol: Self-Validating CHN Elemental Analysis
To verify the purity of synthesized 5-Methyl-2-(o-tolyl)-1H-imidazole, a dynamic flash combustion method must be employed using a CHNS/O elemental analyzer (e.g., PerkinElmer 2400 Series II)[5][6]. This protocol incorporates a self-validating calibration loop to ensure instrument accuracy prior to sample analysis.
Step 1: Instrument Calibration (The Validation Gate)
-
Purge the combustion tube with ultra-pure Oxygen (99.995%) and the carrier lines with Helium (99.999%).
-
Weigh 1.500 ± 0.001 mg of a high-purity standard (e.g., Acetanilide, theoretical: C 71.09%, H 6.71%, N 10.36%) into a tin capsule using a microbalance.
-
Combust the standard at 1000°C.
-
Acceptance Criteria: The instrument must report values within ±0.15% of the theoretical Acetanilide values. If it fails, recalibrate the Thermal Conductivity Detector (TCD) bridge.
Step 2: Sample Preparation
-
Desiccate the 5-Methyl-2-(o-tolyl)-1H-imidazole sample under vacuum at 60°C for 12 hours to remove trace moisture (imidazoles are inherently hygroscopic).
-
Weigh exactly 1.500 to 2.000 mg of the dried sample into a tin capsule. Crimp the capsule tightly to exclude atmospheric nitrogen.
Step 3: Flash Combustion and Reduction
-
Drop the capsule into the combustion reactor (1000°C). The tin capsule creates an exothermic flash, temporarily driving the localized temperature to ~1800°C, ensuring complete oxidation of the sample into CO₂, H₂O, and NOₓ.
-
Pass the gas mixture through a reduction tube containing elemental copper at 650°C. Causality: This step is critical because it quantitatively reduces all NOₓ species back to N₂ gas, ensuring accurate nitrogen quantification, and scavenges excess oxygen that would otherwise damage the GC column.
Step 4: Separation and Detection
-
Elute the gases (N₂, CO₂, H₂O) through a specialized gas chromatography (GC) column.
-
Detect the separated gases using the TCD. Compare the integrated peak areas against the Acetanilide calibration curve to determine the exact C, H, and N percentages.
-
Pass/Fail: The batch is cleared for downstream use only if experimental values fall within ±0.3% of the theoretical values (C: 76.71%, H: 7.02%, N: 16.27%)[4].
Workflow and Mechanism Visualization
The following diagram illustrates the analytical validation workflow and how the structural properties verified by EA translate into downstream application performance.
Caption: Workflow of CHN elemental analysis and downstream application routing for substituted imidazoles.
Performance Comparison: Why Choose the o-Tolyl Derivative?
While 2E4MZ is a highly efficient liquid curing agent, it reacts with bisphenol-A diglycidyl ether (DGEBA) resins almost immediately at room temperature, resulting in a pot-life of mere hours.
By substituting the C2 position with an ortho-tolyl group, 5-Methyl-2-(o-tolyl)-1H-imidazole introduces severe steric hindrance. The methyl group on the phenyl ring forces the phenyl ring to twist out of the plane of the imidazole ring to minimize van der Waals repulsion.
-
In Polymer Science: This out-of-plane twist physically blocks the oxirane rings of the epoxy from accessing the nucleophilic N3 atom of the imidazole at room temperature. The resin can be stored for months without curing. Only when heated above its activation threshold (typically >130°C) does the thermal energy overcome this steric barrier, initiating rapid cross-linking[1][7].
-
In Drug Development: The non-planar geometry prevents the molecule from indiscriminately intercalating into off-target DNA or flat protein interfaces. Instead, the ortho-tolyl group acts as a "key," fitting exclusively into deep, specific hydrophobic pockets of target enzymes, thereby reducing off-target toxicity compared to the flat 2-PZ molecule[2][4].
References
1.[1] ResearchGate. (n.d.). Imidazole Derivatives as latent curing Agents for epoxy thermosetting Resins. Available at: [Link] 2.[3] ChemRxiv. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. Available at: [Link] 3.[2] National Institutes of Health (PMC). (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Available at: [Link] 4.[5] Der Pharma Chemica. (n.d.). Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. Available at: [Link] 5.[7] ResearchGate. (2011). Microencapsulation of Imidazole Curing Agents by Spray-Drying Method. Available at: [Link] 6.[4] Arabian Journal of Chemistry. (2023). Structural modifications and biomedical applications of π-extended, π-fused, and non-fused tetra-substituted imidazole derivatives. Available at: [Link] 7.[6] Asian Publication Corporation. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Structural modifications and biomedical applications of π-extended, π-fused, and non-fused tetra-substituted imidazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Distinguishing 2-(o-tolyl)imidazole from its 2-(p-tolyl) Isomer
For researchers, scientists, and drug development professionals, the precise characterization of molecular isomers is a foundational requirement for ensuring the purity, efficacy, and safety of synthesized compounds. Positional isomers, such as 2-(o-tolyl)imidazole and 2-(p-tolyl)imidazole, present a unique analytical challenge due to their identical mass and largely similar chemical properties. This guide provides an in-depth comparison of key analytical techniques for unequivocally distinguishing between these two isomers, grounded in experimental data and established scientific principles.
The core difference between these isomers lies in the substitution pattern on the tolyl group. In the ortho isomer, the methyl group is adjacent to the point of attachment to the imidazole ring, creating a sterically hindered environment. In contrast, the para isomer has the methyl group at the opposite end of the phenyl ring, resulting in a more linear and less sterically crowded molecule. These subtle structural variations give rise to distinct signatures in various analytical spectra and differing behaviors in chromatographic separations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Structural Elucidation
NMR spectroscopy is arguably the most powerful technique for distinguishing between the ortho and para isomers of 2-(tolyl)imidazole. The chemical environment of the protons and carbons in each isomer is unique, leading to predictable differences in their respective spectra.
¹H NMR Spectroscopy: Unraveling Proton Environments
In ¹H NMR, the key diagnostic signals are those of the aromatic protons on the tolyl ring and the methyl protons.
-
2-(o-tolyl)imidazole: The proximity of the methyl group to the imidazole ring in the ortho isomer leads to a more complex and dispersed set of signals for the tolyl protons due to their distinct electronic environments and through-space interactions. The methyl protons may also experience a slightly different chemical shift compared to the para isomer due to anisotropic effects from the imidazole ring.
-
2-(p-tolyl)imidazole: The symmetry of the para-substituted ring results in a simpler splitting pattern. Typically, two distinct doublets are observed for the aromatic protons, characteristic of an A₂B₂ system. The methyl protons will appear as a singlet at a characteristic chemical shift for a tolyl group.[1][2]
Table 1: Comparative ¹H NMR Data (Predicted)
| Proton | 2-(o-tolyl)imidazole (Predicted δ, ppm) | 2-(p-tolyl)imidazole (Predicted δ, ppm) | Rationale for Difference |
| Tolyl-CH₃ | ~2.3 - 2.5 | ~2.4 | Steric hindrance and anisotropic effects in the ortho isomer may cause a slight shift. |
| Tolyl-H (aromatic) | Complex multiplet | Two doublets (A₂B₂) | The four aromatic protons in the ortho isomer are chemically non-equivalent, leading to complex splitting. The symmetry of the para isomer simplifies the spectrum. |
| Imidazole-H | ~7.0 - 7.5 | ~7.0 - 7.5 | The chemical shifts of the imidazole protons are expected to be similar but may show minor differences due to the overall electronic environment. |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The carbon environments also provide clear differentiation.[3]
-
2-(o-tolyl)imidazole: All six carbons of the tolyl ring will be chemically non-equivalent and should, in principle, give rise to six distinct signals in the aromatic region of the spectrum.
-
2-(p-tolyl)imidazole: Due to the molecule's symmetry, the tolyl ring will only exhibit four distinct carbon signals: the carbon bearing the methyl group, the carbon attached to the imidazole, and two signals for the two pairs of equivalent aromatic CH carbons.[4]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the tolyl-imidazole isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: For ¹H NMR, acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary.
-
Data Analysis: Process the spectra and compare the chemical shifts and splitting patterns of the aromatic and methyl signals to distinguish between the isomers. Two-dimensional NMR techniques like COSY and HSQC can be used for unambiguous signal assignment.[1][3]
Infrared (IR) Spectroscopy: Vibrational Fingerprints of Isomers
IR spectroscopy can distinguish between ortho and para isomers based on the characteristic out-of-plane C-H bending vibrations of the substituted benzene ring, which appear in the "fingerprint" region of the spectrum (650-900 cm⁻¹).[5]
-
2-(o-tolyl)imidazole: An ortho-disubstituted benzene ring typically shows a strong absorption band in the range of 735-770 cm⁻¹.
-
2-(p-tolyl)imidazole: A para-disubstituted benzene ring exhibits a strong absorption band in the range of 800-860 cm⁻¹.[1]
Table 2: Key Differentiating IR Absorption Bands
| Vibrational Mode | 2-(o-tolyl)imidazole (cm⁻¹) | 2-(p-tolyl)imidazole (cm⁻¹) |
| Aromatic C-H Out-of-Plane Bending | 735 - 770 (Strong) | 800 - 860 (Strong) |
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate. For KBr pellets, mix a small amount of the sample with dry KBr powder and press into a transparent disk.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment.
-
Sample Spectrum: Place the sample in the spectrometer and acquire the IR spectrum.
-
Data Analysis: Analyze the fingerprint region for the characteristic C-H out-of-plane bending vibrations to determine the substitution pattern.
Chromatographic Techniques: Separating the Isomers
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are excellent for separating and quantifying the two isomers in a mixture.[6][7][8] The separation is based on the differential partitioning of the isomers between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC)
The slightly different polarities and shapes of the two isomers can be exploited for separation. The more linear para isomer may interact differently with the stationary phase compared to the bulkier ortho isomer.
Experimental Protocol: HPLC Separation
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water, often with a modifier like formic acid or ammonium acetate, should be optimized.[9][10]
-
Detection: UV detection at a wavelength where both isomers absorb strongly (e.g., around 220 nm) is suitable.[6]
-
Injection and Elution: Inject a solution of the isomer mixture and run the optimized gradient. The two isomers should elute at different retention times. The elution order will depend on the specific conditions, but it is expected that the subtle differences in polarity will allow for baseline separation.
Caption: High-Performance Liquid Chromatography workflow for isomer separation.
Mass Spectrometry (MS): A Challenge Requiring Nuance
Standard electron ionization mass spectrometry will produce identical molecular ions for both isomers (same m/z) and likely very similar fragmentation patterns, making direct distinction difficult. However, advanced MS techniques can be employed.
-
Tandem Mass Spectrometry (MS/MS): By carefully selecting precursor ions and analyzing their collision-induced dissociation (CID) fragmentation patterns, subtle differences may emerge due to the different steric environments. The fragmentation of the ortho isomer might be influenced by ortho-effects, leading to unique fragment ions or different relative abundances compared to the para isomer.[11][12]
-
Infrared Ion Spectroscopy (IRIS): This advanced technique combines mass spectrometry with IR spectroscopy. Ions are trapped and irradiated with an infrared laser. The resulting IR spectrum is sensitive to the isomeric structure, providing a clear distinction based on the vibrational modes in the gas phase.[5]
Caption: Mass spectrometry approach for distinguishing positional isomers.
Conclusion
While both 2-(o-tolyl)imidazole and 2-(p-tolyl)imidazole share the same molecular formula and mass, a multi-faceted analytical approach can reliably distinguish between them. NMR spectroscopy stands out as the most definitive method , providing unambiguous structural information through the distinct chemical shifts and coupling patterns of the tolyl protons and carbons. IR spectroscopy offers a rapid and straightforward method by identifying characteristic out-of-plane bending vibrations in the fingerprint region. Chromatographic techniques, particularly HPLC, are indispensable for the separation and quantification of these isomers in a mixture. While standard MS is of limited use, advanced techniques like MS/MS can provide supporting evidence. By judiciously applying these methods, researchers can ensure the isomeric purity and correct structural assignment of their compounds, a critical step in any scientific or drug development endeavor.
References
- Benchchem. A Comparative Guide to the Quantification of Ortho, Meta, and Para Isomers of Ethylbenzenesulfonic Acid.
-
Gilar, M., et al. (2001). Chromatographic data for pharmacological classification of imidazol(in)e drugs. Journal of Chromatography A, 909(1), 111-124. Available from: [Link]
-
Hosseini-Yazdi, S. A., & Grimmett, M. R. (1968). The mass spectra of imidazole and 1-methylimidazole. Australian Journal of Chemistry, 21(5), 1375-1379. Available from: [Link]
-
Patel, P. (2012). How ortho and para isomers of benzene derivatives differentiated? ResearchGate. Available from: [Link]
-
van der Meer, T., et al. (2020). Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy. ChemRxiv. Available from: [Link]
-
Eberlin, M. N., et al. (2005). Absolute configuration assignment of ortho, meta, or para isomers by mass spectrometry. Journal of the American Society for Mass Spectrometry, 16(5), 723-733. Available from: [Link]
-
Eberlin, M. N., et al. (2005). Absolute configuration assignment of ortho, meta, or para isomers by mass spectrometry. ACS Publications - American Chemical Society. Available from: [Link]
-
MDPI. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Available from: [Link]
-
Ren, S., et al. (2009). Selective detection of the tolyl cation among other [C7H 7] (+) isomers by ion/molecule reaction with dimethyl ether. Journal of the American Society for Mass Spectrometry, 20(7), 1269-1275. Available from: [Link]
-
ResearchGate. (2014). 1 H NMR spectra of the E -isomer (top), Z -isomer (middle) and a mixture of E - and Z - DPYDPE (bottom) recorded in CDCl 3. Available from: [Link]
-
ResearchGate. (2014). 1 H NMR spectra of the E -isomer (top), Z -isomer (middle) and a mixture of E - and Z - DPYDPE (bottom) recorded in CDCl 3. Available from: [Link]
-
The Royal Society of Chemistry. (2014). Supplementary data. Available from: [Link]
-
ResearchGate. (2018). NMR Studies on Imidines. III.1H and 13C Nuclear Magnetic Resonance Study on the Tautomerism and Geometrical Isomerism of 3‐Iminoisoindolinone and Some Alkylated Derivatives. Observation of E and Z Isomers About a Free Imino Grouping. Available from: [Link]
-
MDPI. (2022). Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. Available from: [Link]
-
Rasayan J. Chem. (2018). STRUCTURE ELUCIDATION OF DEGRADATION PRODUCTS OF Z- ISOMER OF LULICONAZOLE ACTIVE PHARMACEUTICAL INGREDIENT. Available from: [Link]
-
SpectraBase. 2,4,5-Triphenyl-1-(p-tolyl)-imidazole - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
-
Stibrany, R. T., et al. (2004). 2-p-Tolyl-4,5-dihydro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 60(11), o2074-o2075. Available from: [Link]
-
ResearchGate. (2015). Study of reaction conditions for 2-(p-tolyl)-1H-benzoimidazole synthesis. Available from: [Link]
-
Kalasz, H., & Gulyas, L. (2001). Chromatographic data for pharmacological classification of imidazol(in)e drugs. PubMed. Available from: [Link]
- Google Patents. US4122277A - 2-Tolyl-4,5-dihydroxymethyl imidazole.
-
ResearchGate. (2016). (PDF) A Comparative Study of Two Chromatographic Techniques for the Determination of Group of Imidazoles Simultaneously. Available from: [Link]
-
MDPI. (2022). Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. Available from: [Link]
-
NCBI. (2012). 2-(2-[[O-11C]Tolyl)vinyl]-4,5-dihydro-1H-imidazole. Available from: [Link]
-
ResearchGate. (2016). (PDF) A Comparative Study of Two Chromatographic Techniques for the Determination of Group of Imidazoles Simultaneously. Available from: [Link]
-
Rasayan J. Chem. (2018). STRUCTURE ELUCIDATION OF DEGRADATION PRODUCTS OF Z- ISOMER OF LULICONAZOLE ACTIVE PHARMACEUTICAL INGREDIENT. Available from: [Link]
Sources
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- 6. benchchem.com [benchchem.com]
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- 10. Bot Verification [rasayanjournal.co.in]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Selective detection of the tolyl cation among other [C7H 7] (+) isomers by ion/molecule reaction with dimethyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
5-Methyl-2-(o-tolyl)-1H-imidazole proper disposal procedures
Safe Disposal Protocol: 5-Methyl-2-(o-tolyl)-1H-imidazole
Executive Summary & Chemical Profile
Objective: To establish a zero-compromise safety protocol for the disposal of 5-Methyl-2-(o-tolyl)-1H-imidazole. Scope: This guide applies to pure substance, reaction mixtures (mother liquors), and contaminated debris.
Senior Scientist Note: As of the current date, a dedicated, harmonized Safety Data Sheet (SDS) for 5-Methyl-2-(o-tolyl)-1H-imidazole is frequently unavailable in public commercial databases. Therefore, we must apply the Precautionary Principle . We will treat this compound based on the toxicology of its closest structural analogs (substituted imidazoles and phenyl-imidazoles).
Assumed Hazard Profile (Worst-Case Scenario):
-
Classification: Corrosive (Skin Corr. 1C), Acute Toxicity (Oral/Dermal), Reproductive Toxin (Cat 1B).
-
Chemical Nature: Lipophilic organic base.
-
Reactivity: Incompatible with strong oxidizers and strong acids (exothermic neutralization).
| Property | Description |
| Chemical Name | 5-Methyl-2-(2-methylphenyl)-1H-imidazole |
| Functional Groups | Imidazole ring (basic), o-Tolyl (lipophilic aromatic) |
| Physical State | Solid (Crystalline powder) |
| Primary Hazard | Corrosive / Irritant (Risk of severe eye/skin damage) |
| RCRA Status (US) | Non-listed (Not P or U list). Likely D002 (Corrosive) if pH > 12.5 in solution. |
Waste Characterization & Segregation
Proper characterization is the foundation of safety. You must segregate this waste stream to prevent dangerous cross-reactions in the waste drum.
Critical Segregation Rules:
-
NO ACIDS: Do not mix with acidic waste streams. Imidazoles are bases; mixing with strong acids (HCl, H₂SO₄) will generate significant heat and potentially toxic vapors.
-
NO OXIDIZERS: Keep away from peroxides, nitrates, and perchlorates.
-
NO HALOGENATED SOLVENTS (Unless necessary): While chemically compatible, mixing non-halogenated organic bases with halogenated solvents increases disposal costs significantly.
Detailed Disposal Workflows
Scenario A: Disposal of Pure Solid Substance
Best for: Expired reagents, excess synthesis product.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Transfer: Transfer the solid inside a chemical fume hood. Avoid dust generation.[1]
-
Labeling: Apply a hazardous waste label immediately.
-
Constituents: "5-Methyl-2-(o-tolyl)-1H-imidazole"
-
Hazards: "Corrosive," "Toxic."
-
-
Secondary Containment: Place the HDPE jar inside a clear, sealable plastic bag (4 mil thickness) before placing it in the satellite accumulation area.
Scenario B: Disposal of Liquid Waste (Reaction Mixtures)
Best for: Mother liquors, HPLC effluent.
-
pH Check: Verify the pH of the solution.
-
If pH > 12.5: Classify as D002 (Corrosive) .
-
If pH < 2:STOP. You have accidentally mixed with acid. Neutralize slowly with sodium bicarbonate before disposal.
-
-
Solvent Compatibility: Ensure the carrier solvent (e.g., DMSO, Methanol, DMF) is compatible with the waste drum.
-
Bulking: Pour into the "Basic Organic Waste" drum.
-
Note: If the solution contains heavy metals (e.g., from a Palladium-catalyzed coupling used to synthesize this compound), it must go into a separate "Heavy Metal Organic Waste" stream.
-
Scenario C: Spill Cleanup & Decontamination
Immediate Action Protocol.
-
Isolate: Evacuate the immediate area (10 ft radius).
-
PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles. Use a N95 or P100 respirator if dust is visible.
-
Neutralization:
-
Cover the spill with a Citric Acid or Sodium Bisulfate solid neutralizer. This converts the basic imidazole into a water-soluble, less volatile salt.
-
Wait: Allow 5 minutes for the reaction to stabilize.
-
-
Collection: Sweep the neutralized material into a dustpan.
-
Final Wash: Clean the surface with soap and water. Collect the paper towels as contaminated solid waste.
Visual Workflow: Waste Stream Decision Tree
The following diagram illustrates the logical flow for categorizing and disposing of 5-Methyl-2-(o-tolyl)-1H-imidazole waste.
Caption: Decision matrix for segregating solid and liquid imidazole waste streams to ensure chemical compatibility.
References
-
National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for Imidazole Derivatives. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023).[2] Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
Sources
Personal protective equipment for handling 5-Methyl-2-(o-tolyl)-1H-imidazole
Executive Safety Summary
Immediate Action Required: Treat 5-Methyl-2-(o-tolyl)-1H-imidazole as a high-hazard research chemical . While specific toxicological data for this exact isomer may be limited in public repositories, its structural class (substituted imidazoles) dictates that it be handled as a Corrosive (Skin/Eye Category 1) and a potential Reproductive Toxin (Category 1B) .
Critical Hazard Profile:
-
Physical State: Crystalline Solid (Dust inhalation risk).
-
Primary Routes of Entry: Inhalation of dust, Dermal absorption (enhanced by the lipophilic o-tolyl group), Ocular contact.
-
Signal Word: DANGER (Based on parent class precaution).
Risk Assessment & Hierarchy of Controls
Before selecting PPE, you must implement engineering controls. PPE is the last line of defense, not the first.
Engineering Controls (Mandatory)
| Control Type | Specification | Rationale |
| Primary Containment | Chemical Fume Hood | Certified face velocity of 80–100 fpm. NEVER handle the dry powder on an open bench. |
| Powder Handling | Static Control | Use an anti-static gun or ionizer bar inside the hood. Substituted imidazoles can be electrostatically active, causing "fly-away" dust. |
| Ventilation | HEPA Filtration | If a fume hood is unavailable (not recommended), a Powder Containment Balance Enclosure with HEPA filtration is the absolute minimum. |
PPE Specification Matrix
The following PPE standards are non-negotiable for handling >10 mg of substance.
| Body Area | PPE Requirement | Technical Specification & Logic |
| Ocular | Chemical Splash Goggles | Standard Safety Glasses are INSUFFICIENT. Fine imidazole dust can bypass side shields. Goggles (ANSI Z87.1+) provide a seal against corrosive dust entry. |
| Dermal (Hands) | Double Nitrile Gloving | Inner Layer: 4 mil Nitrile (Bright color).Outer Layer: 5–8 mil Nitrile (Dark color).Logic: The o-tolyl group increases lipophilicity, potentially accelerating permeation. Change outer gloves immediately upon splash. |
| Dermal (Body) | Lab Coat (High-Coverage) | 100% Cotton or Nomex (fire-resistant) with snap closures. Ensure wrists are covered by glove cuffs (taped if handling >1g). |
| Respiratory | N95 / P100 (Conditional) | Only required if handling outside a fume hood (e.g., spill cleanup). Under normal hood operation, no respirator is needed. |
Operational Protocol: Step-by-Step
Phase A: Weighing & Transfer
-
Objective: Transfer solid without aerosolization.
-
Pre-Check: Verify fume hood flow indicator is green. Clear the sash area of clutter.
-
Static Neutralization: Aim an anti-static gun at the source container for 5 seconds before opening.
-
Weighing: Use a pre-tared vial. Do not use weighing paper (high spill risk); use a weighing boat or funnel.
-
Transfer: If the powder adheres to the spatula due to static, do not tap the spatula hard. Use a wash solvent (e.g., Methanol) to rinse the spatula into the reaction vessel if the protocol permits.
Phase B: Solubilization
-
Objective: Dissolve safely avoiding exotherms.
-
Solvent Compatibility: Soluble in alcohols (MeOH, EtOH), DMSO, and DMF. Sparingly soluble in water.
-
Addition: Add solvent to the solid, not solid to solvent, to prevent "puffing" of dust.
-
Exotherm Check: Imidazoles are organic bases. If dissolving in an acidic medium, expect a significant exotherm. Cool the vessel in an ice bath during addition.
Phase C: Waste Disposal
-
Classification: Hazardous Organic Waste (Basic/Corrosive).
-
Segregation: Do not mix with Oxidizers or Strong Acids (violent reaction risk).
-
Labeling: Tag as "Contains Substituted Imidazole - Corrosive/Toxic."
-
Quenching (Trace): Trace residues on glassware should be rinsed with dilute acetic acid (to protonate/solubilize) before final solvent wash.
Emergency Response Visualization
Workflow: Spill Response Decision Tree
Caption: Decision logic for managing spills of 5-Methyl-2-(o-tolyl)-1H-imidazole based on spill size and location.
Workflow: Handling Lifecycle
Caption: End-to-end safety lifecycle for handling substituted imidazoles in a research setting.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: 2-methylimidazole (Parent Class Reference for Hazard Extrapolation). Retrieved October 26, 2025. [Link]
-
PubChem. (n.d.). Compound Summary: Imidazole Derivatives Safety Profile. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 29 CFR 1910.1450 (Occupational exposure to hazardous chemicals in laboratories). [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
